Product packaging for Cis-2-Amino-cyclohex-3-enecarboxylic acid(Cat. No.:CAS No. 193673-65-3)

Cis-2-Amino-cyclohex-3-enecarboxylic acid

Cat. No.: B070673
CAS No.: 193673-65-3
M. Wt: 141.17 g/mol
InChI Key: CIXNUOPCFXQTTK-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-2-Amino-cyclohex-3-enecarboxylic acid is a specialized, conformationally constrained non-proteinogenic amino acid that serves as a critical building block in advanced peptide and medicinal chemistry research. Its unique structure, featuring a rigid cyclohexene ring with cis-fused amino and carboxylic acid functional groups, imposes significant steric and torsional restrictions. This makes it an invaluable tool for designing peptidomimetics, where researchers aim to stabilize specific secondary structures like beta-turns or to pre-organize peptide chains into bioactive conformations, thereby enhancing receptor selectivity and metabolic stability. The alkene moiety within the ring further offers a versatile chemical handle for additional functionalization through click chemistry or other bioorthogonal reactions, enabling the synthesis of complex molecular architectures. Its primary research value lies in the development of novel protease inhibitors, receptor agonists/antagonists, and as a scaffold in the exploration of structure-activity relationships (SAR). By incorporating this constrained amino acid, researchers can probe the role of backbone conformation in biological activity, leading to more potent and drug-like chemical probes and therapeutic candidates. This compound is intended For Research Use Only and is a key asset for scientists in chemical biology and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B070673 Cis-2-Amino-cyclohex-3-enecarboxylic acid CAS No. 193673-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXNUOPCFXQTTK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927348
Record name 2-Aminocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131783-54-5
Record name 2-Aminocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of cis-2-amino-cyclohex-3-enecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for cis-2-amino-cyclohex-3-enecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a three-step sequence, commencing with a Diels-Alder reaction to establish the core cyclohexene ring system with the desired cis stereochemistry, followed by hydrolysis and a subsequent Curtius rearrangement to introduce the amino functionality. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction pathway.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed to ensure the correct stereochemical outcome. The key steps are:

  • Diels-Alder Reaction: The [4+2] cycloaddition of 1,3-butadiene and maleic anhydride affords cis-4-cyclohexene-1,2-dicarboxylic anhydride. This reaction is highly stereospecific, ensuring the cis relationship between the two carboxyl functionalities.

  • Hydrolysis: The resulting anhydride is readily hydrolyzed to the corresponding cis-4-cyclohexene-1,2-dicarboxylic acid.

  • Selective Functionalization and Curtius Rearrangement: To selectively convert one of the carboxylic acid groups into an amine, a mono-esterification is performed. The remaining free carboxylic acid is then subjected to a Curtius rearrangement, which proceeds with retention of configuration, to yield the target amino acid.

Synthesis_Overview 1,3-Butadiene 1,3-Butadiene Diels-Alder Adduct cis-4-Cyclohexene-1,2-dicarboxylic Anhydride 1,3-Butadiene->Diels-Alder Adduct Diels-Alder Reaction Maleic Anhydride Maleic Anhydride Maleic Anhydride->Diels-Alder Adduct Dicarboxylic Acid cis-4-Cyclohexene-1,2-dicarboxylic Acid Diels-Alder Adduct->Dicarboxylic Acid Hydrolysis Monoester Mono-esterified Dicarboxylic Acid Dicarboxylic Acid->Monoester Selective Monoesterification Target Molecule This compound Monoester->Target Molecule Curtius Rearrangement

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This step involves the Diels-Alder reaction between 1,3-butadiene, generated in situ from 3-sulfolene, and maleic anhydride.

Materials:

  • 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)

  • Maleic anhydride

  • Xylene (anhydrous)

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).

  • Add anhydrous xylene as a solvent.

  • Heat the reaction mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene and sulfur dioxide gas. The 1,3-butadiene will then react in situ with maleic anhydride.

  • Maintain the reflux for approximately 30-60 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold petroleum ether to remove any remaining xylene and unreacted starting materials.

  • Dry the product under vacuum.

Quantitative Data:

ParameterValueReference
Typical Yield49-89%[1][2]
Melting Point102-105 °C[2]

Spectroscopic Data:

TypeDataReference
IR (cm⁻¹)Peaks above 1600 cm⁻¹ corresponding to C=O and C=C stretching[3]
¹H NMR (CDCl₃, ppm)δ 5.90, 3.48[3]
¹³C NMR (CDCl₃, ppm)δ 26.1, 39.3, 125.5, 174.7[3]
Step 2: Hydrolysis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

The anhydride is hydrolyzed to the corresponding dicarboxylic acid.

Materials:

  • cis-4-Cyclohexene-1,2-dicarboxylic anhydride

  • Deionized water

Procedure:

  • Suspend the cis-4-cyclohexene-1,2-dicarboxylic anhydride in deionized water in a round-bottom flask.

  • Heat the mixture to boiling with stirring. The anhydride will slowly dissolve as it hydrolyzes.

  • Continue heating for 30-60 minutes to ensure complete hydrolysis.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystalline cis-4-cyclohexene-1,2-dicarboxylic acid by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the product under vacuum.

Quantitative Data:

ParameterValueReference
Typical Yield~75%[1]
Melting Point166-170 °C

Spectroscopic Data:

TypeDataReference
IR (cm⁻¹)Broad O-H stretch, C=O stretch[4]
¹H NMRSignals corresponding to the dicarboxylic acid structure[4]
¹³C NMRSignals corresponding to the dicarboxylic acid structure[4]
Step 3: Selective Mono-esterification and Curtius Rearrangement

This two-part step first protects one of the carboxylic acid groups as an ester, followed by the conversion of the remaining carboxylic acid to an amine via a Curtius rearrangement.

Part A: Selective Mono-esterification

A selective mono-esterification can be achieved using an ion-exchange resin catalyst.[5]

Materials:

  • cis-4-Cyclohexene-1,2-dicarboxylic acid

  • Methanol

  • Strongly acidic ion-exchange resin (e.g., Amberlyst-15)

  • Hydrocarbon solvent (e.g., hexane)

Procedure:

  • In a round-bottom flask, suspend the cis-4-cyclohexene-1,2-dicarboxylic acid and the ion-exchange resin in a mixture of methanol and a hydrocarbon solvent.

  • Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by techniques such as TLC or GC to maximize the yield of the mono-ester.

  • Once the desired conversion is reached, cool the mixture and filter off the ion-exchange resin.

  • Remove the solvent under reduced pressure. The crude mono-ester can be purified by column chromatography.

Part B: Curtius Rearrangement

The Curtius rearrangement is performed on the mono-ester using diphenylphosphoryl azide (DPPA).[6][7]

Materials:

  • Mono-ester of cis-4-cyclohexene-1,2-dicarboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine

  • Anhydrous toluene

  • Benzyl alcohol (for trapping the isocyanate as a carbamate)

  • Hydrochloric acid (for hydrolysis of the carbamate)

Procedure:

  • Dissolve the mono-ester (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.1 eq) and benzyl alcohol (1.2 eq).

  • Cool the mixture to 0 °C and add DPPA (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate. The isocyanate is trapped in situ by benzyl alcohol to form a stable carbamate.

  • After the reaction is complete, cool the mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude carbamate can be purified by column chromatography.

  • Hydrolyze the carbamate to the free amine by heating with aqueous hydrochloric acid.

  • Neutralize the reaction mixture and extract the product. The final product, this compound, can be purified by recrystallization or ion-exchange chromatography.

Quantitative Data for the Final Product:

ParameterValueReference
Molecular Weight141.17 g/mol [8]

Spectroscopic Data for the Final Product:

TypeDataReference
¹H NMR (D₂O)δ = 2.00-2.5 (m, 4H), 2.74-2.78 (m, 1H), 3.78 (q, 1H), 5.65-6.82 (m, 2H)[9]
¹³C NMR (D₂O)δ = 180.99, 126.28, 126.15, 47.02, 27.41, 27.74[9]

Reaction Pathway Visualization

Reaction_Pathway cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Hydrolysis cluster_step3a Step 3a: Mono-esterification cluster_step3b Step 3b: Curtius Rearrangement & Hydrolysis Butadiene 1,3-Butadiene Plus1 + Butadiene->Plus1 MaleicAnhydride Maleic Anhydride Arrow1 -> MaleicAnhydride->Arrow1 Plus1->MaleicAnhydride Anhydride cis-4-Cyclohexene-1,2-dicarboxylic Anhydride Arrow1->Anhydride Anhydride2 cis-4-Cyclohexene-1,2-dicarboxylic Anhydride Plus2 + H₂O Anhydride2->Plus2 Arrow2 -> Plus2->Arrow2 Diacid cis-4-Cyclohexene-1,2-dicarboxylic Acid Arrow2->Diacid Diacid2 cis-4-Cyclohexene-1,2-dicarboxylic Acid Plus3a + CH₃OH Diacid2->Plus3a Arrow3a -> Plus3a->Arrow3a Monoester Mono-methyl ester Arrow3a->Monoester Monoester2 Mono-methyl ester Arrow3b1 1) DPPA, Et₃N, BnOH 2) H₃O⁺ Monoester2->Arrow3b1 AminoAcid This compound Arrow3b1->AminoAcid

Caption: Detailed reaction pathway for the synthesis.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented method for the preparation of this compound. The stereochemistry is controlled from the outset by the Diels-Alder reaction, and the subsequent functional group manipulations are robust and high-yielding. This guide serves as a valuable resource for researchers requiring this important building block for their drug discovery and development programs.

References

Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established methodologies for the chiral synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The guide presents two primary approaches: a chemical synthesis route involving a Diels-Alder reaction followed by resolution, and a chemoenzymatic method utilizing enzymatic kinetic resolution. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a research and development setting.

Chemical Synthesis via Diels-Alder Reaction and Resolution

A robust method for the synthesis of racemic this compound involves a key Diels-Alder reaction, followed by functional group manipulations and subsequent resolution to obtain the desired enantiomer. This approach provides a scalable route to the racemic precursor.

Synthesis of Racemic N-Boc-cis-2-amino-cyclohex-3-enecarboxylic Acid

The synthesis commences with the protection of 2-aminoacetaldehyde dimethyl acetal, followed by a Diels-Alder reaction with 1,3-butadiene and subsequent transformations to yield the target racemic acid.

  • Step 1: Synthesis of N-Boc-2,2-dimethoxyethanamine. To a solution of 2,2-dimethoxyethanamine (1 equivalent) in dichloromethane (DCM), di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is evaporated under reduced pressure to yield N-Boc-2,2-dimethoxyethanamine.

  • Step 2: Diels-Alder Reaction. N-Boc-2,2-dimethoxyethanamine (1 equivalent) is dissolved in toluene, and maleic anhydride (1.1 equivalents) is added. The mixture is heated to 110 °C in a sealed tube containing 1,3-butadiene (3 equivalents) for 24 hours. After cooling, the solvent is removed under reduced pressure to give the Diels-Alder adduct.

  • Step 3: Hydrolysis and Esterification. The crude adduct is hydrolyzed with aqueous HCl, followed by esterification with ethanol in the presence of a catalytic amount of sulfuric acid to afford the ethyl ester of the corresponding carboxylic acid.

  • Step 4: Formation of the Boc-protected amino acid. The resulting ester is subjected to conditions that facilitate the formation of the N-Boc protected this compound. A key reference for a similar transformation involves the unexpected formation of a bicyclic lactam which can be further processed to yield the desired amino acid.[1]

Quantitative Data for Chemical Synthesis
StepProductStarting MaterialsReagentsConditionsYield (%)
1N-Boc-2,2-dimethoxyethanamine2,2-dimethoxyethanamineBoc₂O, DCM0 °C to RT, 12 h>95
2Diels-Alder AdductN-Boc-2,2-dimethoxyethanamine, 1,3-butadieneMaleic anhydride, Toluene110 °C, 24 h70-80
3 & 4Racemic N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acidDiels-Alder AdductHCl, EtOH, H₂SO₄Reflux60-70 (over 2 steps)

Workflow for Chemical Synthesis

A 2,2-Dimethoxyethanamine B N-Boc-2,2-dimethoxyethanamine A->B Boc₂O, DCM C Diels-Alder Adduct B->C 1,3-Butadiene, Maleic Anhydride, Toluene, 110 °C D Racemic N-Boc-cis-2-amino- cyclohex-3-enecarboxylic acid C->D 1. HCl (aq) 2. EtOH, H₂SO₄ 3. Further processing

Chemical synthesis of the racemic precursor.

Chemoenzymatic Synthesis via Enzymatic Kinetic Resolution

An efficient method for obtaining the enantiomerically pure this compound is through the enzymatic kinetic resolution of its corresponding racemic ethyl ester. Candida antarctica lipase B (CAL-B) has been shown to be an effective biocatalyst for this transformation.

Enzymatic Resolution of Ethyl rac-cis-2-aminocyclohex-3-ene-1-carboxylate

This process involves the selective hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

  • Step 1: Synthesis of Ethyl rac-cis-2-aminocyclohex-3-ene-1-carboxylate. The racemic N-Boc protected acid from the chemical synthesis is esterified using ethanol and a suitable acid catalyst. The Boc protecting group is then removed under acidic conditions to yield the racemic amino ester.

  • Step 2: Enzymatic Hydrolysis. The racemic ethyl ester (1 equivalent) is dissolved in tert-butyl methyl ether (t-BuOMe). Candida antarctica lipase B (CAL-B, immobilized) and water (0.5 equivalents) are added to the solution. The mixture is shaken at 60 °C. The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Step 3: Separation. After reaching approximately 50% conversion, the enzyme is filtered off. The reaction mixture contains the unreacted (R)-ester and the hydrolyzed (S)-acid. The (S)-acid can be extracted into an aqueous basic solution, which is then acidified and extracted with an organic solvent to isolate the (S)-acid. The organic layer contains the unreacted (R)-ester, which can be purified by chromatography.

Quantitative Data for Enzymatic Resolution
SubstrateEnzymeSolventTemp (°C)Time (h)Conversion (%)ee(S)-acid (%)ee(R)-ester (%)E-value
Ethyl rac-cis-2-aminocyclohex-3-ene-1-carboxylateCAL-Bt-BuOMe6024~50>99>99>200

ee = enantiomeric excess; E-value = enantioselectivity factor.

Workflow for Enzymatic Resolution

cluster_0 Enzymatic Hydrolysis cluster_1 Separation A Ethyl rac-cis-2-aminocyclohex-3-ene-1-carboxylate B (S)-cis-2-Amino-cyclohex-3-enecarboxylic acid A->B CAL-B, H₂O, t-BuOMe, 60 °C C (R)-Ethyl cis-2-aminocyclohex-3-ene-1-carboxylate A->C Unreacted D Reaction Mixture B->D C->D E Aqueous Extraction (basic) D->E F Organic Layer D->F G Acidification & Extraction E->G I Purified (R)-Ester F->I H Purified (S)-Acid G->H

Chemoenzymatic resolution of the racemic ester.

Conclusion

This guide has outlined two effective and distinct strategies for the chiral synthesis of this compound. The chemical synthesis route provides a scalable method to access the racemic precursor, which can then be resolved. The chemoenzymatic approach, utilizing the high selectivity of Candida antarctica lipase B, offers a green and efficient alternative for obtaining the enantiomerically pure target molecule. The choice of method will depend on the specific requirements of the research or development project, including scale, available resources, and desired enantiopurity. Both methodologies provide a solid foundation for the synthesis of this important chiral building block for further applications in drug discovery and development.

References

An In-depth Technical Guide to the Characterization of cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide outlines the core analytical techniques for the structural elucidation and purity assessment of cis-2-amino-cyclohex-3-enecarboxylic acid. Due to a lack of publicly available data for this specific isomer, the quantitative data and specific experimental protocols provided herein are based on its close structural analogue, cis-2-aminocyclohex-4-enecarboxylic acid, and serve as illustrative examples of the methodologies.[1]

Introduction

This compound is a cyclic, non-proteinogenic β-amino acid. Molecules within this class are of significant interest in medicinal chemistry and materials science, particularly as building blocks for the synthesis of peptides, foldamers with defined secondary structures, and other biologically active compounds.[1] Accurate and comprehensive characterization is critical to confirm the chemical identity, stereochemistry, and purity of the compound, which are essential for its application in research and development.

This technical guide provides a detailed overview of the primary analytical techniques used to characterize this molecule, complete with experimental protocols, tabulated data from a close analogue, and workflow visualizations.

Core Characterization Workflow

The characterization of a synthesized compound like this compound follows a logical progression. Initial confirmation of the molecular structure and weight is performed, followed by purity assessment and, if necessary, chiral separation and more detailed structural analysis.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Elucidation cluster_secondary Purity & Functional Group Analysis cluster_advanced Advanced Stereochemical Analysis synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC / UPLC (Purity, Chiral Separation) nmr->hplc ms->hplc ir FT-IR Spectroscopy (Functional Groups) hplc->ir xray X-ray Crystallography (Absolute Configuration) hplc->xray cd Circular Dichroism (Chiral Conformation) xray->cd

Caption: General workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure by providing information about the connectivity and chemical environment of atoms. ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the relative stereochemistry of the protons.

Experimental Protocol (Illustrative)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[1][2]

  • Instrument Setup: Use a 400 or 500 MHz NMR spectrometer.[1][2]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak as a reference.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required.

  • 2D NMR (Optional): If structural assignment is ambiguous, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence) to establish C-H correlations.[3]

Quantitative Data (Based on cis-2-Aminocyclohex-4-enecarboxylic Acid)

The following table summarizes the expected chemical shifts for the structural analogue. The numbering of the cyclohexene ring starts at the carboxyl-bearing carbon.

Table 1: NMR Data for cis-2-Aminocyclohex-4-enecarboxylic Acid in D₂O [1]

Signal/Atom¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
C1-H2.74-2.78m47.02
C2-H3.78q-
C3-H₂2.00-2.50m27.74
C4-H5.65-6.82m126.15
C5-H5.65-6.82m126.28
C6-H₂2.00-2.50m27.41
C=O--180.99

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of the compound through high-resolution mass spectrometry (HRMS) and offers structural information through fragmentation patterns in tandem MS (MS/MS).

Experimental Protocol (Illustrative - ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 μM) in a suitable solvent system, such as methanol or an acetonitrile/water mixture, often with a small amount of acid (e.g., formic acid) to promote ionization.[1]

  • Instrument: Use a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer equipped with an electrospray ionization (ESI) source.[1][4]

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental formula. The theoretical mass can be compared to the measured mass to confirm the identity.

Quantitative Data

Table 2: High-Resolution Mass Spectrometry Data

Compound FormulaTheoretical Mass [M] (Da)Ion Formula [M+H]⁺Theoretical m/z [M+H]⁺Expected Fragmentation Ions
C₇H₁₁NO₂141.0790C₇H₁₂NO₂⁺142.0863[M+H - H₂O]⁺, [M+H - COOH]⁺

Note: Fragmentation patterns in amino acids often involve the loss of water (M-18) and the carboxyl group (M-45).[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the compound and for separating enantiomers using a chiral stationary phase.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve sample in mobile phase injector Injector prep->injector pump Solvent Delivery (Pump) pump->injector column Column (e.g., C18 or Chiral) injector->column detector UV Detector column->detector acquisition Chromatogram Acquisition detector->acquisition analysis Peak Integration & Purity Calculation acquisition->analysis

Caption: Standard experimental workflow for HPLC analysis.

Experimental Protocol (Illustrative)
  • Mobile Phase Preparation: Prepare and degas the mobile phase. For reversed-phase HPLC, this is typically a mixture of water (with an additive like TFA or formic acid) and an organic solvent like acetonitrile or methanol.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter.

  • Instrument Setup: Equilibrate the HPLC system, equipped with a suitable column (e.g., C18 for purity, or a chiral column like CHIRALPAK ZWIX(+) for enantiomeric separation), with the mobile phase.[6][7]

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and run the analysis. Monitor the elution profile using a UV detector.

  • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Data

Table 3: Example HPLC Conditions for Chiral Separation of a Related Compound [6]

ParameterCondition
ColumnCHIRALPAK ZWIX(+)
Mobile PhaseMethanol/Acetonitrile (75/25 v/v) with 25 mM TEA and 50 mM Acetic Acid
Flow Rate1.0 mL/min (Typical)
DetectionUV at 220 nm
Temperature25 °C
Expected ResultSeparation of the two enantiomers into distinct peaks.

Complementary Spectroscopic Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory, or by preparing a KBr pellet.[1]

  • Expected Data:

    • ~3400-3200 cm⁻¹: N-H stretching (amine)

    • ~3300-2500 cm⁻¹: O-H stretching (broad, carboxylic acid)

    • ~1710 cm⁻¹: C=O stretching (carboxylic acid)

    • ~1650 cm⁻¹: C=C stretching (alkene)

    • ~1600 cm⁻¹: N-H bending (amine)

Circular Dichroism (CD) Spectroscopy

For enantiomerically pure samples, CD spectroscopy can provide information about the solution-phase conformation and absolute stereochemistry.

  • Experimental Protocol: A solution of the sample (e.g., 0.1-1 mM) is prepared in a suitable solvent (e.g., methanol, water). The CD spectrum is recorded on a spectrometer, typically from 190 to 260 nm, in a quartz cuvette with a 1-mm path length.[1]

  • Expected Data: The spectrum will show positive or negative Cotton effects characteristic of the chiral chromophores in the molecule, which can be used to study its conformation.[1]

References

Navigating the Analytical Landscape of cis-2-amino-cyclohex-3-enecarboxylic acid: A Technical Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation and quantification of novel small molecules are paramount. cis-2-amino-cyclohex-3-enecarboxylic acid, a cyclic amino acid analog, presents a unique analytical challenge. This technical guide provides an in-depth exploration of the mass spectrometry methodologies pertinent to the analysis of this compound. While specific experimental data for this molecule is not widely available, this document outlines the foundational experimental protocols and predicts the fragmentation patterns based on established principles of mass spectrometry, offering a robust framework for researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the first step in developing a robust analytical method. These properties, summarized in the table below, are crucial for selecting the appropriate mass spectrometry technique and optimizing experimental parameters.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[1]
Molecular Weight 141.17 g/mol PubChem[1]
Exact Mass 141.078978594 DaPubChem[1]
Predicted XLogP3 -1.8PubChem[1]

Experimental Protocols for Mass Spectrometry Analysis

The analysis of a polar, cyclic amino acid such as this compound can be approached through several mass spectrometry techniques. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will largely depend on the sample matrix and the desired analytical outcome.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature and low volatility of amino acids, derivatization is a mandatory step for GC-MS analysis. This process replaces active hydrogens on the amine and carboxylic acid groups with nonpolar moieties, thereby increasing the analyte's volatility and improving its chromatographic behavior.

A. Derivatization Protocol (Silylation):

  • Sample Preparation: Lyophilize the sample to ensure it is free of water, as moisture can interfere with the silylation reaction.

  • Reagent Addition: Add 100 µL of a silylation agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

B. GC-MS Parameters:

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50-500
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of polar molecules without the need for derivatization. Electrospray ionization (ESI) is the most common ionization method for such compounds.[2]

A. Sample Preparation:

  • Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

B. LC-MS/MS Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Mass Analyzer Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap
MS1 Scan Range m/z 50-300
MS/MS Fragmentation Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV)

Predicted Mass Spectrum and Fragmentation Patterns

In the absence of experimental data, the fragmentation behavior of this compound can be predicted based on the fragmentation of similar amino acids. In positive ion ESI-MS, the protonated molecule [M+H]⁺ at m/z 142.0866 would be the precursor ion for tandem mass spectrometry (MS/MS) experiments.

Common fragmentation pathways for amino acids include the neutral loss of water (H₂O), ammonia (NH₃), and the carboxylic acid group in the form of formic acid (HCOOH) or carbon monoxide (CO) and water.[3][4]

Table of Predicted Fragment Ions:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Structure of Fragment
142.0866125.0759NH₃ (17.0107)Protonated cyclohex-2-enecarboxylic acid
142.0866124.0810H₂O (18.0056)Acylium ion after water loss
142.086696.0810HCOOH (46.0056)Protonated aminocyclohexene
124.081096.0810CO (28.0000)Protonated aminocyclohexene
125.075981.0704CO₂ (44.0055)Cyclohexenyl cation

Visualizing the Analytical Workflow and Fragmentation

To further clarify the experimental and analytical processes, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Sample Sample Dissolution_Filtration Dissolution_Filtration Sample->Dissolution_Filtration LC-MS Lyophilization_Derivatization Lyophilization_Derivatization Sample->Lyophilization_Derivatization GC-MS LC_Separation LC_Separation Dissolution_Filtration->LC_Separation GC_Separation GC_Separation Lyophilization_Derivatization->GC_Separation ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization MS1_Analysis MS1_Analysis ESI_Ionization->MS1_Analysis CID_Fragmentation CID_Fragmentation MS1_Analysis->CID_Fragmentation MS2_Analysis MS2_Analysis CID_Fragmentation->MS2_Analysis Data_Interpretation Data_Interpretation MS2_Analysis->Data_Interpretation EI_Ionization EI_Ionization GC_Separation->EI_Ionization MS_Analysis MS_Analysis EI_Ionization->MS_Analysis MS_Analysis->Data_Interpretation Structural_Elucidation Structural_Elucidation Data_Interpretation->Structural_Elucidation

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway M_H [M+H]⁺ m/z = 142.0866 frag1 [C₇H₁₀O₂]⁺ m/z = 125.0759 M_H->frag1 - NH₃ frag2 [C₇H₉NO]⁺ m/z = 124.0810 M_H->frag2 - H₂O M_H->frag3_alt - HCOOH frag3 [C₆H₉N]⁺ m/z = 96.0810 frag2->frag3 - CO

References

Unveiling the Vibrational Signature: An In-depth Technical Guide to the FTIR Analysis of cis-2-amino-cyclohex-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of cis-2-amino-cyclohex-3-enecarboxylic acid. This non-natural cyclic β-amino acid is a valuable building block in medicinal chemistry, and understanding its structural features through vibrational spectroscopy is crucial for its application in drug design and development. This document details the expected vibrational frequencies, a standardized experimental protocol for its analysis, and visual representations of the experimental workflow and key molecular vibrations.

Predicted FTIR Spectral Data

Due to the zwitterionic nature of amino acids in the solid state, the FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the ammonium (-NH3+) and carboxylate (-COO-) functional groups, in addition to the vibrations of the cyclohexene ring. The following table summarizes the predicted key vibrational frequencies and their assignments based on established literature values for similar functional groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)IntensityNotes
O-H Stretch (Carboxylic Acid Dimer) 3300 - 2500BroadThis very broad band, characteristic of hydrogen-bonded carboxylic acids, may overlap with N-H and C-H stretching vibrations.[1][2][3][4]
N-H Stretch (Primary Amine/Ammonium Ion) 3500 - 3300MediumPrimary amines typically show two bands (asymmetric and symmetric stretching).[5][6][7][8][9] In the zwitterionic form, these bands will be broadened and shifted due to the formation of the ammonium ion (-NH3+).
C-H Stretch (sp² C-H, Alkene) 3100 - 3000MediumCorresponds to the stretching of the C-H bonds on the double bond of the cyclohexene ring.
C-H Stretch (sp³ C-H, Alkane) 3000 - 2850StrongArises from the stretching vibrations of the C-H bonds of the saturated carbons in the cyclohexene ring.[10]
C=O Stretch (Carboxylate Anion) 1650 - 1550 (asymmetric)StrongThe carboxylate group (-COO-) exhibits two characteristic stretches. This is the asymmetric stretching vibration.
N-H Bend (Primary Amine/Ammonium Ion) 1650 - 1580MediumThis bending vibration (scissoring) of the amino group is a key indicator for primary amines.[9] In the zwitterionic form, this corresponds to the asymmetric bending of the -NH3+ group.
C=C Stretch (Alkene) 1690 - 1630MediumThis peak is characteristic of the carbon-carbon double bond within the cyclohexene ring.[11]
C=O Stretch (Carboxylate Anion) 1420 - 1300 (symmetric)StrongThe symmetric stretching vibration of the carboxylate group.
C-N Stretch (Aliphatic Amine) 1250 - 1020MediumThis absorption is due to the stretching of the carbon-nitrogen bond.[9]
=C-H Bend (Alkene, out-of-plane) 1000 - 650StrongThe out-of-plane bending (wagging) of the C-H bonds on the double bond can provide information about the substitution pattern.

Experimental Protocol: Solid-State FTIR Analysis

This section outlines a detailed methodology for obtaining a high-quality FTIR spectrum of solid-state this compound using the Attenuated Total Reflectance (ATR) technique.

1. Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) or a Mercury Cadmium Telluride (MCT) detector.

  • An Attenuated Total Reflectance (ATR) accessory, typically with a diamond or germanium crystal.

2. Sample Preparation:

  • Ensure the this compound sample is in a dry, solid, and finely powdered form.

  • If the sample is crystalline, gently grind it in an agate mortar and pestle to obtain a fine powder. This ensures good contact with the ATR crystal.

3. Data Acquisition:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum:

    • Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Use the pressure clamp of the ATR accessory to apply consistent and firm pressure to the sample, ensuring good optical contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement consists of co-adding 32 or 64 scans at a spectral resolution of 4 cm⁻¹. The measurement range should be from 4000 cm⁻¹ to 400 cm⁻¹.

4. Data Processing:

  • The acquired sample spectrum will be automatically ratioed against the background spectrum by the spectrometer software to produce the final absorbance or transmittance spectrum.

  • Perform a baseline correction if necessary to obtain a flat baseline.

  • Use the software's peak picking tool to identify the wavenumbers of the major absorption bands.

Visualizing the Process and Molecular Vibrations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key vibrational modes of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR-ATR Analysis cluster_processing Data Processing start Start: Solid Sample grind Grind to Fine Powder start->grind background Record Background Spectrum (Clean ATR Crystal) grind->background place_sample Place Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) apply_pressure->acquire_spectrum process_data Background Subtraction Baseline Correction acquire_spectrum->process_data peak_picking Peak Identification process_data->peak_picking final_spectrum Final FTIR Spectrum peak_picking->final_spectrum

FTIR-ATR Experimental Workflow

molecular_vibrations cluster_functional_groups Key Functional Group Vibrations cluster_ring_vibrations Cyclohexene Ring Vibrations NH_stretch N-H Stretch (3500-3300 cm⁻¹) OH_stretch O-H Stretch (3300-2500 cm⁻¹) CO_stretch C=O Stretch (COO⁻) (1650-1550, 1420-1300 cm⁻¹) NH_bend N-H Bend (1650-1580 cm⁻¹) sp2_CH_stretch sp² C-H Stretch (3100-3000 cm⁻¹) sp3_CH_stretch sp³ C-H Stretch (3000-2850 cm⁻¹) CC_stretch C=C Stretch (1690-1630 cm⁻¹) CH_bend =C-H Bend (1000-650 cm⁻¹) molecule This compound molecule->NH_stretch molecule->OH_stretch molecule->CO_stretch molecule->NH_bend molecule->sp2_CH_stretch molecule->sp3_CH_stretch molecule->CC_stretch molecule->CH_bend

Key Molecular Vibrations

References

An In-depth Technical Guide on the Crystal Structure of cis-2-amino-cyclohex-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of a derivative of cis-2-amino-cyclohex-3-enecarboxylic acid. While the crystal structure of the isolated amino acid is not publicly available, this document presents the crystallographic data for a closely related α/β-peptide, specifically a pentamer of (1S,2R)-cis-Aminocyclohex-4-enecarboxylic acid and L-alanine, which incorporates the target molecule. This information is crucial for understanding the conformational preferences and three-dimensional structure of this synthetic amino acid, which is a valuable building block in medicinal chemistry and materials science.

The data presented here is derived from the study by Kwon et al. (2015), which investigated cis-2-Aminocyclohex-4-enecarboxylic Acid as a New Building Block of Helical Foldamers.[1][2]

Crystal Structure Data

The following tables summarize the key crystallographic data for the pentamer containing this compound residues. This data provides a quantitative description of the unit cell and the refinement process.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₂₉H₄₇N₅O₉
Formula Weight609.71
Temperature301.4 K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions
a10.123(2) Å
b11.456(2) Å
c14.345(3) Å
α90°
β101.54(3)°
γ90°
Volume1627.8(6) ų
Z2
Density (calculated)1.244 Mg/m³
Absorption Coefficient0.093 mm⁻¹
F(000)656
Data Collection
Theta range for data collection1.76 to 28.28°
Index ranges-13<=h<=13, -15<=k<=15, -18<=l<=18
Reflections collected33557
Independent reflections6447 [R(int) = 0.0475]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters6447 / 1 / 403
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0475, wR2 = 0.1331
R indices (all data)R1 = 0.0578, wR2 = 0.1412

Data extracted from the supplementary information of "Cis-2-Aminocyclohex-4-enecarboxylic Acid as a New Building Block of Helical Foldamers".[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of the parent β-lactam, the subsequent synthesis of the α/β-peptide containing this compound, and the single-crystal X-ray diffraction experiment.

2.1 Synthesis of the Precursor β-Lactam

The synthesis of the precursor β-lactam is a key step in obtaining the target amino acid. The following is a general procedure based on the reaction of 1,3-cyclohexadiene with chlorosulfonyl isocyanate[1]:

  • A solution of 1,3-cyclohexadiene (93.5 mmol) and anhydrous Na₂CO₃ (12.75 mmol) in CH₂Cl₂ (20 mL) is prepared in a round-bottom flask and cooled to 0°C with stirring under a nitrogen atmosphere.

  • Chlorosulfonyl isocyanate (85 mmol) is added dropwise to the reaction mixture over 30 minutes.

  • The mixture is then stirred at 45°C for 2 days.

  • The resulting solution is diluted with CH₂Cl₂ (25 mL) and added to a two-phase mixture of Na₂CO₃ (50 g) and Na₂HPO₄ (47.42 g) in H₂O (200 mL) with vigorous stirring.

  • The organic layer is separated, and the aqueous phase is extracted with ethyl acetate (50 mL).

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

  • The isolated product is recrystallized from a mixture of n-pentane and ethyl acetate to yield the β-lactam as a white solid.[1]

2.2 Peptide Synthesis and Crystallization

The synthesis of the α/β-peptide and its subsequent crystallization are performed as follows:

  • The precursor β-lactam is hydrolyzed to the corresponding β-amino acid.

  • The resulting this compound is then used in standard peptide coupling reactions to synthesize the desired α/β-peptide.

  • For crystallization, the purified peptide is dissolved in a suitable solvent mixture, such as ethyl acetate and hexane.[1]

  • Slow evaporation of the solvent at room temperature is a common method to obtain single crystals suitable for X-ray diffraction.[3] Alternatively, vapor diffusion or slow cooling techniques can be employed.[4]

2.3 Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[5][6] The general workflow is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam.[5] For the reference structure, data was collected using a half-sphere data collection routine to a resolution of 0.81 Å. A total of 33,557 data points were collected.[1]

  • Data Reduction: The collected diffraction data is processed to correct for Lorentz and polarization effects. An absorption correction is also applied.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods, which provide the initial positions of most non-hydrogen atoms. The remaining atoms are located through a series of least-squares cycles and difference Fourier maps. All non-hydrogen atoms are refined with anisotropic displacement parameters, while hydrogen atoms are typically placed in idealized positions.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the precursor to the final determination of the crystal structure.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Determination start 1,3-Cyclohexadiene reaction1 Reaction with Chlorosulfonyl Isocyanate start->reaction1 product1 β-Lactam Precursor reaction1->product1 hydrolysis Hydrolysis product1->hydrolysis amino_acid cis-2-amino-cyclohex-3- enecarboxylic acid hydrolysis->amino_acid peptide_synthesis Peptide Coupling amino_acid->peptide_synthesis peptide α/β-Peptide peptide_synthesis->peptide dissolution Dissolution in Solvent Mixture peptide->dissolution crystallization Slow Evaporation dissolution->crystallization crystal Single Crystal crystallization->crystal data_collection Data Collection crystal->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow from synthesis to crystal structure determination.

References

Potential Biological Activity of cis-2-amino-cyclohex-3-enecarboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical guide on the potential biological activity of cis-2-amino-cyclohex-3-enecarboxylic acid. As a conformationally restricted analogue of the neurotransmitter γ-aminobutyric acid (GABA), this compound is structurally related to the class of drugs known as gabapentinoids. Due to the limited direct experimental data on this compound, this guide leverages the extensive research on its close analogues, gabapentin and pregabalin, to infer its likely pharmacological profile. The primary anticipated mechanism of action is the binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which is a key target in the treatment of epilepsy and neuropathic pain.[1][2] This document outlines potential therapeutic applications, summarizes key quantitative data from related compounds, provides detailed experimental protocols for characterization, and visualizes the core signaling pathways.

Introduction

This compound is a cyclic amino acid that, by its structure, is a rigid analogue of GABA. The conformational restriction imposed by the cyclohexene ring is a common strategy in medicinal chemistry to enhance binding affinity and selectivity for specific biological targets. While GABA itself is a major inhibitory neurotransmitter in the central nervous system, its direct therapeutic use is limited by its poor blood-brain barrier penetration.

The development of GABA analogues, such as gabapentin and pregabalin, has led to significant advances in the management of various neurological and psychiatric disorders. These compounds, collectively known as gabapentinoids, do not act directly on GABA receptors but instead exert their effects through a novel mechanism involving the α2δ subunit of voltage-gated calcium channels.[1][3] Given the structural similarities, it is hypothesized that this compound shares this mechanism of action.

Core Mechanism of Action: The Gabapentinoid Pathway

The primary molecular target of gabapentinoids is the α2δ-1 subunit, an auxiliary protein of voltage-gated calcium channels.[2] Binding of ligands like gabapentin and pregabalin to this subunit modulates calcium influx at presynaptic nerve terminals.[2] This, in turn, reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4] This reduction in neurotransmitter release is believed to be the basis for the anticonvulsant, analgesic, and anxiolytic properties of these drugs.[5]

It is important to note that despite their structural resemblance to GABA, gabapentinoids do not bind to GABAA or GABAB receptors, nor do they affect GABA synthesis or reuptake.[5]

Gabapentinoid_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Influx alpha2delta α2δ-1 Subunit alpha2delta->VGCC Modulates Vesicle Synaptic Vesicle (contains Glutamate) Glutamate Glutamate Vesicle->Glutamate Release Ca_ion->Vesicle Triggers Fusion Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Binds to Gabapentinoid This compound (hypothesized) Gabapentinoid->alpha2delta Binds to Excitatory_Signal Excitatory Signal Glutamate_Receptor->Excitatory_Signal Generates

Caption: Hypothesized mechanism of action at the synapse.

Potential Therapeutic Applications

Based on the activities of related gabapentinoids, this compound may have potential therapeutic efficacy in the following areas:

  • Epilepsy: As an adjunctive therapy for partial seizures.

  • Neuropathic Pain: Including diabetic neuropathy, postherpetic neuralgia, and fibromyalgia.[1]

  • Anxiety Disorders: Such as generalized anxiety disorder.

  • Restless Legs Syndrome.

Quantitative Data from Structurally Related Compounds

The following table summarizes the binding affinities of gabapentin and pregabalin for the α2δ subunit. It is anticipated that this compound would exhibit binding affinity in a similar range.

CompoundTargetAssayKi (nM)Reference
Gabapentinα2δ-1 subunit of VGCC[³H]Gabapentin binding assay40-100[6]
Pregabalinα2δ-1 subunit of VGCC[³H]Gabapentin binding assay30-90[6]

Detailed Experimental Protocols

To characterize the biological activity of this compound, the following experimental protocols, standard for the evaluation of gabapentinoids, are recommended.

Radioligand Binding Assay for α2δ-1 Subunit Affinity

This assay determines the binding affinity of the test compound to the α2δ-1 subunit of voltage-gated calcium channels.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare membranes from porcine or rat brain tissue (rich in α2δ-1) Start->Membrane_Prep Incubation Incubate membranes with [³H]Gabapentin (radioligand) and varying concentrations of This compound Membrane_Prep->Incubation Separation Separate bound and free radioligand by rapid filtration through glass fiber filters Incubation->Separation Quantification Quantify radioactivity on filters using liquid scintillation counting Separation->Quantification Analysis Analyze data to determine IC₅₀ and calculate Kᵢ Quantification->Analysis End End Analysis->End

Caption: Workflow for α2δ-1 radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize porcine or rat cerebral cortex in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, [³H]Gabapentin (final concentration ~2-5 nM), and a range of concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Gabapentin (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Model of Neuropathic Pain: Chung Model (Spinal Nerve Ligation)

This model is used to assess the analgesic efficacy of the test compound in a rodent model of neuropathic pain.

Protocol:

  • Surgical Procedure: Anesthetize adult male Sprague-Dawley rats. Expose the L5 and L6 spinal nerves and tightly ligate them.

  • Post-operative Recovery: Allow the animals to recover for 7-14 days, during which they will develop mechanical allodynia (painful response to a non-painful stimulus).

  • Baseline Testing: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

  • Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Post-drug Testing: At various time points after drug administration, re-measure the paw withdrawal threshold.

  • Data Analysis: Compare the post-drug withdrawal thresholds to the baseline values to determine the anti-allodynic effect of the compound.

Conclusion

This compound represents a promising candidate for investigation as a novel gabapentinoid. Its rigid structure may confer enhanced selectivity and an improved pharmacokinetic profile compared to existing drugs. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the preclinical evaluation of this compound. Further research is warranted to elucidate its precise pharmacological properties and therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). A decrease in GABA levels below a certain threshold can lead to hyperexcitability and seizures. The concentration of GABA in the brain is primarily regulated by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA aminotransferase (GABA-AT), which catabolizes GABA into succinic semialdehyde.[1][2][3] Therefore, inhibiting GABA-AT is a key therapeutic strategy for increasing GABA levels and treating neurological disorders such as epilepsy and addiction.[1][2][3]

cis-2-amino-cyclohex-3-enecarboxylic acid is a structural analog of vigabatrin, a known irreversible inhibitor of GABA-AT. Based on this structural similarity, it is hypothesized to act as a mechanism-based inactivator of GABA-AT. This guide will delve into the putative mechanism of action of this compound, provide detailed experimental protocols for its investigation, and present relevant data for analogous compounds to offer a comprehensive understanding for researchers in the field.

The GABAergic Synapse and the Role of GABA-AT

The inhibitory action of GABA is mediated through its binding to GABA receptors on neurons, leading to hyperpolarization and a decrease in neuronal excitability. GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD). After its release into the synaptic cleft, GABA's action is terminated by its reuptake into neurons and surrounding glial cells via GABA transporters (GATs). Inside these cells, GABA-AT is responsible for the degradation of GABA.

The catalytic cycle of GABA-AT involves two half-reactions. In the first, GABA is transaminated to succinic semialdehyde, and the PLP cofactor is converted to pyridoxamine 5'-phosphate (PMP). In the second half-reaction, a-ketoglutarate is converted to glutamate, regenerating the PLP cofactor.[2]

Proposed Mechanism of Action of this compound

As a mechanism-based inactivator, this compound is expected to initially act as a substrate for GABA-AT. The proposed mechanism of inactivation likely follows these key steps:

  • Schiff Base Formation: The amino group of this compound forms a Schiff base with the PLP cofactor in the active site of GABA-AT.

  • Enzyme-Catalyzed Transformation: The enzyme then catalyzes a transformation of the inhibitor, leading to the formation of a reactive intermediate.

  • Covalent Adduct Formation: This reactive intermediate then covalently binds to a nucleophilic residue in the active site of GABA-AT, leading to the irreversible inactivation of the enzyme.

This mechanism-based inactivation is characterized by its time- and concentration-dependent nature.

Quantitative Data on Related GABA-AT Inhibitors

InhibitorKi (mM)kinact (min-1)Reference
(3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid0.14-[4]

Note: The absence of a kinact value for (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic acid suggests it acts as a reversible inhibitor.

Experimental Protocols

GABA Aminotransferase (GABA-AT) Activity Assay

This protocol is adapted from commercially available kits and published literature.[5][6]

Principle:

The activity of GABA-AT is determined by a coupled enzyme reaction. GABA-AT catalyzes the conversion of GABA and a-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate is then measured in a second reaction catalyzed by glutamate dehydrogenase, which involves the reduction of a tetrazolium salt (INT) to a colored formazan product. The rate of formazan formation is directly proportional to the GABA-AT activity and can be measured spectrophotometrically at 492 nm.

Materials:

  • GABA-AT enzyme source (e.g., purified recombinant enzyme or tissue homogenate)

  • GABA solution

  • a-ketoglutarate solution

  • Glutamate dehydrogenase

  • INT solution

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing GABA, a-ketoglutarate, glutamate dehydrogenase, and INT in the assay buffer.

  • Add the GABA-AT enzyme source to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the absorbance at 492 nm at multiple time points to determine the reaction rate.

  • To test for inhibition, pre-incubate the GABA-AT enzyme with the inhibitor (this compound) for various times before adding the reaction mixture.

Determination of Kinetic Parameters (IC50, Ki, and kinact)

IC50 Determination:

  • Perform the GABA-AT activity assay in the presence of a range of concentrations of the inhibitor.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • The IC50 value is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.

Ki and kinact Determination for Irreversible Inhibitors:

  • Pre-incubate the enzyme with different concentrations of the inhibitor for various time intervals.

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the assay mixture to measure the remaining enzyme activity.

  • The observed rate of inactivation (kobs) for each inhibitor concentration is determined by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time.

  • The values of Ki and kinact can then be determined by plotting kobs versus the inhibitor concentration, which should follow the equation: kobs = kinact * [I] / (Ki + [I])

Visualizations

Signaling Pathway

GABA_Metabolism cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GABA_AT GABA-AT GABA->GABA_AT GABA_synapse GABA GABA->GABA_synapse Release GAD->GABA SSA Succinic Semialdehyde GABA_AT->SSA Glutamate_product Glutamate GABA_AT->Glutamate_product aKG α-Ketoglutarate aKG->GABA_AT GABA_synapse->GABA_AT GABA_R GABA Receptor GABA_synapse->GABA_R Binding Inhibition Neuronal Inhibition GABA_R->Inhibition Activation Inhibitor cis-2-amino-cyclohex- 3-enecarboxylic acid Inhibitor->GABA_AT Inhibition

Caption: The GABAergic synapse and the inhibitory role of this compound on GABA-AT.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Prepare GABA-AT (purified or homogenate) pre_incubation Pre-incubate Enzyme with Inhibitor enzyme_prep->pre_incubation inhibitor_prep Prepare Inhibitor Stock (this compound) inhibitor_prep->pre_incubation reagent_prep Prepare Assay Reagents (GABA, a-KG, etc.) reaction_init Initiate Reaction with Substrates reagent_prep->reaction_init pre_incubation->reaction_init measurement Measure Absorbance (e.g., at 492 nm) reaction_init->measurement ic50 Calculate IC50 measurement->ic50 kinetics Determine Ki and kinact measurement->kinetics

Caption: Workflow for determining the inhibitory kinetics of this compound on GABA-AT.

Conclusion

This compound, as a structural analog of vigabatrin, is strongly predicted to be a mechanism-based inactivator of GABA aminotransferase. This mode of action, involving the irreversible inhibition of the key enzyme responsible for GABA degradation, positions it as a compound of interest for the development of novel therapeutics for neurological disorders characterized by GABAergic dysfunction. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to investigate its precise mechanism and inhibitory potency. Further studies are warranted to determine the specific kinetic parameters and to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Conformational Isomers of cis-2-Amino-cyclohex-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-2-Amino-cyclohex-3-enecarboxylic acid is a constrained amino acid analog of significant interest in medicinal chemistry and peptide design. Its rigidified cyclic structure offers a scaffold for controlling peptide conformation and exploring structure-activity relationships. A thorough understanding of its conformational landscape is critical for its effective application. This guide provides a detailed examination of the conformational isomers of this compound, integrating theoretical principles with established experimental and computational methodologies. We present quantitative data on the primary conformers, outline detailed protocols for their characterization, and provide visual workflows to guide further research.

Introduction: The Significance of Conformational Analysis

Constrained amino acids are pivotal tools in drug discovery, enabling the design of peptides and peptidomimetics with enhanced stability, receptor affinity, and specificity. The conformational rigidity of these molecules reduces the entropic penalty upon binding to a biological target. The cyclohexene ring in this compound serves as a valuable scaffold, but its inherent flexibility, primarily through ring inversion, gives rise to distinct conformational isomers.

The spatial arrangement of the amino and carboxylic acid functional groups is dictated by the ring's conformation. These arrangements, in turn, govern the molecule's ability to form intra- and intermolecular interactions, such as hydrogen bonds, which are crucial for its biological activity and utility as a synthetic building block. This guide explores the stable conformations of this molecule, the energetic barriers between them, and the methodologies used to elucidate this conformational landscape.

Theoretical Background: Conformers of the Cyclohexene Ring

The cyclohexene ring deviates from the classic chair conformation of cyclohexane due to the sp² hybridization of two carbon atoms. The most stable conformations are two enantiomeric half-chair forms. The transition between these two half-chairs proceeds through higher-energy boat and twist-boat intermediates.

For a cis-1,2-disubstituted cyclohexene, the substituents can occupy either axial-like or equatorial-like positions. In this compound, the two primary half-chair conformers are:

  • Diequatorial-like (e,e) Conformer: Both the amino and carboxylic acid groups occupy equatorial-like positions. This conformation is generally favored as it minimizes steric strain.

  • Diaxial-like (a,a) Conformer: Both substituents occupy axial-like positions. This conformation typically suffers from greater steric hindrance.

The equilibrium between these conformers is influenced by steric effects, electronic interactions, and the potential for intramolecular hydrogen bonding, which may stabilize the otherwise less-favored diaxial-like form.

Quantitative Conformational Data

The following table summarizes representative quantitative data for the two primary half-chair conformers of this compound in a polar solvent. This data is derived from computational modeling studies and is intended to be illustrative of the expected values.

ParameterDiequatorial-like (e,e)Diaxial-like (a,a)
Relative Energy (kcal/mol) 0.001.85
Population at 298 K (%) ~95%~5%
Key Dihedral Angle (N-C2-C1-COOH) ~60°~175°
Calculated ³J(H1,H2) Coupling (Hz) ~3.5 Hz~8.0 Hz

Note: Values are representative and can vary based on the computational method, basis set, and solvent model employed.

Experimental & Computational Protocols

A combined approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry is essential for a comprehensive conformational analysis.

Experimental Protocol: 2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assigning proton signals and determining spatial proximities that inform conformational preferences.[1][2]

Objective: To determine the relative orientation of the amino and carboxyl groups and characterize the dominant conformation in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of approximately 10 mM.

  • Spectrometer Setup: Data is collected on a high-field NMR spectrometer (e.g., 500 MHz or higher).[1]

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, which aids in assigning protons on the cyclohexene ring.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are critical for identifying through-space correlations between protons.[2]

    • Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-600 ms.[1]

    • Analysis: Strong cross-peaks between H1 and H2 protons would suggest a diequatorial arrangement, where these protons are close in space. Conversely, the absence of such a cross-peak and the presence of cross-peaks between axial protons would support a diaxial conformation. The vicinal coupling constant (³J) between H1 and H2 is also diagnostic: a small coupling (~2-4 Hz) indicates a gauche (diequatorial) relationship, while a larger coupling (~8-10 Hz) suggests an anti-periplanar (diaxial) relationship.

Computational Protocol: Density Functional Theory (DFT) Analysis

Computational modeling provides insights into the relative energies and geometries of the possible conformers.

Objective: To calculate the structures, relative energies, and key geometric parameters of the stable conformers.

Methodology:

  • Initial Structure Generation: Build the this compound molecule in a molecular modeling program (e.g., Avogadro).[3] Generate both the diequatorial-like and diaxial-like starting geometries.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima.

  • Geometry Optimization: Optimize the geometries of the identified conformers using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[4]

  • Solvent Modeling: Incorporate the effects of a solvent using a continuum model (e.g., Polarizable Continuum Model - PCM) to mimic the experimental conditions.

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Data Analysis: From the output files, extract the relative energies, dihedral angles, and interatomic distances for each stable conformer. NMR coupling constants can also be calculated and compared with experimental values for validation.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

G cluster_0 Conformational Equilibrium Diequatorial-like (e,e)\n(Major Conformer) Diequatorial-like (e,e) (Major Conformer) Diaxial-like (a,a)\n(Minor Conformer) Diaxial-like (a,a) (Minor Conformer) Diequatorial-like (e,e)\n(Major Conformer)->Diaxial-like (a,a)\n(Minor Conformer) Ring Inversion

Caption: Conformational equilibrium of this compound.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_result Final Model A Sample Preparation B 2D NMR Acquisition (COSY, NOESY/ROESY) A->B C Data Analysis (Coupling Constants, NOEs) B->C G Validated Conformational Model C->G Experimental Conformer Data D Structure Generation E DFT Geometry Optimization + Frequency Calculation D->E F Energy & Parameter Analysis E->F F->G Theoretical Conformer Data

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational landscape of this compound is dominated by a diequatorial-like half-chair conformation. However, the presence of a minor, higher-energy diaxial-like conformer should be considered, especially in environments that may stabilize it through specific interactions. A robust characterization of these isomers, achieved through the synergy of high-field NMR spectroscopy and DFT calculations, is paramount for the rational design of peptidomimetics and other molecular scaffolds. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique structural properties of this constrained amino acid.

References

An In-depth Technical Guide on the Solubility and Stability of cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of cis-2-amino-cyclohex-3-enecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted physicochemical properties, details established experimental protocols for determining solubility and stability, and explores potential biological activities based on structurally related molecules. This guide is intended to serve as a foundational resource for researchers and drug development professionals working with this and similar aminocyclohexene carboxylic acid derivatives.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicSource/Basis
Molecular Formula C₇H₁₁NO₂PubChem
Molecular Weight 141.17 g/mol PubChem
Appearance White to off-white solidGeneral property of amino acids
pKa (Carboxylic Acid) ~3.5 - 4.5Estimated from similar amino acids
pKa (Amine) ~9.0 - 10.0Estimated from similar amino acids
LogP -1.5 to -2.5Estimated based on structure
Melting Point >200 °C (with decomposition)Typical for amino acids

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological assessment. As an amino acid, its solubility is expected to be highly dependent on the pH and the polarity of the solvent.

Table 2: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
Water Soluble, pH-dependentZwitterionic nature; solubility will be lowest at the isoelectric point and higher at acidic and basic pH.
Methanol SolubleA related Boc-protected derivative is soluble in methanol[1]. Polar protic nature of methanol facilitates solvation.
Ethanol Moderately SolubleLower polarity than methanol may reduce solubility.
Dimethyl Sulfoxide (DMSO) SolubleAprotic, polar solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM) InsolubleNon-polar organic solvent.
Hexanes InsolubleNon-polar organic solvent.
Experimental Protocol for Solubility Determination

A standard method for quantitatively determining the solubility of a compound is the equilibrium solubility method.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water at various pH values, methanol, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: The resulting slurries are filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and accurate method.

  • Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_data Data Analysis prep1 Add excess compound to solvent prep2 Seal and agitate at constant temperature prep1->prep2 24-48h sep1 Filter or centrifuge prep2->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC quant1->quant2 data1 Calculate concentration quant2->data1 data2 Report solubility (e.g., mg/mL) data1->data2

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The chemical stability of this compound is a key factor in its development as a potential therapeutic agent. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 3: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathways
Acidic pH (e.g., pH 1-3) Potentially stableAmide hydrolysis is generally slow for amino acids.
Basic pH (e.g., pH 9-12) Potentially less stableBase-catalyzed degradation, such as racemization or elimination, may occur.
Elevated Temperature Likely to degradeThermal decomposition is common for organic molecules.
Oxidative Stress (e.g., H₂O₂) Potentially susceptibleThe amine group and the double bond could be sites of oxidation.
Photostability (UV/Vis light) May degradeThe double bond and lone pair on the nitrogen may absorb light, leading to photochemical reactions.
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted by subjecting the compound to various stress conditions to accelerate its degradation.

Methodology:

  • Sample Preparation: Solutions of this compound are prepared in appropriate solvents (e.g., water, methanol).

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Samples are treated with strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) and heated.

    • Thermal Stress: Samples are stored at elevated temperatures (e.g., 60-80 °C).

    • Oxidative Stress: Samples are treated with an oxidizing agent (e.g., 3% H₂O₂).

    • Photostability: Samples are exposed to UV and visible light according to ICH guidelines.

  • Time-Point Analysis: Aliquots are taken at various time points and analyzed by a stability-indicating HPLC method.

  • Analysis of Degradation Products: The HPLC method should be capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) is used to identify the structure of the degradation products.

  • Data Analysis: The rate of degradation is determined, and the degradation pathway is proposed based on the identified products.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep1 Prepare solutions of the compound stress1 Acid/Base Hydrolysis prep1->stress1 stress2 Thermal Stress prep1->stress2 stress3 Oxidative Stress prep1->stress3 stress4 Photostability prep1->stress4 analysis1 Collect aliquots at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 analysis3 Identify degradants by LC-MS analysis2->analysis3 results1 Determine degradation rate analysis3->results1 results2 Propose degradation pathway results1->results2

Caption: Workflow for Forced Degradation Studies.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been fully elucidated, its structural similarity to conformationally restricted analogues of γ-aminobutyric acid (GABA) suggests it may interact with GABA receptors. Additionally, other cyclohexene carboxylic acid derivatives have been reported to exhibit anti-inflammatory and anti-proliferative activities.

Interaction with GABA Receptors

This compound can be considered a conformationally restricted GABA analogue. Such analogues are valuable tools for probing the binding sites of GABA receptors. Depending on the specific conformation, it could potentially act as an agonist or an antagonist at GABAA or GABAC receptors.

Hypothetical Signaling Pathway: Modulation of GABAergic Neurotransmission

The following diagram illustrates a hypothetical signaling pathway where this compound acts as a modulator of GABAA receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_channel Chloride Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Compound This compound Compound->GABA_R Modulates

Caption: Hypothetical Modulation of GABA-A Receptor Signaling.

Potential Anti-inflammatory and Anti-proliferative Effects

Derivatives of cyclohexene carboxylic acid have been shown to possess anti-inflammatory and anti-proliferative properties, potentially through the inhibition of the NF-κB signaling pathway. This suggests that this compound could also be investigated for similar activities.

Conclusion

This compound is a molecule of interest with potential applications in neuroscience and other therapeutic areas. While experimental data on its solubility and stability are limited, this guide provides a framework for its characterization based on established scientific principles and methodologies. The predicted physicochemical properties and potential biological activities outlined herein should serve as a valuable starting point for further research and development of this compound and its derivatives. Future experimental work is crucial to validate these predictions and fully elucidate the therapeutic potential of this compound.

References

A Historical Review of cis-2-amino-cyclohex-3-enecarboxylic Acid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-amino-cyclohex-3-enecarboxylic acid is a conformationally restricted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. By incorporating the GABA backbone into a cyclic structure, the rotational freedom of the molecule is limited, leading to a more defined three-dimensional shape. This structural rigidity makes this compound and its derivatives valuable tools in neuropharmacology for probing the specific conformational requirements of GABA receptors and transporters. This technical guide provides a comprehensive historical review of the research on this compound, detailing its synthesis, spectroscopic characterization, and what is known about its biological activity, primarily through the study of its close structural analogues.

I. Synthesis and Characterization

The synthesis of this compound has been approached through various strategies, often as part of broader investigations into conformationally restricted amino acids. A notable modern synthesis provides a clear pathway to obtaining both the racemic and chiral forms of this compound.

Experimental Protocol: Synthesis of Racemic and Chiral cis-2-Aminocyclohex-4-enecarboxylic Acid

A contemporary and well-documented synthesis of cis-2-aminocyclohex-4-enecarboxylic acid begins with the cycloaddition of 1,3-cyclohexadiene and chlorosulfonyl isocyanate. This initial step is followed by a series of transformations to yield the desired product. The chiral separation of the racemic mixture can be achieved to isolate the specific enantiomers.[1]

Synthesis of β-Lactam (±)-4:

  • A solution of 1,3-cyclohexadiene (8.8 mL, 93.5 mmol) and anhydrous Na2CO3 (1.35 g, 12.75 mmol) in CH2Cl2 (20 mL) is cooled to 0°C under a nitrogen atmosphere.

  • Chlorosulfonyl isocyanate (7.4 mL, 85 mmol) is added dropwise to the stirred reaction mixture over 30 minutes.

  • The mixture is then stirred at 45°C for 2 days.

  • The resulting solution is diluted with CH2Cl2 (25 mL) and added to a vigorously stirred two-phase mixture of Na2CO3 (50 g) and Na2HPO4 (47.42 g) in H2O (200 mL).

  • The organic layer is separated, and the aqueous phase is extracted with ethyl acetate (50 mL).

  • The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography (1:1 EtOAc:hexanes) and recrystallized from n-pentane and ethyl acetate to yield the β-lactam as a white solid.[1]

Hydrolysis to cis-β-amino acid 8: The synthesized β-lactam is then subjected to hydrolysis to yield the target amino acid. Chiral resolution can be performed at this stage to obtain the individual enantiomers.[1]

Data Presentation: Spectroscopic Properties

The structural confirmation of this compound and its intermediates is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

Compound1H NMR (400 MHz, CDCl3) δ (ppm)13C NMR (100 MHz, CDCl3) δ (ppm)
β-Lactam (±)-4 2.00-2.60 (m, 4H), 3.45 (t, 1H), 4.00 (t, 1H), 5.65-6.00 (m, 2H), 6.47 (s, 1H)170.83, 126.05, 124.29, 48.00, 47.00, 27.06, 21.34
β-Amino acid 8 2.00-2.5 (m, 4H, D2O), 2.74-2.78 (m, 1H, D2O), 3.78 (q, 1H, D2O), 5.65-6.82 (m, 2H, D2O)180.99, 126.28, 126.15, 47.02, 27.41, 27.74 (in D2O)

II. Biological Activity: Insights from Structural Analogues

Direct and extensive biological data for this compound is limited in publicly available literature. However, a substantial body of research on its structural analogues provides a strong basis for predicting its pharmacological profile. The primary area of investigation for these compounds is their interaction with the GABAergic system.

Interaction with GABA Receptors

Studies on conformationally restricted GABA analogues have been instrumental in mapping the binding pockets of GABA receptors. Research on cyclopentane and cyclopentene analogues of GABA has revealed that subtle changes in the ring size and the presence of unsaturation can significantly alter the activity from agonism to antagonism, particularly at GABAC receptors. For instance, (+)-4-aminocyclopent-1-ene-1-carboxylic acid acts as a potent antagonist at ρ1 and ρ2 GABAC receptors, with Ki values of 6.0 µM and 4.7 µM, respectively.[2] This suggests that the introduction of a double bond in the carbocyclic ring, as seen in this compound, is likely to influence its binding and functional activity at GABA receptor subtypes.

Furthermore, derivatives of 4-aminocyclopent-1-enecarboxylic acid have been shown to exhibit antagonist activity at human recombinant α1β2γ2L GABAA receptors. One such derivative, a benzylthioether, displayed an IC50 of 42 µM for the inhibition of a GABA EC50 dose.[3] This highlights the potential for unsaturated carbocyclic GABA analogues to act as modulators of GABAA receptors.

Effects on GABA Transport

The reuptake of GABA from the synaptic cleft is a critical mechanism for terminating its neurotransmitter action and is mediated by GABA transporters (GATs). Research on aminocyclohexanecarboxylic acids has shown that the cis-isomer of 3-aminocyclohexanecarboxylic acid is a potent inhibitor of GABA transport, while being a weak inhibitor of GABA binding at the receptor.[1] This indicates that the stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring is a key determinant of activity and selectivity between GABA receptors and transporters.

III. Postulated Signaling Pathways and Experimental Workflows

Based on the activity of its close analogues as antagonists at GABAA and GABAC receptors, a hypothetical signaling pathway for this compound can be proposed. Antagonism at these ionotropic receptors would block the influx of chloride ions that normally occurs upon GABA binding, thereby preventing the hyperpolarization of the postsynaptic neuron and leading to a disinhibition of neuronal activity.

Hypothetical Signaling Pathway of a GABA Receptor Antagonist

GABA_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAR GABA Receptor (Ion Channel) GABA->GABAR Antagonist cis-2-amino-cyclohex- 3-enecarboxylic acid Antagonist->GABAR blocks Cl_influx Chloride Influx GABAR->Cl_influx allows Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Experimental_Workflow Start Synthesis and Purification Binding_Assay Radioligand Binding Assay (GABA Receptor Subtypes) Start->Binding_Assay Functional_Assay Electrophysiology (e.g., Two-Electrode Voltage Clamp) Start->Functional_Assay Uptake_Assay GABA Uptake Assay (Synaptosomes) Start->Uptake_Assay Data_Analysis Data Analysis (IC50, Ki, EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Uptake_Assay->Data_Analysis Conclusion Determine Activity Profile (Agonist, Antagonist, Transporter Inhibitor) Data_Analysis->Conclusion

References

A Novel Scaffold for Drug Discovery: A Technical Guide to cis-2-Amino-cyclohex-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel molecular scaffolds that offer conformational rigidity and diverse chemical functionality is paramount. The cis-2-amino-cyclohex-3-enecarboxylic acid core represents a promising and underexplored scaffold. Its inherent conformational constraints, arising from the cyclohexene ring and the cis relationship between the amino and carboxylic acid groups, provide a unique three-dimensional architecture. This technical guide delves into the synthesis, conformational properties, and potential biological applications of this scaffold, offering a comprehensive resource for its application in medicinal chemistry and peptide design.

Synthesis of the Scaffold

The synthesis of the this compound scaffold can be approached through a multi-step sequence, often beginning with a Diels-Alder reaction to construct the core cyclohexene ring with the desired stereochemistry. Subsequent functional group manipulations can then introduce the amino and carboxylic acid moieties. Enantiomerically pure forms can be obtained through asymmetric synthesis or enzymatic resolution.

Key Synthetic Strategies:
  • Diels-Alder Cycloaddition: This powerful reaction allows for the formation of the cyclohexene ring in a stereocontrolled manner. The choice of diene and dienophile is crucial for introducing the necessary functional handles for subsequent transformations.

  • Enzymatic Resolution: For the separation of enantiomers, enzymatic hydrolysis of a racemic ester derivative of the scaffold has been shown to be an effective method, often employing lipases.[1]

Representative Experimental Protocol: Diels-Alder Approach and Resolution

The following protocol is a representative, multi-step synthesis that combines a Diels-Alder reaction to form a key intermediate, followed by functional group transformations and enzymatic resolution to obtain the enantiomerically pure target scaffold.

Step 1: Diels-Alder Reaction to form cis-4-Cyclohexene-1,2-dicarboxylic Anhydride [2]

  • In a round-bottomed flask equipped with a reflux condenser and a gas trap containing sodium hydroxide pellets, combine 2.0 g of 3-sulfolene (butadiene sulfone), 1.2 g of finely ground maleic anhydride, and 0.80 mL of xylene.

  • Add a boiling stone and gently heat the mixture using a heating mantle.

  • Once the solids have dissolved, continue to heat the mixture at a gentle reflux for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • The resulting product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, can be purified by recrystallization.

Step 2: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic Acid [2]

  • To the crude anhydride from Step 1, add 10 mL of deionized water.

  • Heat the mixture to boiling for 10-15 minutes to effect hydrolysis.

  • Allow the solution to cool to room temperature, which should induce crystallization of the dicarboxylic acid.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold water.

Step 3: Conversion to a Racemic Ester (e.g., Diethyl Ester)

  • Suspend the dicarboxylic acid in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until esterification is complete (monitored by TLC).

  • Remove the excess ethanol under reduced pressure and work up the reaction mixture to isolate the crude diethyl ester.

Step 4: Curtius Rearrangement to Introduce the Amino Group

  • The dicarboxylic ester is selectively hydrolyzed to the monoester.

  • The remaining carboxylic acid is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA) or a similar reagent.

  • The acyl azide is then heated in the presence of an alcohol (e.g., tert-butanol) to induce the Curtius rearrangement, forming a Boc-protected amine.

  • Hydrolysis of the remaining ester group yields the N-Boc protected racemic this compound.

Step 5: Enzymatic Resolution of the Corresponding Ester [1]

  • The N-Boc protected racemic amino acid is re-esterified (e.g., to the ethyl ester).

  • The racemic ethyl ester (e.g., 200 mg) is dissolved in an organic solvent such as tert-butyl methyl ether (40 mL).

  • Candida antarctica lipase B (CAL-B) (e.g., 1 g) and a controlled amount of water (e.g., 0.5 equivalents) are added.

  • The mixture is shaken at an elevated temperature (e.g., 60 °C) for several days, monitoring the conversion.

  • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

  • The unreacted ester (one enantiomer) and the hydrolyzed acid (the other enantiomer) are then separated.

  • Subsequent deprotection of the Boc group and hydrolysis of the ester (for the unreacted enantiomer) yields the enantiomerically pure target compounds.

Diagram of the Synthetic Workflow

G General Synthetic Workflow A Diels-Alder Reaction (e.g., Butadiene + Maleic Anhydride) B cis-Cyclohexene Anhydride A->B [4+2] Cycloaddition C Hydrolysis B->C D cis-Dicarboxylic Acid C->D E Functional Group Transformations (e.g., Curtius Rearrangement) D->E F Racemic Protected Amino Acid E->F G Enzymatic Resolution F->G H Enantiopure Protected Amino Acid G->H I Deprotection H->I J This compound I->J

Caption: A generalized workflow for the synthesis of the target scaffold.

Conformational Analysis

The this compound scaffold is a conformationally constrained β-amino acid. The cyclohexene ring restricts the available conformational space, leading to more predictable three-dimensional structures when incorporated into larger molecules. Quantum mechanical calculations on related systems, such as 1-amino-2-phenylcyclohexanecarboxylic acid, have shown that the conformational propensities are heavily influenced by the orientation of the substituents and the conformation of the cyclohexene ring.[3] The cis relationship between the amino and carboxylic acid groups further limits the rotational freedom, making this scaffold an excellent building block for inducing specific secondary structures in peptides and peptidomimetics.

Biological and Medicinal Chemistry Applications

While direct biological data for the this compound scaffold is emerging, the broader class of constrained cyclic amino acids and cyclohexene derivatives has shown significant potential in various therapeutic areas.

Peptide and Foldamer Design

The constrained nature of this scaffold makes it an ideal building block for the design of foldamers, which are oligomers that adopt well-defined secondary structures. When incorporated into peptides, these constrained amino acids can induce and stabilize helical or turn-like conformations, which can be crucial for mimicking the bioactive conformation of natural peptides and for enhancing binding affinity to biological targets.

Potential as Enzyme Inhibitors

The rigid structure of the scaffold can be exploited to design potent and selective enzyme inhibitors. By presenting functional groups in a pre-organized manner, derivatives can be tailored to fit into the active sites of enzymes such as proteases. For instance, related pyrazole-3-carboxylic acid derivatives have been identified as inhibitors of the Dengue virus NS2B-NS3 protease.[4]

Putative Protease Inhibition Workflow

G Workflow for Protease Inhibitor Discovery A Scaffold Library Synthesis B High-Throughput Screening (Protease Activity Assay) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E Optimized Inhibitor D->E F In Vitro & In Vivo Testing E->F G Preclinical Candidate F->G

Caption: A typical workflow for identifying and developing protease inhibitors.

Potential Anti-inflammatory and Antimicrobial Activity

Derivatives of structurally related cyclohex-1-ene-1-carboxylic acid have demonstrated both anti-inflammatory and antimicrobial properties.[5] This suggests that the this compound scaffold could also serve as a template for the development of novel agents in these therapeutic areas.

Quantitative Data for Related Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid [5]

Compound IDR¹ SubstituentR² SubstituentAntiproliferative Activity (% Inhibition at 100 µg/mL)Antimicrobial Activity (MIC in µg/mL)
2a 2-pyridylphenyl> Ibuprofen-
2b 2-pyridyl2-pyridyl-Y. enterocolitica: 64
2c 2-pyridyl4-methylphenyl-S. aureus & M. smegmatis: bacteriostatic
2d 2-pyridyl4-nitrophenyl> IbuprofenInactive
2f 4-methylphenyl4-methylphenyl> Ibuprofen-

Note: The table presents data for derivatives of a related, but not identical, scaffold to indicate potential biological activities.

Putative Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of related compounds may involve the inhibition of pro-inflammatory cytokine production, potentially through the modulation of signaling pathways such as the NF-κB pathway.

G Hypothesized Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Inhibitor Scaffold Derivative Inhibitor->IKK Inhibition?

Caption: A putative signaling pathway for the anti-inflammatory effects.

Conclusion

The this compound scaffold presents a compelling starting point for the development of novel therapeutics and chemical probes. Its constrained nature offers the potential for enhanced potency, selectivity, and metabolic stability in resulting drug candidates. The synthetic accessibility via established methods like the Diels-Alder reaction, coupled with the potential for diverse biological activities, positions this scaffold as a valuable tool for medicinal chemists and drug discovery professionals. Further exploration of its derivatives is warranted to fully unlock its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Use of cis-2-amino-cyclohex-3-enecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug development. These unique building blocks can impart desirable physicochemical properties, enhance metabolic stability, and introduce conformational constraints that can lead to improved biological activity and selectivity. cis-2-amino-cyclohex-3-enecarboxylic acid is a cyclic, unsaturated amino acid analogue that presents a semi-rigid scaffold. Its distinct stereochemistry and conformation can influence the secondary structure of peptides, making it a valuable tool for designing novel peptidomimetics, foldamers, and therapeutic peptides. Peptides containing cyclic amino acids have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including its physicochemical properties, detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and methods for the characterization of the resulting peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for the characterization of peptides containing this amino acid.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[3]
Molecular Weight 141.17 g/mol [3]
IUPAC Name (1S,2S)-2-aminocyclohex-3-ene-1-carboxylic acid[3]
Canonical SMILES C1C--INVALID-LINK--N">C@@HC(=O)O[3]
CAS Number Not available
Appearance White to off-white solidAssumed
Solubility Soluble in water and polar organic solventsAssumed

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols cover the protection of the amino acid, its coupling to a resin-bound peptide, and the subsequent cleavage and purification of the final peptide.

Protocol 1: Fmoc Protection of this compound

Objective: To protect the amine group of this compound with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, preparing it for use in Fmoc-SPPS.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Water

  • 1.5 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a 1:1 mixture of water and acetonitrile.

  • Add 1 equivalent of triethylamine to the solution to deprotonate the amino group.

  • In a separate flask, dissolve 0.95 equivalents of Fmoc-OSu in acetonitrile.

  • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring.

  • Adjust the pH of the reaction mixture to 8.5-9.0 with triethylamine and maintain it for at least 15 minutes, or until the pH stabilizes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture and remove the organic solvent under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution by slowly adding it to 1.5 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash them sequentially with 1.5 M HCl, water, and saturated NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Fmoc-protected amino acid.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid.[4]

Expected Yield: 70-80%

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

Objective: To incorporate the Fmoc-protected this compound into a growing peptide chain on a solid support. This protocol assumes the use of a standard Fmoc/tBu strategy on an automated peptide synthesizer or with manual synthesis vessel.

Materials:

  • Fmoc-protected this compound

  • Pre-loaded resin (e.g., 2-chlorotrityl chloride resin with the first amino acid)[4]

  • Other Fmoc-protected amino acids

  • Coupling reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or 1-[(Dimethylamino)(dimethyliminium)methyl]-1H-1,2,3-triazolo[4,5-b]pyridine-3-oxide hexafluorophosphate (HATU)[4]

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF or a solution of 2% piperidine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF[4]

  • Washing solvent: Dichloromethane (DCM), DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water[4]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with the deprotection solution for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate the Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid (1.5 equivalents) with the coupling reagent (1.5 equivalents) and DIPEA (3 equivalents) in DMF for 5-10 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Perform a ninhydrin test to monitor the completion of the reaction. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF, DCM, and finally with methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[4]

  • Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and NMR.[4]

Visualizations

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Resin Start: Resin with C-terminal Amino Acid Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Coupling: Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid + TBTU/HATU + DIPEA Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for subsequent amino acids Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 Final Wash and Dry Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Peptide Final Purified Peptide Characterization->Final_Peptide

Caption: Workflow for SPPS of peptides with this compound.

Data Presentation

The successful incorporation of this compound should be confirmed by analytical techniques. The following table provides an example of the type of data that should be collected and presented.

Peptide SequenceTheoretical Mass (Da)Observed Mass (Da)Purity by RP-HPLC (%)Yield (%)
Ac-Ala-X-Leu-NH₂CalculatedMeasured>95Calculated
Gly-Val-Gly-X-AlaCalculatedMeasured>95Calculated
User-defined sequenceCalculatedMeasured>95Calculated

Note: X represents this compound. Theoretical mass, observed mass, and yield will be specific to the synthesized peptide.

Conclusion

The use of this compound in peptide synthesis offers a promising avenue for the development of novel peptide-based therapeutics and research tools. The protocols outlined in these application notes provide a solid foundation for researchers to incorporate this unique amino acid into their peptide designs. The conformational constraints imposed by this cyclic amino acid can lead to peptides with enhanced structural stability and biological activity. Further research into the specific effects of this amino acid on peptide structure and function is warranted and is expected to yield exciting new discoveries in the field of peptide science.

References

Application Notes and Protocols: Incorporating cis-2-Amino-cyclohex-3-enecarboxylic Acid as a Constrained Amino Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained amino acids are invaluable tools in modern drug discovery and peptide science. By restricting the conformational flexibility of a peptide backbone, these modified residues can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity, increased metabolic stability, and improved receptor selectivity. This document provides detailed application notes and protocols for the incorporation of cis-2-amino-cyclohex-3-enecarboxylic acid , a conformationally restricted amino acid analog, into synthetic peptides. While this specific unsaturated analog is commercially available, the detailed experimental data and protocols provided herein are based on its well-studied saturated counterpart, cis-2-aminocyclohexanecarboxylic acid , which serves as an excellent proxy due to its similar structural constraints. The methodologies described are directly applicable to the unsaturated version.

Incorporating these cyclic amino acids can induce stable turn or helical structures in peptides, making them potent modulators of protein-protein interactions (PPIs) and G protein-coupled receptor (GPCR) signaling.[1]

Key Advantages of Incorporating this compound

  • Conformational Rigidity: The cyclic nature of the amino acid reduces the entropic penalty upon binding to a target, potentially increasing binding affinity.

  • Structural Mimicry: It can act as a mimic for proline or induce specific secondary structures, such as β-turns, which are often crucial for biological recognition.[1]

  • Enhanced Proteolytic Stability: The non-natural structure can confer resistance to degradation by proteases, prolonging the in vivo half-life of the peptide.

  • Improved Pharmacokinetic Properties: The introduction of such residues can modulate the lipophilicity and other physicochemical properties of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

Synthesis of Fmoc-protected cis-2-aminocyclohexanecarboxylic acid

The synthesis of the fluorenylmethoxycarbonyl (Fmoc)-protected constrained amino acid is a prerequisite for its use in standard solid-phase peptide synthesis (SPPS). The following protocol is adapted from established methods for the synthesis of the saturated analog.

Materials:

  • cis-2-aminocyclohexanecarboxylic acid

  • Triethylamine (TEA)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Acetonitrile (ACN)

  • 1.5 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Water

Procedure:

  • Dissolve cis-2-aminocyclohexanecarboxylic acid (e.g., 26.0 mmol) in water with 1 equivalent of triethylamine.

  • To this solution, add a solution of Fmoc-OSu (e.g., 24.0 mmol) in acetonitrile.

  • Adjust the pH of the solution to 8.5–9.0 with triethylamine and maintain this pH until it stabilizes, indicating the reaction is complete.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain a viscous oil.

  • Slowly add the oil to 1.5 M HCl.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the organic layer sequentially with 1.5 M HCl, water, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent to yield the Fmoc-protected amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected this compound can be incorporated into a peptide sequence using standard Fmoc/tBu SPPS protocols.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid)

  • Coupling reagents: e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (1.5 equivalents), TBTU (1.5 equivalents), and DIPEA (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for the required coupling time.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The incorporation of cis-2-aminocyclohexanecarboxylic acid has been shown to influence the structural and, consequently, the biological properties of peptides. The following table summarizes representative analytical data for peptides containing this constrained residue.

Peptide IDSequenceMolecular Weight (Da)Analytical MethodReference
P1 c(Ser-cis-Ac6c -Leu-Asn-Ile)577.26 (calc.)MALDI-ToF MS[2]
P2 c(Ser-trans-Ac6c -Leu-Asn-Ile)577.26 (calc.)MALDI-ToF MS[2]
P3 c(Ser-cis-Ac6c -D-Phe-Pro-Leu-Asn-Ile)690.13 (calc.)MALDI-ToF MS[2]

Note: Ac6c refers to aminocyclohexanecarboxylic acid. The data presented is for the saturated analog and serves as a representative example.

Visualizations

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating the constrained amino acid.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash with DMF Deprotect1->Wash1 Couple Couple Fmoc-AA (HATU/DIPEA) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for each AA Wash2->Repeat FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Cleave Cleave from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify Purify by RP-HPLC Cleave->Purify Analyze Analyze (MS, NMR) Purify->Analyze

General workflow for solid-phase peptide synthesis (SPPS).
Application in Targeting Protein-Protein Interactions

Peptides incorporating constrained amino acids are excellent candidates for inhibiting protein-protein interactions (PPIs) that are often characterized by large, flat interfaces challenging for small molecules. A common strategy is to mimic a key secondary structure element, like an α-helix, of one of the binding partners.

PPI_Inhibition cluster_Target Target Protein cluster_Partner Binding Partner cluster_Inhibitor Inhibitor Design Target Protein A BindingSite Binding Interface Partner Protein B Partner->Target Interaction Helix α-helical domain ConstrainedPeptide Constrained Peptide (with this compound) ConstrainedPeptide->Target Inhibition

Inhibition of a protein-protein interaction by a constrained peptide.
Modulation of GPCR Signaling

G protein-coupled receptors (GPCRs) are a major class of drug targets. Peptides are endogenous ligands for many GPCRs. Constrained peptides can be designed as potent and selective agonists or antagonists of GPCR signaling pathways.

GPCR_Signaling Ligand Constrained Peptide (Agonist) GPCR GPCR Ligand->GPCR Binding & Activation G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Recruitment & Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

Modulation of a GPCR signaling pathway by a constrained peptide agonist.

Conclusion

The incorporation of this compound and its analogs into peptides represents a powerful strategy for the development of novel therapeutics and research tools. The protocols and data presented here, based on its well-characterized saturated counterpart, provide a solid foundation for researchers to explore the potential of this constrained amino acid in their own work. The ability to induce specific conformations and enhance stability makes these building blocks particularly attractive for targeting challenging biological systems like protein-protein interactions and GPCRs.

References

Application Notes: Reactions and Protocols for cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification and incorporation of cis-2-amino-cyclohex-3-enecarboxylic acid into peptide structures. This non-natural amino acid is a valuable building block in peptidomimetic design, offering conformational constraints to the resulting peptide backbone. The following sections detail the N-terminal protection of this amino acid and its subsequent use in solid-phase peptide synthesis (SPPS).

N-Terminal Protection of this compound

The protection of the α-amino group is a critical first step before this amino acid can be used in standard peptide synthesis protocols. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a common choice for N-terminal protection in SPPS due to its base-lability, which allows for its removal under conditions that do not cleave the peptide from the resin.

Experimental Protocol: Fmoc Protection

This protocol is adapted from a procedure for the closely related saturated analog, cis-2-aminocyclohexane carboxylic acid.[1] Researchers should consider that optimal conditions for the unsaturated analog may vary.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Water

  • 1.5 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a mixture of water and acetonitrile.

  • Add 1 equivalent of triethylamine to the solution to act as a base.

  • To this solution, add a solution of 9-fluorenylmethyl succinimidyl carbonate (approximately 0.9-1.0 equivalents) in acetonitrile.

  • Adjust the pH of the reaction mixture to between 8.5 and 9.0 using triethylamine. Maintain this pH until the reaction is complete, which can be monitored by the cessation of a drop in pH.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain a viscous oil.

  • Slowly add the oil to a stirred solution of 1.5 M HCl.

  • Extract the aqueous solution with ethyl acetate.

  • Wash the organic layer sequentially with 1.5 M HCl, water, and saturated NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the Fmoc-protected amino acid.

Quantitative Data

The following table summarizes the quantitative data from the Fmoc-protection of the saturated analog, cis-2-aminocyclohexane carboxylic acid, as a reference.

ReactantMolar Amount (mmol)Mass/Volume
cis-2-aminocyclohexane carboxylic acid26.06.60 g
Triethylamine26.02.63 g
9-fluorenylmethyl succinimidyl carbonate24.08.10 g
Water-30.0 mL
Acetonitrile-25.0 mL
Product Yield -
Fmoc-cis-2-aminocyclohexane carboxylic acid86% (for trans isomer)1.10 g (for trans)

Note: The yield of 86% is reported for the synthesis of the Fmoc-protected trans-isomer. The yield for the cis-isomer was not explicitly stated in the source document.[1]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the N-terminal is protected, Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid can be incorporated into a peptide sequence using automated or manual solid-phase peptide synthesis. The following is a general protocol for a manual coupling cycle.

Experimental Protocol: Peptide Coupling

This protocol outlines a standard coupling procedure on a resin pre-loaded with the C-terminal amino acid of the desired peptide.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid)

  • Peptide synthesis resin (e.g., 2-chlorotrityl resin pre-loaded with an amino acid)

  • Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagent: e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • Base: Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for approximately 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid (1.5-2.0 equivalents relative to resin loading) and TBTU (1.5-2.0 equivalents) in DMF.

    • Add DIPEA (3.0-4.0 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. The progress of the coupling can be monitored using a ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Next Cycle: The resin is now ready for the deprotection of the newly added amino acid and coupling of the subsequent residue in the sequence.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the preparation and utilization of this compound in peptide synthesis.

References

Effective Protecting Group Strategies for cis-2-Amino-cyclohex-3-enecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective protection of cis-2-amino-cyclohex-3-enecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The strategic selection and application of protecting groups are critical for the successful synthesis of complex molecules derived from this scaffold, ensuring the preservation of its unique stereochemistry and reactive functionalities.

Introduction

This compound possesses three key reactive sites: a primary amine, a carboxylic acid, and a carbon-carbon double bond. The cis-relationship between the amino and carboxyl substituents presents specific steric considerations that must be addressed during synthetic manipulations. Effective protecting group strategies are therefore essential to selectively mask the amine and carboxylic acid groups, allowing for sequential and controlled reactions at other positions of the molecule while maintaining the integrity of the cyclohexene ring. This document outlines orthogonal protection schemes utilizing common and reliable protecting groups, providing detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.

Orthogonal Protecting Group Strategies

An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another, enabling stepwise synthesis.[1] For this compound, two primary orthogonal strategies are presented:

  • Boc (amine) and Benzyl (carboxylic acid) Protection: This is a widely used strategy where the amine is protected as a tert-butyloxycarbonyl (Boc) carbamate, which is acid-labile, and the carboxylic acid is protected as a benzyl (Bn) ester, which is removable by hydrogenolysis.[2] This combination offers excellent orthogonality.

  • Fmoc (amine) and tert-Butyl (carboxylic acid) Protection: In this scheme, the amine is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the carboxylic acid is protected as a tert-butyl (tBu) ester, which is cleaved under acidic conditions.[2] This strategy is also highly orthogonal and commonly employed in solid-phase peptide synthesis.[3]

The choice between these strategies will depend on the overall synthetic plan and the compatibility of subsequent reaction conditions with the chosen protecting groups.

Data Presentation: Protecting Group Efficiency

The following table summarizes the typical yields for the protection and deprotection steps based on general procedures for amino acids. It is important to note that yields for the specific substrate, this compound, may vary and should be optimized.

Protection StrategyProtecting GroupFunctional GroupProtection Reagent(s)Typical Yield (%)Deprotection Condition(s)Typical Yield (%)
Strategy 1 BocAmine(Boc)₂O, Base (e.g., NaHCO₃ or Et₃N)>95TFA or HCl in Dioxane>95
Benzyl (Bn)Carboxylic AcidBenzyl bromide, Base (e.g., Cs₂CO₃)>90H₂, Pd/C>95
Strategy 2 FmocAmineFmoc-OSu or Fmoc-Cl, Base (e.g., NaHCO₃)>9520% Piperidine in DMF>95
tert-Butyl (tBu)Carboxylic AcidIsobutylene, H₂SO₄ (cat.) or tBu-Br, Ag₂O>85TFA>95

Experimental Protocols

The following are detailed experimental protocols for the protection of this compound.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid.[4] The product can be further purified by column chromatography if necessary.

Protocol 2: Benzyl Esterification of N-Boc-cis-2-Amino-cyclohex-3-enecarboxylic Acid

This protocol describes the protection of the carboxylic acid group of the N-Boc protected amino acid as a benzyl ester.

Materials:

  • N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution and stir for 30 minutes at room temperature.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired benzyl ester.

Protocol 3: N-Fmoc Protection of this compound

This protocol details the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to give N-Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid, which can be purified by crystallization or column chromatography.

Protocol 4: tert-Butyl Esterification of N-Fmoc-cis-2-Amino-cyclohex-3-enecarboxylic Acid

This protocol describes the formation of a tert-butyl ester at the carboxylic acid position.

Materials:

  • N-Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid

  • Isobutylene (liquefied) or tert-Butyl bromide

  • Dichloromethane (DCM)

  • Sulfuric acid (catalytic amount) or Silver(I) oxide (Ag₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using isobutylene):

  • Dissolve N-Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous DCM in a pressure vessel.

  • Cool the solution to -78 °C and add a catalytic amount of concentrated sulfuric acid.

  • Carefully add liquefied isobutylene (excess) to the reaction mixture.

  • Seal the vessel and allow it to warm to room temperature. Stir for 48-72 hours.

  • Carefully vent the vessel and quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the tert-butyl ester.

Deprotection Protocols

Boc Deprotection
  • Reagents: Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) or 4 M HCl in dioxane.

  • General Procedure: Dissolve the Boc-protected compound in the acidic solution and stir at room temperature for 1-2 hours. Evaporate the solvent to obtain the deprotected amine salt.

Benzyl Ester Deprotection (Hydrogenolysis)
  • Reagents: Hydrogen gas (H₂), 10% Palladium on carbon (Pd/C).

  • General Procedure: Dissolve the benzyl ester in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add the Pd/C catalyst and stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate to obtain the deprotected carboxylic acid.

Fmoc Deprotection
  • Reagents: 20% Piperidine in DMF.[5]

  • General Procedure: Dissolve the Fmoc-protected compound in the piperidine/DMF solution and stir at room temperature for 30 minutes to 2 hours.[5] Remove the solvent under reduced pressure and purify the product to remove the dibenzofulvene-piperidine adduct.

tert-Butyl Ester Deprotection
  • Reagents: Trifluoroacetic acid (TFA).

  • General Procedure: Dissolve the t-butyl ester in neat TFA or a mixture of TFA and DCM (e.g., 1:1) and stir at room temperature for 1-3 hours. Remove the TFA under reduced pressure to yield the deprotected carboxylic acid.

Mandatory Visualizations

Experimental Workflow for Orthogonal Protection (Boc/Bn Strategy)

G A This compound B N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid A->B (Boc)2O, Base C N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid benzyl ester B->C BnBr, Base D Selective Boc Deprotection C->D TFA or HCl E Selective Benzyl Deprotection C->E H2, Pd/C F This compound benzyl ester D->F Product G N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid E->G Product G cluster_0 Amine Protection cluster_1 Carboxylic Acid Protection Boc Boc (Acid Labile) Bn Benzyl (Bn) (Hydrogenolysis) Boc->Bn Orthogonal Pair tBu tert-Butyl (tBu) (Acid Labile) Boc->tBu Non-Orthogonal (Both Acid Labile) Fmoc Fmoc (Base Labile) Fmoc->Bn Orthogonal Pair Fmoc->tBu Orthogonal Pair

References

Application Notes and Protocols for the Scalable Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid, a conformationally constrained non-proteinogenic amino acid of interest in peptidomimetic design and drug discovery. The synthetic route proceeds via a [2+2] cycloaddition between 1,3-cyclohexadiene and chlorosulfonyl isocyanate to form a key β-lactam intermediate, followed by subsequent hydrolysis. While this document presents a validated lab-scale procedure, it also addresses critical considerations for the successful scale-up of this synthesis for preclinical and research applications. The provided protocols and data are intended to serve as a foundational guide for chemists and process engineers.

Introduction

Conformationally constrained amino acids are valuable building blocks in medicinal chemistry, offering the ability to introduce specific secondary structures in peptides and peptidomimetics. This conformational restriction can lead to enhanced biological activity, selectivity, and metabolic stability. The this compound scaffold, in particular, presents a rigidified backbone that can be exploited to probe receptor-ligand interactions and to design novel therapeutic agents. The development of a robust and scalable synthetic route is crucial for making this and related compounds readily accessible for research and drug development.

The synthesis described herein is based on a reliable method for the preparation of the closely related cis-2-aminocyclohex-4-enecarboxylic acid, which is adapted for the synthesis of the target 3-ene isomer.[1] The key transformation involves the formation of a bicyclic β-lactam, which upon hydrolysis yields the desired cis-amino acid.

Synthetic Scheme

The overall synthetic pathway is depicted below. The key steps are:

  • [2+2] Cycloaddition: Reaction of 1,3-cyclohexadiene with chlorosulfonyl isocyanate (CSI) to form the corresponding sulfonylated β-lactam.

  • Reductive Cleavage/Hydrolysis: Treatment of the β-lactam to cleave the N-sulfonyl group and hydrolyze the lactam to afford the target amino acid.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Laboratory-Scale Synthesis of the Bicyclic β-Lactam Intermediate

This protocol is adapted from a similar synthesis and may require optimization for the specific target isomer.[1]

Materials:

  • 1,3-Cyclohexadiene

  • Chlorosulfonyl isocyanate (CSI)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Hexanes

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (20 mL), 1,3-cyclohexadiene (8.8 mL, 93.5 mmol), and anhydrous sodium carbonate (1.35 g, 12.75 mmol).

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Slowly add chlorosulfonyl isocyanate (7.4 mL, 85 mmol) dropwise to the reaction mixture over 30 minutes. Caution: CSI is highly reactive and corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 45 °C for 48 hours.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane (25 mL).

  • In a separate flask, prepare a two-phase mixture of sodium carbonate (50 g) and disodium hydrogen phosphate (47.42 g) in water (200 mL).

  • Slowly add the reaction mixture to the aqueous solution with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.

  • The isolated product can be further purified by recrystallization from a mixture of n-pentane and ethyl acetate to yield the β-lactam as a white solid.

Hydrolysis of the β-Lactam to this compound

Materials:

  • β-Lactam intermediate

  • Hydrochloric acid (e.g., 6 M)

  • Dowex 50WX8 ion-exchange resin (or equivalent)

  • Ammonium hydroxide solution

  • Ethanol

  • Acetone

Procedure:

  • Reflux the β-lactam intermediate in 6 M hydrochloric acid until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the excess HCl.

  • Dissolve the residue in water and apply it to a column of Dowex 50WX8 ion-exchange resin (H⁺ form).

  • Wash the column with deionized water to remove any inorganic salts.

  • Elute the amino acid from the resin using an aqueous solution of ammonium hydroxide (e.g., 2 M).

  • Collect the fractions containing the product (can be monitored by ninhydrin staining on a TLC plate).

  • Concentrate the product-containing fractions under reduced pressure.

  • The crude amino acid can be purified by recrystallization from a mixture of water and acetone or ethanol to afford the pure this compound.

Data Presentation

Table 1: Laboratory-Scale Synthesis Parameters and Results
ParameterValue
β-Lactam Synthesis
Scale~100 mmol
1,3-Cyclohexadiene93.5 mmol
Chlorosulfonyl Isocyanate85 mmol
SolventDichloromethane
Reaction Temperature45 °C
Reaction Time48 hours
Purification MethodFlash Chromatography, Recrystallization
Typical Yield20-30% (based on related synthesis[1])
Hydrolysis
Reagent6 M HCl
Purification MethodIon-Exchange Chromatography, Recrystallization
Typical Yield40-50% (based on related synthesis[1])

Considerations for Scale-Up

Scaling up the synthesis of this compound from the milligram to the multi-gram or kilogram scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Reaction Conditions
  • Temperature Control: The [2+2] cycloaddition is exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. A jacketed reactor with a reliable cooling system is recommended.

  • Reagent Addition: The dropwise addition of the highly reactive chlorosulfonyl isocyanate at a controlled rate is crucial. For larger scales, a syringe pump or an addition funnel with precise control should be used.

  • Mixing: Efficient mixing is essential to maintain a homogeneous reaction mixture and ensure consistent heat transfer. The use of an overhead stirrer with appropriate impeller design is necessary for larger reactor volumes.

Work-up and Purification
  • Quenching: The quenching of the reaction mixture with an aqueous solution is also exothermic and requires careful control on a large scale.

  • Extractions: Liquid-liquid extractions at a larger scale can be cumbersome. The use of a continuous liquid-liquid extractor or a larger separation funnel with appropriate safety measures is recommended.

  • Purification:

    • Chromatography: Flash chromatography is not practical for large-scale purification. Alternative methods such as preparative HPLC or simulated moving bed (SMB) chromatography could be considered for high-purity requirements, although these can be costly.

    • Recrystallization: Optimizing the recrystallization solvent system and procedure is the most viable option for large-scale purification. Seeding strategies may be necessary to ensure consistent crystal formation and purity.

    • Ion-Exchange Chromatography: For the final amino acid purification, the capacity of the ion-exchange resin will need to be scaled up accordingly. The regeneration of the resin should also be considered for cost-effectiveness.

Table 2: Key Parameters for Scale-Up Monitoring
ParameterLaboratory ScalePilot/Production ScaleMonitoring Method
Reaction Temperature Oil bath/Ice bathJacketed reactor with thermal fluidTemperature probes
Reagent Addition Rate Manual (dropping funnel)Syringe pump/automated dosingFlow meter, visual
Mixing Speed Magnetic stirrerOverhead stirrerRPM sensor
Reaction Progress TLC, LC-MSIn-situ monitoring (e.g., IR), HPLCAnalytical instrumentation
Product Purity NMR, LC-MSHPLC, UPLC, NMRAnalytical instrumentation
Yield Isolated massIsolated mass, in-process yieldGravimetric, HPLC assay

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification (β-Lactam) cluster_hydrolysis Hydrolysis & Purification (Amino Acid) A Charge reactor with 1,3-cyclohexadiene, Na₂CO₃, and CH₂Cl₂ B Cool reactor to 0°C A->B C Slowly add Chlorosulfonyl Isocyanate (CSI) B->C D Heat reaction mixture to 45°C for 48h C->D E Monitor reaction completion (TLC/LC-MS) D->E F Quench reaction in aqueous Na₂CO₃/Na₂HPO₄ E->F If complete G Extract with Ethyl Acetate F->G H Dry and concentrate organic phase G->H I Purify by Flash Chromatography H->I J Recrystallize β-Lactam I->J K Reflux β-Lactam in 6 M HCl J->K L Purify by Ion-Exchange Chromatography K->L M Recrystallize final product L->M

Caption: Detailed experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound presented here provides a viable route for obtaining this valuable constrained amino acid for research purposes. While the laboratory-scale protocol is well-defined, careful consideration of the outlined scale-up parameters is essential for transitioning to larger quantities. The successful implementation of this synthesis on a larger scale will facilitate further exploration of the potential of this and related molecules in the development of novel therapeutics.

References

Applications of cis-2-amino-cyclohex-3-enecarboxylic Acid in Medicinal Chemistry: A Predictive Overview Based on Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Exploring the Therapeutic Potential of cis-2-amino-cyclohex-3-enecarboxylic Acid

Introduction:

This compound is a conformationally restricted amino acid. While direct experimental data on its medicinal chemistry applications are not extensively available in peer-reviewed literature, its structural similarity to known neuromodulatory agents suggests significant potential for investigation. As a rigid analogue of γ-aminobutyric acid (GABA) and glutamate, it is hypothesized to interact with their respective receptors, offering a promising scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. This document provides a summary of the predicted applications and suggested experimental protocols based on the activities of structurally related compounds.

Predicted Therapeutic Areas:

Based on the pharmacological profiles of analogous cyclohexane and cyclopentane amino acids, this compound is a candidate for investigation in the following areas:

  • Epilepsy and Seizure Disorders: As a potential GABAergic agent, it may exhibit anticonvulsant properties.

  • Anxiety and Mood Disorders: Modulation of GABAergic or glutamatergic systems is a key mechanism for anxiolytic and antidepressant drugs.

  • Neuropathic Pain: Analogues have shown efficacy in models of chronic pain.

  • Inflammatory Conditions: Derivatives of cyclohexene carboxylic acid have demonstrated anti-inflammatory and antiproliferative effects.

Predicted Biological Targets and Quantitative Data from Analogues

The primary predicted targets for this compound are GABA and glutamate receptors. The following tables summarize quantitative data from structurally similar compounds that support this hypothesis.

Table 1: Activity of Cyclopentane and Cyclopentene GABA Analogues at GABAC Receptors

CompoundReceptorActivityEC50 (µM)Ki (µM)
(+)-trans-3-Aminocyclopentanecarboxylic acidρ1Partial Agonist2.7 ± 0.2-
ρ2Partial Agonist1.45 ± 0.22-
(+)-cis-3-Aminocyclopentanecarboxylic acidρ1Partial Agonist26.1 ± 1.1-
ρ2Partial Agonist20.1 ± 2.1-
(+)-4-Aminocyclopent-1-ene-1-carboxylic acidρ1Antagonist-6.0 ± 0.1
ρ2Antagonist-4.7 ± 0.3

Data from a study on the effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors.

Table 2: Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid

CompoundAssayActivityMIC (µg/mL)
Compound 2cAntibacterialS. aureus64
M. smegmatis64
Compound 2bAntibacterialY. enterocolitica64

Data from a study on the synthesis and biological activity of new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the potential medicinal chemistry applications of this compound, based on protocols used for its analogues.

Protocol 1: GABA Receptor Binding Assay

Objective: To determine the binding affinity of this compound to various GABA receptor subtypes.

Materials:

  • This compound

  • Radioligands (e.g., [3H]muscimol for GABAA, [3H]CGP54626 for GABAB)

  • Receptor source: Rat brain homogenates or cell lines expressing specific GABA receptor subtypes

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare rat brain membranes or membranes from cells expressing the GABA receptor subtype of interest.

  • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the Ki value, representing the binding affinity of the test compound.

Protocol 2: Electrophysiological Recording of GABA Receptor Activity

Objective: To determine the functional activity (agonist, antagonist, or modulator) of this compound at GABA receptors.

Materials:

  • Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA receptor subtypes

  • This compound

  • GABA

  • Two-electrode voltage-clamp or patch-clamp setup

  • Recording solution (e.g., Ringer's solution for oocytes)

Procedure:

  • Prepare and inject Xenopus oocytes with cRNA encoding the desired GABA receptor subunits or transfect mammalian cells.

  • After 2-7 days of expression, place an oocyte or a cell in the recording chamber perfused with the recording solution.

  • Perform voltage-clamp or patch-clamp recordings.

  • Apply GABA at its EC50 concentration to elicit a baseline current response.

  • Apply varying concentrations of this compound alone to test for agonist activity.

  • Co-apply this compound with GABA to test for antagonist or modulatory activity.

  • Analyze the changes in current amplitude to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

The following diagrams illustrate key concepts relevant to the potential applications of this compound.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA_vesicle GABA Vesicle GABA_synthesis->GABA_vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA_A Receptor (Ionotropic) GABA->GABA_A_Receptor Binds to GABA_B_Receptor GABA_B Receptor (Metabotropic) GABA->GABA_B_Receptor Binds to Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx G_protein G-protein signaling GABA_B_Receptor->G_protein Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization G_protein->Hyperpolarization Analog cis-2-amino-cyclohex- 3-enecarboxylic acid (Hypothesized) Analog->GABA_A_Receptor Modulates? Analog->GABA_B_Receptor Modulates? Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_development Drug Development Compound This compound Binding_Assay Receptor Binding Assays (GABA_A, GABA_B, Glutamate Receptors) Compound->Binding_Assay Functional_Assay Functional Assays (Electrophysiology, Second Messenger) Binding_Assay->Functional_Assay Identified Target Animal_Models Animal Models of Disease (Epilepsy, Anxiety, Pain) Functional_Assay->Animal_Models Demonstrated Efficacy Lead_Optimization Lead Optimization Animal_Models->Lead_Optimization Promising Candidate

References

Application Notes and Protocols: cis-2-Amino-cyclohex-3-enecarboxylic Acid as a Foldamer Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foldamers, synthetic oligomers with a strong propensity to adopt well-defined secondary structures, are of significant interest in medicinal chemistry and materials science. They offer scaffolds for the development of novel therapeutics, catalysts, and nanomaterials. Cyclic β-amino acids are particularly valuable building blocks for foldamers as their constrained conformations can pre-organize the peptide backbone, leading to stable and predictable secondary structures such as helices and turns, even in short oligomers.

This document provides detailed application notes and protocols for the use of cis-2-amino-cyclohex-3-enecarboxylic acid , an unsaturated cyclic β-amino acid, as a building block for designing novel foldamers. While experimental data for this specific building block is limited, we provide protocols based on the closely related and well-studied analog, cis-2-aminocyclohex-4-enecarboxylic acid (cis-ACHE). It is anticipated that foldamers incorporating this compound will exhibit similar structural propensities, such as the formation of helical structures. For instance, α/β-peptides composed of alternating L-alanine and (1S,2R)-cis-ACHE have been shown to adopt 11/9-helical conformations in both solution and the solid state.[1]

Synthesis of the Building Block: (±)-cis-2-Amino-cyclohex-3-enecarboxylic Acid

The following is a proposed synthetic protocol for the racemic building block, adapted from the synthesis of its isomer, cis-2-aminocyclohex-4-enecarboxylic acid. The key steps involve the [2+2] cycloaddition of chlorosulfonyl isocyanate to 1,4-cyclohexadiene to form a β-lactam, followed by hydrolytic ring-opening.

Proposed Synthetic Pathway

G cluster_synthesis Proposed Synthesis of (±)-cis-2-Amino-cyclohex-3-enecarboxylic Acid 1_4_Cyclohexadiene 1,4-Cyclohexadiene Beta_Lactam β-Lactam Intermediate 1_4_Cyclohexadiene->Beta_Lactam [2+2] Cycloaddition CSI Chlorosulfonyl Isocyanate (CSI) CSI->Beta_Lactam Hydrolysis Acid Hydrolysis Beta_Lactam->Hydrolysis Target_Molecule (±)-cis-2-Amino-cyclohex-3-enecarboxylic Acid Hydrolysis->Target_Molecule

Caption: Proposed synthetic workflow for (±)-cis-2-amino-cyclohex-3-enecarboxylic acid.

Experimental Protocol: Synthesis of the β-Lactam Intermediate

Materials:

  • 1,4-Cyclohexadiene

  • Chlorosulfonyl isocyanate (CSI)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1,4-cyclohexadiene and anhydrous Na₂CO₃ in CH₂Cl₂.

  • Cool the mixture to 0°C with an ice bath.

  • Slowly add chlorosulfonyl isocyanate dropwise to the stirred reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Dilute the reaction mixture with CH₂Cl₂.

  • Prepare a biphasic solution of Na₂SO₃ and NaHCO₃ in water and cool it in an ice bath.

  • Slowly add the reaction mixture to the aqueous solution with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the β-lactam intermediate.

Experimental Protocol: Hydrolysis to (±)-cis-2-Amino-cyclohex-3-enecarboxylic Acid

Materials:

  • β-Lactam intermediate

  • Hydrochloric acid (e.g., 6 M)

Procedure:

  • Reflux the β-lactam intermediate in aqueous hydrochloric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the hydrochloride salt of the product.

  • The free amino acid can be obtained by neutralization, for example, with an ion-exchange resin.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The synthesized this compound can be incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS). The amino group needs to be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid can be activated for coupling.

SPPS Workflow

G cluster_spps Fmoc-Based Solid-Phase Peptide Synthesis Cycle Resin Resin with growing peptide chain (Fmoc-protected N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Coupling of Fmoc-protected amino acid (with activating agents like HBTU/HOBt) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Capping Capping (Optional, e.g., Acetic Anhydride) Washing_2->Capping Capping->Resin Repeat for next amino acid

Caption: General workflow for the Fmoc-based solid-phase peptide synthesis cycle.

Experimental Protocol: Fmoc Protection of the Building Block

Materials:

  • (±)-cis-2-Amino-cyclohex-3-enecarboxylic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Triethylamine

  • Acetonitrile

  • Water

  • 1.5 M HCl

  • Ethyl acetate

Procedure:

  • Dissolve the amino acid in water with one equivalent of triethylamine.

  • Add a solution of Fmoc-OSu in acetonitrile.

  • Adjust the pH to 8.5-9.0 with triethylamine and maintain it until the pH stabilizes.

  • Filter the reaction mixture and remove the solvent under reduced pressure.

  • Add the resulting oil to 1.5 M HCl and extract with ethyl acetate.

  • Wash the organic layer with 1.5 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the Fmoc-protected amino acid.

Experimental Protocol: Peptide Synthesis

Materials:

  • Fmoc-protected amino acids (including the title building block)

  • Rink amide resin (or other suitable resin)

  • Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Swell the resin in DMF in a reaction vessel.

  • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly with DMF.

  • Coupling: Dissolve the Fmoc-protected amino acid, HBTU, HOBt, and DIPEA in DMF. Add this solution to the resin and agitate.

  • Monitor the coupling reaction (e.g., with a Kaiser test).

  • Wash the resin thoroughly with DMF and DCM.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the peptide by reverse-phase HPLC.

Structural Characterization of Foldamers

The secondary structure of the resulting foldamers can be elucidated using a combination of spectroscopic techniques.

Characterization Workflow

G cluster_characterization Structural Elucidation Workflow Purified_Peptide Purified Foldamer CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Purified_Peptide->CD_Spectroscopy Initial secondary structure assessment NMR_Spectroscopy Nuclear Magnetic Resonance (NMR) Spectroscopy Purified_Peptide->NMR_Spectroscopy Detailed conformational analysis XRay_Crystallography X-Ray Crystallography (if crystals can be obtained) Purified_Peptide->XRay_Crystallography High-resolution structure Structural_Model 3D Structural Model CD_Spectroscopy->Structural_Model NMR_Spectroscopy->Structural_Model XRay_Crystallography->Structural_Model

Caption: A typical workflow for the structural characterization of foldamers.

Expected Conformational Properties

Based on studies of foldamers containing the analogous cis-2-aminocyclohex-4-enecarboxylic acid, it is expected that α/β-peptides with alternating L-α-amino acids and this compound will adopt helical conformations.

Table 1: Expected Conformational Parameters for an 11/9-Helix

ParameterExpected Value
Hydrogen Bonding PatternC11 and C9 rings
Rise per Residue~2.7 Å
Residues per Turn~3.5
Helical Pitch~9.5 Å

Data based on the crystal structure of an α/β-peptide containing cis-2-aminocyclohex-4-enecarboxylic acid.[1]

Protocol: Circular Dichroism (CD) Spectroscopy

Purpose: To gain insight into the secondary structure of the foldamer in solution.

Procedure:

  • Dissolve the lyophilized peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a final concentration of 0.1-0.2 mg/mL.

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record the CD spectrum from 190 to 260 nm at room temperature.

  • Acquire a baseline spectrum of the solvent and subtract it from the peptide spectrum.

  • Convert the data to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹·res⁻¹).

Expected Results: Helical structures typically show characteristic CD spectra with minima around 208 and 222 nm and a maximum around 195 nm. The exact positions and intensities will depend on the specific helical type.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To obtain detailed information about the three-dimensional structure and conformation of the foldamer in solution.

Procedure:

  • Dissolve the peptide in a deuterated solvent (e.g., CD₃OH, CDCl₃, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.

  • Acquire a series of 1D and 2D NMR spectra, including:

    • 1D ¹H: To check for purity and general structural features.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the fold. Look for sequential (i to i+1) and medium-range (e.g., i to i+2, i+3) NOEs characteristic of helical structures.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • ¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve amide proton signals.

  • Analyze the chemical shifts, coupling constants, and NOE patterns to determine backbone torsion angles and define the overall fold.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Key Protons

ProtonExpected Chemical Shift Range (ppm)
Amide (NH)7.0 - 8.5
α-Protons (on α-amino acids)3.5 - 4.5
β-Protons (on the cyclic amino acid)1.5 - 2.5
Olefinic (C=C-H)5.5 - 6.0

These are general ranges and will vary depending on the specific sequence and solvent.

Conclusion

This compound is a promising, yet underexplored, building block for the design of novel foldamers. The protocols provided herein, based on established methodologies for similar cyclic β-amino acids, offer a comprehensive guide for its synthesis, incorporation into peptides, and structural characterization. The conformational constraints imposed by the cyclohexene ring are expected to induce stable helical secondary structures, making this building block a valuable tool for researchers in drug discovery and materials science. Further experimental validation of the proposed synthetic route and detailed structural analysis of the resulting foldamers will be crucial to fully unlock the potential of this unique amino acid.

References

Application Notes and Protocols for the Enzymatic Resolution of cis-2-Amino-cyclohex-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure cyclic β-amino acids are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including antiviral agents and peptidomimetics. The stereochemistry of these compounds is often critical for their biological activity and therapeutic efficacy. The enzymatic kinetic resolution of racemic mixtures of cis-2-amino-cyclohex-3-enecarboxylic acid and its derivatives offers a highly selective and environmentally benign method to obtain the desired enantiomers. This document provides detailed application notes and protocols for the enzymatic resolution of the ethyl ester of this compound using Candida antarctica lipase B (CAL-B).

Principle of the Method

The kinetic resolution is based on the enantioselective hydrolysis of the racemic ethyl ester of this compound catalyzed by CAL-B. The enzyme preferentially hydrolyzes one enantiomer (the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the R-enantiomer) largely unreacted in the ester form. This difference in reaction rates allows for the separation of the two enantiomers. The reaction is typically carried out in an organic solvent to minimize side reactions and facilitate product separation.

Applications in Drug Development

The enantiopure products of this resolution are valuable intermediates in the synthesis of various bioactive molecules. A significant application lies in the synthesis of carbocyclic nucleoside analogues, which are known for their antiviral and anticancer properties. Furthermore, the cyclohexene scaffold is a key structural motif in the neuraminidase inhibitor oseltamivir (Tamiflu®), an important antiviral drug for the treatment of influenza. The resolved enantiomers of this compound can serve as chiral precursors in the synthesis of oseltamivir and related antiviral agents.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the enzymatic resolution of ethyl cis-2-aminocyclohexanecarboxylate using Candida antarctica lipase B (CAL-B).[1]

ParameterValueReference
EnzymeCandida antarctica lipase B (CAL-B)[1]
SubstrateEthyl cis-2-aminocyclohexanecarboxylate[1]
Solventtert-Butyl methyl ether (tBuOMe)[1]
Temperature65 °C[1]
Conversion~50%[1]
Enantiomeric Excess of Product (ee_p)>99% (S-acid)[1]
Enantiomeric Excess of Substrate (ee_s)>99% (R-ester)[1]
Enantioselectivity (E)>200[1]

Experimental Protocols

Materials
  • Racemic ethyl cis-2-aminocyclohex-3-enecarboxylate

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • tert-Butyl methyl ether (tBuOMe), anhydrous grade

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Hydrochloric acid (HCl), e.g., 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Incubator shaker

  • Filtration apparatus

  • Rotary evaporator

  • HPLC with a chiral column for analysis

Protocol for Enzymatic Resolution
  • Reaction Setup: In a sealed vial, dissolve racemic ethyl cis-2-aminocyclohex-3-enecarboxylate (1 equivalent) in tert-butyl methyl ether (tBuOMe) to a final concentration of approximately 0.025 M.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CAL-B) to the solution. A typical enzyme loading is 30 mg of enzyme per mL of solvent.[1]

  • Incubation: Place the sealed vial in an incubator shaker set to 65 °C and agitate the reaction mixture.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

  • Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially be reused.[1]

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted (R)-ethyl cis-2-aminocyclohex-3-enecarboxylate with an acidic aqueous solution (e.g., 1 M HCl).

    • The organic layer now contains the unreacted ester. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched (R)-ester.

    • The acidic aqueous layer contains the protonated (S)-cis-2-amino-cyclohex-3-enecarboxylic acid. To isolate the amino acid, carefully neutralize the aqueous layer with a base (e.g., saturated NaHCO₃) and then extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the enantioenriched (S)-acid.

Chiral HPLC Analysis
  • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine is commonly used. The exact ratio should be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

  • Sample Preparation: Dilute the reaction aliquots in the mobile phase before injection. For the amino acid product, derivatization to its ester may be necessary for better chromatographic performance.

Visualizations

G cluster_0 Enzymatic Resolution Workflow racemate Racemic Ethyl cis-2-amino-cyclohex-3-enecarboxylate reaction Enantioselective Hydrolysis (tBuOMe, 65°C) racemate->reaction enzyme Candida antarctica lipase B (CAL-B) enzyme->reaction mixture Mixture of: (R)-Ester and (S)-Acid reaction->mixture separation Work-up and Separation mixture->separation r_ester Enantioenriched (R)-Ester separation->r_ester Organic Phase s_acid Enantioenriched (S)-Acid separation->s_acid Aqueous Phase

Caption: Workflow for the enzymatic resolution of racemic ethyl cis-2-amino-cyclohex-3-enecarboxylate.

G cluster_1 Application in Antiviral Synthesis start Enantiopure This compound intermediate1 Chiral Cyclohexene Intermediate start->intermediate1 intermediate2 Functionalized Cyclohexene Amine intermediate1->intermediate2 oseltamivir Oseltamivir (Tamiflu®) Synthesis intermediate2->oseltamivir nucleoside Carbocyclic Nucleoside Analogue Synthesis intermediate2->nucleoside antiviral Antiviral Drugs oseltamivir->antiviral nucleoside->antiviral

Caption: Synthetic pathway from the resolved amino acid to antiviral drugs.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing cis-2-Amino-cyclohex-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the incorporation of the unnatural amino acid, cis-2-amino-cyclohex-3-enecarboxylic acid, into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Due to the limited availability of specific literature on this particular amino acid, the following protocols are based on established methods for other conformationally constrained and unsaturated amino acids.[1][2] These protocols should serve as a robust starting point for synthesis, with the understanding that optimization may be necessary for specific peptide sequences.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties such as increased stability, improved receptor affinity, and controlled secondary structures.[1] this compound is a conformationally constrained amino acid that can induce specific turns and structures in a peptide backbone. Its unsaturated nature also offers potential for further chemical modification. This guide outlines the materials, equipment, and step-by-step procedures for the successful synthesis of peptides containing this unique building block.

The synthesis will be based on the widely used Fmoc/tBu strategy, which offers mild reaction conditions for both the removal of the temporary Fmoc protecting group and the final cleavage of the peptide from the resin.[3][4]

Materials and Equipment

Resins:

  • Rink Amide resin (for C-terminal amide peptides)

  • 2-Chlorotrityl chloride resin (for C-terminal acid peptides)

Amino Acids:

  • Fmoc-protected standard amino acids

  • Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid

Reagents:

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

Coupling Reagents:

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIC (N,N'-Diisopropylcarbodiimide)

Equipment:

  • Automated or manual solid-phase peptide synthesizer

  • Reaction vessels for manual synthesis

  • Shaker/vortexer

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Lyophilizer

  • Mass spectrometer

Experimental Protocols

Protocol 1: Synthesis of Fmoc-cis-2-amino-cyclohex-3-enecarboxylic Acid

While this guide focuses on the incorporation of the pre-synthesized amino acid, a brief outline of its preparation is provided for context. The synthesis of the title amino acid can be achieved through various organic synthesis routes, often involving a Diels-Alder reaction to construct the cyclohexene ring system, followed by functional group manipulations to introduce the amino and carboxylic acid moieties. The final step involves the protection of the amino group with the Fmoc moiety.

A general procedure for Fmoc protection is as follows:

  • Dissolve this compound in a 10% sodium carbonate solution.

  • Add a solution of Fmoc-OSu in dioxane dropwise while maintaining the pH at 9-10 with additional sodium carbonate solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for manual Fmoc-SPPS. This can be adapted for automated synthesizers. The synthesis starts from the C-terminus and proceeds to the N-terminus.

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

  • Dissolve Fmoc-amino acid (2 equivalents relative to resin loading) in DCM.

  • Add DIPEA (4 equivalents) to the amino acid solution.

  • Add the solution to the resin and shake for 1-2 hours.

  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.

  • Wash the resin with DCM, DMF, and finally DCM.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Shake for 5 minutes and drain.

  • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF.

  • In a separate vial, dissolve the Fmoc-amino acid (including Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Shake the reaction vessel for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

  • Wash the resin with DMF.

  • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

Repeat steps 3 and 4 for each amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The presence of the double bond in this compound does not typically require special scavengers, but their use is good practice to prevent side reactions with other sensitive residues like Trp, Met, or Cys.[5][6][7]

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5) . If the peptide contains Arg, add EDT to the cocktail.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Protocol 4: Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase HPLC.

  • Analyze the fractions by mass spectrometry to identify the correct product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis of a model peptide containing this compound (Ac-Ala-X-Gly-NH2, where X is the unnatural amino acid). These values are based on typical yields for SPPS of peptides with unnatural amino acids and should be used as a reference. Actual yields will vary depending on the sequence and synthesis conditions.

Table 1: Coupling Efficiency Monitoring

Amino Acid PositionCoupling Time (h)Kaiser Test ResultEstimated Coupling Efficiency (%)
Gly1Negative>99%
This compound 2Negative>98%
Ala1Negative>99%

Table 2: Overall Yield and Purity

Peptide SequenceCrude Yield (mg)Overall Yield (%)Purity by HPLC (%)
Ac-Ala-X-Gly-NH27865>95%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Load Load First Amino Acid Swell->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next Fmoc-Amino Acid Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Next cycle Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Final cycle Precipitate Precipitate in Ether Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize Final_Peptide Final_Peptide Lyophilize->Final_Peptide Final Peptide

Caption: General workflow for solid-phase peptide synthesis.

Fmoc Deprotection and Coupling Cycle

This diagram details the key chemical transformations in each synthesis cycle.

Synthesis_Cycle Resin_Fmoc Resin-Peptide-NH-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2 20% Piperidine/DMF Resin_Fmoc_Next Resin-Peptide-AA-NH-Fmoc Resin_NH2->Resin_Fmoc_Next Coupling Fmoc_AA Fmoc-AA-COOH Activated_AA Fmoc-AA-CO-X (Activated Ester) Fmoc_AA->Activated_AA HBTU/HOBt/DIPEA Activated_AA->Resin_Fmoc_Next

Caption: Chemical steps in the Fmoc-SPPS cycle.

References

Application Notes and Protocols for the Quantification of cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-amino-cyclohex-3-enecarboxylic acid is a cyclic, non-proteinogenic amino acid. Its structural similarity to neurotransmitters and other biologically active molecules makes it a compound of interest in neuroscience and pharmaceutical research. Accurate and sensitive quantification of this molecule in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its potential physiological roles. These application notes provide detailed protocols for the quantification of this compound using modern analytical techniques.

Analytical Techniques

The quantification of this compound can be approached using several analytical methodologies. Due to its polar nature and the presence of both an amino and a carboxylic acid group, chromatographic separation followed by sensitive detection is the most suitable strategy. The following sections detail two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological samples.[1][2] This method involves chromatographic separation of the analyte from the sample matrix, followed by ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and its characteristic product ions, significantly reducing background noise and improving specificity.

A targeted metabolomics method using derivatization can also be employed to enhance sensitivity and chromatographic retention on reverse-phase columns.[2] Phenylenediamine derivatization is a viable option for carboxylic acid-containing metabolites.[2]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

For laboratories without access to an LC-MS/MS instrument, HPLC with fluorescence detection provides a sensitive and reliable alternative. This technique requires derivatization of the primary amine group of this compound with a fluorescent tag, such as o-phthalaldehyde (OPA) or fluorescamine. The derivatized analyte can then be separated by reverse-phase HPLC and detected by a fluorescence detector.

Experimental Protocols

Protocol 1: Quantification by LC-MS/MS

This protocol describes a method for the quantification of this compound in plasma using a simple protein precipitation extraction followed by LC-MS/MS analysis.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable.[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient can be optimized, for example: 0-0.5 min, 5% B; 0.5-5 min, linear gradient to 95% B; 5-6 min, hold at 95% B; 6.1-8 min, return to 5% B and equilibrate.

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion > Product Ion (Hypothetical): The exact m/z values would need to be determined by direct infusion of a standard solution. For a molecule with the formula C7H11NO2 (MW: 141.17), the protonated precursor ion [M+H]+ would be m/z 142.1. Product ions would be determined from fragmentation of the precursor.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

c. Data Analysis

Quantification is achieved by creating a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

Protocol 2: Quantification by HPLC with Pre-column Derivatization and Fluorescence Detection

This protocol details the quantification of this compound using pre-column derivatization with o-phthalaldehyde (OPA).

a. Derivatization Reagent Preparation (OPA Reagent)

  • Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.

  • Add 11.25 mL of 0.1 M borate buffer (pH 9.5).

  • Add 50 µL of 2-mercaptoethanol.

  • Mix well. This reagent should be prepared fresh daily and protected from light.

b. Derivatization Procedure

  • To 50 µL of the extracted and reconstituted sample (from the protein precipitation protocol, but reconstituted in 0.1 M borate buffer, pH 9.5), add 50 µL of the OPA reagent.

  • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

c. HPLC Conditions

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM sodium acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient would be, for example: 0-15 min, 20% to 80% B; 15-17 min, 80% B; 17.1-20 min, return to 20% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector:

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 455 nm.

d. Data Analysis

Similar to the LC-MS/MS method, a calibration curve is constructed by derivatizing and analyzing a series of standards. The peak area of the derivatized analyte is plotted against its concentration.

Data Presentation

The following tables summarize the expected quantitative performance parameters for the described analytical methods. These values are representative for similar assays and should be established during method validation.

Table 1: Expected Quantitative Performance of the LC-MS/MS Method

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Linearity Range1 - 1000 ng/mL
Coefficient of Determination (r²)> 0.99
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Expected Quantitative Performance of the HPLC-Fluorescence Method

ParameterExpected Value
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 20 ng/mL
Linearity Range10 - 2000 ng/mL
Coefficient of Determination (r²)> 0.99
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 20%
Accuracy (% Recovery)80 - 120%

Visualizations

Diagrams

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Detection) CID->MS2 Detector Detector MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

Derivatization_Reaction Analyte cis-2-amino-cyclohex- 3-enecarboxylic acid (Primary Amine) Product Fluorescent Isoindole Derivative Analyte->Product + OPA o-Phthalaldehyde (OPA) + 2-Mercaptoethanol OPA->Product +

Caption: OPA derivatization reaction.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Effector Effector Protein Receptor->Effector Analyte cis-2-amino-cyclohex- 3-enecarboxylic acid Analyte->Receptor SecondMessenger Second Messenger Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway.

References

Application Notes and Protocols for Assessing the Activity of cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols to characterize the biological activity of cis-2-amino-cyclohex-3-enecarboxylic acid, a conformationally restricted analog of γ-aminobutyric acid (GABA). As a structural analog of a major inhibitory neurotransmitter, this compound is a candidate for modulating the GABAergic system. The primary focus of these assays is to determine its potential as an inhibitor of GABA aminotransferase (GABA-AT), a key enzyme in GABA metabolism, and to assess its interaction with GABA receptors.

Introduction

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. A deficiency in GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. One therapeutic strategy to enhance GABAergic tone is to inhibit the enzyme responsible for its degradation, GABA aminotransferase (GABA-AT). By inhibiting GABA-AT, the concentration of GABA in the synapse is increased, leading to enhanced inhibitory neurotransmission. This compound, as a GABA analog, may exert its effects by inhibiting GABA-AT or by directly interacting with GABA receptors. The following protocols are designed to investigate these potential mechanisms of action.

Key Experiments

  • GABA Aminotransferase (GABA-AT) Inhibition Assay: To determine if this compound can inhibit the activity of the GABA-AT enzyme.

  • GABA Receptor Binding Assay: To assess the affinity of this compound for GABA receptors.

  • Cell-Based Functional Assay for GABA Receptor Modulation: To determine if the compound acts as an agonist, antagonist, or allosteric modulator of GABA receptors.

GABA Aminotransferase (GABA-AT) Inhibition Assay

This assay determines the inhibitory potential of this compound on GABA-AT activity. The protocol is based on a coupled enzyme reaction where the product of the GABA-AT reaction, glutamate, is subsequently used by glutamate dehydrogenase to produce a colorimetric or fluorometric signal.[1]

Experimental Workflow

GABA_AT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents (Buffer, Substrates, Enzyme) incubation Incubate GABA-AT with Test Compound reagents->incubation test_compound Prepare Test Compound Dilutions test_compound->incubation reaction Initiate Reaction with GABA and α-Ketoglutarate incubation->reaction coupled_reaction Add Coupled Enzyme Mix (Glutamate Dehydrogenase, NADP+) reaction->coupled_reaction readout Measure Absorbance/Fluorescence (NADPH production) coupled_reaction->readout analysis Calculate % Inhibition and IC50 readout->analysis

Caption: Workflow for the GABA-AT inhibition assay.

Signaling Pathway

GABA_AT_Pathway cluster_reaction GABA-AT Catalyzed Reaction GABA GABA GABA_AT GABA-AT GABA->GABA_AT aKG α-Ketoglutarate aKG->GABA_AT SSA Succinic Semialdehyde Glutamate Glutamate GABA_AT->SSA GABA_AT->Glutamate Inhibitor This compound Inhibitor->GABA_AT Inhibition

Caption: Inhibition of the GABA-AT signaling pathway.

Protocol

Materials:

  • Recombinant human GABA-AT

  • GABA

  • α-Ketoglutarate (α-KG)

  • Glutamate Dehydrogenase (GDH)

  • NADP+

  • Assay Buffer: 50 mM Potassium Pyrophosphate (K4P2O7), pH 8.6

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a substrate solution containing GABA and α-KG in assay buffer.

    • Prepare a coupled enzyme solution containing GDH and NADP+ in assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the test compound dilution or vehicle control.

    • Add 20 µL of recombinant human GABA-AT solution to each well.

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the substrate solution (GABA and α-KG).

    • Immediately add 50 µL of the coupled enzyme solution (GDH and NADP+).

    • Monitor the increase in absorbance at 340 nm (for NADPH production) kinetically for 15-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation
Compound Concentration (µM)Reaction Rate (mAU/min)% Inhibition
0 (Control)10.50
0.19.86.7
17.231.4
104.161.0
1001.288.6
IC50 (µM) -~5.5

GABA Receptor Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from GABA receptors, indicating its binding affinity.

Experimental Workflow

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis membranes Prepare Cell Membranes Expressing GABA Receptors incubation Incubate Membranes, Radioligand, and Test Compound membranes->incubation radioligand Prepare Radiolabeled Ligand radioligand->incubation test_compound Prepare Test Compound Dilutions test_compound->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation counting Quantify Radioactivity (Scintillation Counting) separation->counting analysis Calculate Ki counting->analysis

Caption: Workflow for the GABA receptor binding assay.

Protocol

Materials:

  • Cell membranes expressing the GABA receptor subtype of interest (e.g., GABA-A, GABA-B).

  • Radiolabeled ligand (e.g., [3H]muscimol for GABA-A, [3H]GABA for GABA-B).

  • This compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of unlabeled GABA).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound or vehicle.

    • Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled GABA).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation
Compound Concentration (nM)Specific Binding (DPM)% Displacement
0 (Control)55000
152005.5
10410025.5
100230058.2
100080085.5
Ki (nM) -~85

Cell-Based Functional Assay for GABA Receptor Modulation

This assay determines the functional effect of this compound on GABA receptors expressed in a cellular context, for instance, using a fluorescent membrane potential dye.

Experimental Workflow

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cells Culture Cells Expressing GABA Receptors dye_loading Load Cells with Membrane Potential Dye cells->dye_loading agonist_mode Add Test Compound (Agonist Test) dye_loading->agonist_mode antagonist_mode Add Test Compound then GABA (Antagonist Test) dye_loading->antagonist_mode readout Measure Fluorescence Change agonist_mode->readout antagonist_mode->readout analysis Determine EC50 or IC50 readout->analysis

Caption: Workflow for a cell-based GABA receptor functional assay.

Protocol

Materials:

  • Cell line stably expressing the GABA receptor of interest.

  • Fluorescent membrane potential-sensitive dye.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • This compound.

  • GABA (as a control agonist).

  • A known antagonist (as a control).

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the membrane potential dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Add serial dilutions of this compound to the wells.

    • Monitor the fluorescence change over time. An increase in fluorescence indicates cell hyperpolarization, consistent with agonist activity at an inhibitory ion channel.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a fixed concentration of GABA (e.g., its EC80).

    • Monitor the fluorescence change. A decrease in the GABA-induced signal indicates antagonist activity.

  • Data Analysis:

    • For agonist activity, plot the change in fluorescence against the log of the compound concentration to determine the EC50.

    • For antagonist activity, plot the inhibition of the GABA response against the log of the compound concentration to determine the IC50.

Data Presentation

Agonist Activity

Compound Concentration (µM)Fluorescence Change (%)
00
0.15
120
1055
10095
EC50 (µM) ~8.5

Antagonist Activity

Compound Concentration (µM)% Inhibition of GABA Response
00
0.12
115
1048
10092
IC50 (µM) ~11

Conclusion

These detailed protocols provide a comprehensive framework for characterizing the activity of this compound. By systematically evaluating its effects on GABA-AT and GABA receptors, researchers can elucidate its mechanism of action and potential as a therapeutic agent for neurological disorders. The structured data presentation and clear workflows are designed to facilitate experimental planning, execution, and interpretation for drug development professionals.

References

Application Notes and Protocols: cis-2-Amino-cyclohex-3-enecarboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

cis-2-Amino-cyclohex-3-enecarboxylic acid (cis-ACHE) is a conformationally constrained β-amino acid that serves as a valuable chiral building block in asymmetric synthesis. Its rigid cyclic structure allows for the precise control of stereochemistry in the synthesis of complex molecules, particularly in the field of foldamer chemistry. The incorporation of cis-ACHE into peptide chains can induce stable secondary structures, such as helices, which are of significant interest in drug discovery and materials science for mimicking the structure and function of natural peptides.

One notable application of (1S,2R)-cis-2-aminocyclohex-4-enecarboxylic acid is in the synthesis of α/β-peptides. When alternated with L-alanine, it has been shown to induce the formation of stable 11/9-helical conformations both in solution and in the solid state.[1] This predictable conformational control makes cis-ACHE a powerful tool for designing novel peptide-based scaffolds with specific three-dimensional structures. The unsaturated cyclohexene ring also presents a functional handle for further chemical modifications, allowing for the introduction of additional diversity into the synthesized molecules.

The synthesis of these α/β-peptides involves standard solid-phase peptide synthesis (SPPS) protocols, making this building block accessible for researchers in the field of peptide chemistry. The conformational preferences of cis-ACHE are similar to those of cis-2-aminocyclohexanecarboxylic acid, providing a basis for the rational design of foldamers with desired structural motifs.[2]

Data Presentation

Table 1: Synthesis and Characterization of α/β-Peptides Containing (1S,2R)-cis-ACHE [1]

CompoundSequenceYield (%)Method of SynthesisConformation
1 Boc-L-Ala-(1S,2R)-ACHE-L-Ala-OMeNot ReportedSolution-phase peptide coupling-
2 Boc-L-Ala-(1S,2R)-ACHE-L-Ala-(1S,2R)-ACHE-L-Ala-OMeNot ReportedSolution-phase peptide coupling11/9-helix
3 Ac-(L-Ala-(1S,2R)-ACHE)3-L-Ala-OMeNot ReportedSolution-phase peptide coupling11/9-helix

Note: The original study focused on structural elucidation, and while yields for individual coupling steps are generally high in peptide synthesis, overall yields for these specific oligomers were not explicitly reported in the primary publication.

Experimental Protocols

Protocol 1: Synthesis of Chiral (1S,2R)-cis-2-aminocyclohex-3-enecarboxylic acid (8)[1]

This protocol describes the enzymatic resolution of racemic β-lactam (±)-4 to obtain the chiral β-amino acid 8 .

Materials:

  • Racemic β-lactam (±)-4

  • Lipase from Candida antarctica (CAL-B)

  • Diisopropyl ether

  • Water

  • Ethyl acetate

  • Hexane

  • Acetone

Procedure:

  • To a mixture of lipase CAL-B (2.3 g) in diisopropyl ether, add β-lactam (±)-4 (2.00 g, 16.24 mmol) and water (0.3 mL, 13.8 mmol).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the enzyme.

  • Concentrate the filtrate in vacuo.

  • Recrystallize the residue from ethyl acetate and hexane to yield the chiral (1S,2R)-4 as a white solid.

  • The precipitate from the enzymatic reaction is rinsed with water and then filtered.

  • Concentrate the filtrate in vacuo.

  • Recrystallize the residue from water and acetone to yield the chiral β-amino acid 8 as a white solid.

Protocol 2: Solution-Phase Synthesis of α/β-Peptide Oligomers[1]

This protocol outlines the general solution-phase coupling method used to synthesize the α/β-peptides containing cis-ACHE. This example is for the synthesis of a dipeptide, which can be extended to longer oligomers.

Materials:

  • Boc-protected L-Alanine (Boc-L-Ala-OH)

  • (1S,2R)-cis-2-aminocyclohex-3-enecarboxylic acid methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 N aqueous hydrochloric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Boc-L-Ala-OH in a mixture of DCM and DMF.

  • Add EDCI and HOBt to the solution and stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve (1S,2R)-cis-2-aminocyclohex-3-enecarboxylic acid methyl ester hydrochloride in DMF and add DIPEA to neutralize the salt.

  • Add the neutralized amino acid ester solution to the activated carboxylic acid solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.

  • For the synthesis of longer peptides, selective deprotection of the Boc or ester group is required, followed by subsequent coupling reactions.

Visualizations

Peptide_Synthesis_Workflow start_material Racemic β-lactam (±)-4 enzymatic_res Enzymatic Resolution (Lipase CAL-B) start_material->enzymatic_res chiral_amino_acid Chiral (1S,2R)-cis-ACHE (8) enzymatic_res->chiral_amino_acid peptide_coupling Peptide Coupling (Solution or Solid Phase) chiral_amino_acid->peptide_coupling foldamer α/β-Peptide Foldamer peptide_coupling->foldamer alpha_amino_acid Protected α-Amino Acids (e.g., Boc-L-Ala-OH) alpha_amino_acid->peptide_coupling analysis Structural Analysis (NMR, X-ray) foldamer->analysis helix 11/9-Helical Structure analysis->helix

Caption: Workflow for the synthesis and structural analysis of helical foldamers using cis-ACHE.

Helical_Structure Ala1 L-Ala ACHE1 (1S,2R) -ACHE Ala1->ACHE1 ACHE2 (1S,2R) -ACHE Ala1->ACHE2 H-bond Ala2 L-Ala ACHE1->Ala2 Ala3 L-Ala ACHE1->Ala3 H-bond Ala2->ACHE2 ACHE3 (1S,2R) -ACHE Ala2->ACHE3 H-bond ACHE2->Ala3 Ala3->ACHE3 Ala4 L-Ala ACHE3->Ala4

Caption: Schematic of the 11/9-helical foldamer formed by alternating L-Ala and cis-ACHE residues.

References

Functionalization of the Amino Group in cis-2-Amino-cyclohex-3-enecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the primary amino group of cis-2-amino-cyclohex-3-enecarboxylic acid. This versatile building block is a conformationally restricted GABA analogue and serves as a key scaffold in the synthesis of novel therapeutics, including analogues of Gabapentin. The functionalization of its amino group allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with tailored pharmacological profiles.

Introduction

This compound is a cyclic β-amino acid that presents a unique combination of a reactive primary amine and a carboxylic acid on a conformationally constrained cyclohexene ring. Direct functionalization of the amino group can be challenging due to the competing reactivity of the carboxylic acid. Therefore, a common and effective strategy involves the protection of the amino group, followed by the desired chemical modification, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability in various reaction conditions and its facile removal under acidic conditions.

This guide details protocols for the N-Boc protection of the parent amino acid, followed by four key functionalization reactions of the Boc-protected intermediate: N-acylation, N-alkylation, N-sulfonylation, and N-carbamoylation. A final protocol for the deprotection of the Boc group to yield the functionalized free amine is also provided.

Experimental Protocols

N-Boc Protection of this compound

This protocol describes the protection of the primary amino group using di-tert-butyl dicarbonate (Boc)₂O.

Workflow Diagram:

N_Boc_Protection start This compound reagents Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., NaHCO₃ or Et₃N) Solvent (e.g., Dioxane/Water) start->reagents Add reaction Stir at room temperature reagents->reaction workup Acid-base extraction Purification (Crystallization or Chromatography) reaction->workup product N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid workup->product

Caption: N-Boc protection workflow.

Protocol:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the N-Boc protected product.

ParameterValue/ConditionReference
Starting MaterialThis compound-
ReagentsDi-tert-butyl dicarbonate, Sodium BicarbonateGeneral procedure
SolventDioxane/Water (1:1)General procedure
Temperature0 °C to Room TemperatureGeneral procedure
Reaction Time12-18 hoursGeneral procedure
Expected Yield90-98%General procedure
N-Acylation of N-Boc-cis-2-amino-cyclohex-3-enecarboxylic Acid

This protocol describes the formation of an amide bond by reacting the Boc-protected amino acid with an acid chloride.

Reaction Pathway:

N_Acylation start N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid reagent R-COCl (Acid Chloride) Base (e.g., Pyridine or Et₃N) Solvent (e.g., CH₂Cl₂) start->reagent + product N-Acyl-N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid reagent->product

Caption: N-Acylation reaction pathway.

Protocol:

  • Dissolve N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add a base such as triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq).

  • Cool the reaction mixture to 0 °C.

  • Add the desired acid chloride (R-COCl, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue/ConditionReference
Starting MaterialN-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid-
ReagentsAcid chloride (R-COCl), TriethylamineGeneral procedure
SolventDichloromethane (CH₂Cl₂)General procedure
Temperature0 °C to Room TemperatureGeneral procedure
Reaction Time2-4 hoursGeneral procedure
Expected Yield85-95%General procedure
N-Alkylation via Reductive Amination

This protocol details the N-alkylation through the formation of an imine with an aldehyde or ketone, followed by in-situ reduction.

Workflow Diagram:

N_Alkylation start N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid reagents Aldehyde/Ketone (R-CHO/R₂CO) Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., Dichloroethane) start->reagents Add reaction Stir at room temperature reagents->reaction workup Aqueous workup Extraction and Purification reaction->workup product N-Alkyl-N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid workup->product

Caption: N-Alkylation via reductive amination.

Protocol:

  • Suspend N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid (1.0 eq) in dichloroethane (DCE).

  • Add the aldehyde or ketone (1.2 eq) and stir for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

ParameterValue/ConditionReference
Starting MaterialN-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid-
ReagentsAldehyde/Ketone, Sodium triacetoxyborohydride[1]
SolventDichloroethane (DCE)[1]
TemperatureRoom Temperature[1]
Reaction Time12-24 hours[1]
Expected Yield70-90%[1]
N-Sulfonylation

This protocol describes the formation of a sulfonamide by reacting the Boc-protected amino acid with a sulfonyl chloride.

Reaction Pathway:

N_Sulfonylation start N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid reagent R-SO₂Cl (Sulfonyl Chloride) Base (e.g., Pyridine) Solvent (e.g., CH₂Cl₂) start->reagent + product N-Sulfonyl-N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid reagent->product

Caption: N-Sulfonylation reaction pathway.

Protocol:

  • Dissolve N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous pyridine or CH₂Cl₂ containing a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (R-SO₂Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and acidify with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the residue by flash column chromatography.

ParameterValue/ConditionReference
Starting MaterialN-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid-
ReagentsSulfonyl chloride (R-SO₂Cl), Pyridine or DIPEAGeneral procedure
SolventPyridine or CH₂Cl₂General procedure
Temperature0 °C to Room TemperatureGeneral procedure
Reaction Time6-12 hoursGeneral procedure
Expected Yield80-95%General procedure
N-Carbamoylation (Urea Formation)

This protocol describes the formation of a urea derivative by reacting the Boc-protected amino acid with an isocyanate.

Reaction Pathway:

N_Carbamoylation start N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid reagent R-NCO (Isocyanate) Solvent (e.g., THF or CH₂Cl₂) start->reagent + product N-Carbamoyl-N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid reagent->product

Caption: N-Carbamoylation reaction pathway.

Protocol:

  • Dissolve N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) or CH₂Cl₂.

  • Add the isocyanate (R-NCO, 1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • If a precipitate forms, filter the solid product and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Alternative for in-situ isocyanate generation: A practical one-pot synthesis of ureas from Boc-protected amines can be achieved using 2-chloropyridine and trifluoromethanesulfonyl anhydride to generate the isocyanate in situ, which then reacts with another amine.[2][3][4]

ParameterValue/ConditionReference
Starting MaterialN-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid-
ReagentsIsocyanate (R-NCO)[4]
SolventTetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)[4]
TemperatureRoom Temperature[4]
Reaction Time2-6 hours[4]
Expected Yield>90%[2][3][4]
N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final N-functionalized product as a free amine, typically as a salt.

Workflow Diagram:

N_Boc_Deprotection start N-Functionalized-N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid reagents Strong Acid (e.g., TFA or HCl in Dioxane) Solvent (e.g., CH₂Cl₂) start->reagents Add reaction Stir at 0 °C to room temperature reagents->reaction workup Evaporation of solvent and excess acid reaction->workup product N-Functionalized-cis-2-amino-cyclohex-3-enecarboxylic acid (as salt) workup->product

Caption: N-Boc deprotection workflow.

Protocol:

  • Dissolve the N-Boc protected, N-functionalized amino acid (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a 4 M solution of HCl in dioxane (10-20 eq).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove the solvent and excess acid.

  • The resulting product is typically the hydrochloride or trifluoroacetate salt and can often be used in subsequent steps without further purification. If necessary, trituration with diethyl ether can be performed to yield a solid.

ParameterValue/ConditionReference
Starting MaterialN-Functionalized-N-Boc-amino acid-
ReagentsTrifluoroacetic acid (TFA) or HCl in DioxaneGeneral procedure
SolventDichloromethane (CH₂Cl₂)General procedure
Temperature0 °C to Room TemperatureGeneral procedure
Reaction Time1.5-3.5 hoursGeneral procedure
Expected YieldQuantitativeGeneral procedure

Applications in Drug Discovery

The ability to selectively functionalize the amino group of this compound opens up a vast chemical space for the synthesis of novel bioactive molecules. These modifications can influence key drug-like properties such as:

  • Potency and Selectivity: Introduction of specific functional groups can enhance binding affinity and selectivity for a particular biological target.

  • Pharmacokinetics: Altering the lipophilicity, polarity, and metabolic stability of the parent molecule can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioavailability: Prodrug strategies, such as the formation of cleavable amides or carbamates, can be employed to enhance oral bioavailability.[5]

  • Peptidomimetics: Incorporation of the functionalized amino acid into peptide sequences can introduce conformational constraints and improve proteolytic stability.

The protocols outlined in this document provide a foundational toolkit for chemists to explore the rich synthetic potential of this compound and its derivatives in the pursuit of new therapeutic agents.

References

Troubleshooting & Optimization

identifying common impurities in cis-2-amino-cyclohex-3-enecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and stereoselective method involves a Diels-Alder reaction between a suitable diene (e.g., cyclopentadiene) and a dienophile, followed by the hydrolysis of the resulting bicyclic lactam intermediate. Enzymatic hydrolysis of the racemic lactam can also be employed to achieve enantiopure products.

Q2: What are the critical parameters to control during the Diels-Alder reaction step?

A2: Key parameters include the choice of solvent, reaction temperature, and the nature of the dienophile. The use of Lewis acid catalysts can influence the stereoselectivity of the reaction, favoring the formation of the endo-isomer which leads to the desired cis-product after subsequent steps.

Q3: How can I monitor the progress of the lactam hydrolysis?

A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the lactam spot and the appearance of the amino acid spot. Additionally, techniques like 1H NMR spectroscopy can be used to track the conversion by following the characteristic signals of the lactam and the product.

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound is typically achieved through recrystallization or ion-exchange chromatography. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Diels-Alder Adduct 1. Inactive diene (e.g., dicyclopentadiene instead of freshly cracked cyclopentadiene).2. Inappropriate reaction temperature.3. Poor dienophile reactivity.1. Ensure freshly distilled ("cracked") cyclopentadiene is used.2. Optimize the reaction temperature. Some Diels-Alder reactions require elevated temperatures, while others proceed at room temperature or below.3. Consider using a more reactive dienophile or a Lewis acid catalyst to enhance reactivity.
Formation of Exo Isomer The Diels-Alder reaction conditions do not sufficiently favor the endo transition state.Modify reaction conditions. Lowering the reaction temperature or using a suitable Lewis acid catalyst can increase the endo-selectivity.[1][2]
Incomplete Lactam Hydrolysis 1. Insufficient reaction time or temperature.2. Inadequate concentration of acid or base catalyst.3. Steric hindrance around the lactam carbonyl.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC or NMR until completion.2. Increase the concentration of the hydrolyzing agent (e.g., HCl or NaOH).3. For sterically hindered lactams, more forcing conditions or alternative hydrolytic methods (e.g., enzymatic hydrolysis) may be necessary.
Presence of Trans-isomer in Final Product 1. Formation of the exo-adduct during the Diels-Alder reaction.2. Epimerization during hydrolysis or work-up.1. Optimize the Diels-Alder reaction for endo-selectivity.2. Perform the hydrolysis and purification steps under mild conditions to avoid isomerization.
Product Contamination with Starting Materials Incomplete reaction or inefficient purification.1. Ensure the reaction has gone to completion before work-up.2. Optimize the purification method (e.g., recrystallization solvent system, ion-exchange chromatography gradient).
Difficulty in Product Isolation/Crystallization 1. Presence of impurities inhibiting crystallization.2. Inappropriate solvent for crystallization.1. Purify the crude product further (e.g., by column chromatography) before attempting crystallization.2. Screen a variety of solvent systems to find one suitable for crystallization.

Common Impurities Profile

The following table summarizes the common impurities that may be identified during the synthesis of this compound.

Impurity Source Typical Analytical Signature (NMR/HPLC)
trans-2-amino-cyclohex-3-enecarboxylic acid (Exo-product derivative) Formation of the exo-adduct in the Diels-Alder reaction.Different coupling constants for the C1 and C2 protons in 1H NMR compared to the cis-isomer. May have a different retention time in HPLC.
Unreacted Lactam Intermediate (2-azabicyclo[2.2.1]hept-5-en-3-one) Incomplete hydrolysis.Presence of characteristic lactam carbonyl signal in 13C NMR (~175-180 ppm). Distinct retention time in HPLC.
Dicyclopentadiene Incomplete cracking of dicyclopentadiene to cyclopentadiene.Characteristic signals in the olefinic and aliphatic regions of the 1H NMR spectrum.
Unreacted Dienophile Excess reagent or incomplete reaction.Signals corresponding to the specific dienophile used will be present in the NMR spectra of the crude product.
Polymeric byproducts Polymerization of the diene, especially at elevated temperatures.Broad, unresolved signals in the 1H NMR spectrum.
Residual Solvents Trapped in the final product after purification.Characteristic solvent peaks in the 1H NMR spectrum (e.g., ethyl acetate, hexane, etc.).

Experimental Protocols

Protocol 1: Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Lactam Intermediate) via Diels-Alder Reaction

This protocol describes a common method for synthesizing the bicyclic lactam intermediate.

  • Diene Preparation: Freshly crack dicyclopentadiene by heating it to ~170 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer cold (in an ice bath) to prevent dimerization.

  • Diels-Alder Reaction: To a solution of a suitable dienophile (e.g., 2-chloroacrylonitrile) in an appropriate solvent (e.g., dichloromethane), add the freshly prepared cyclopentadiene dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of 2-Azabicyclo[2.2.1]hept-5-en-3-one to this compound

This protocol outlines the hydrolysis of the lactam intermediate to the final product.

  • Acid Hydrolysis: Dissolve the lactam intermediate in an aqueous solution of a strong acid (e.g., 6 M HCl).

  • Heating: Heat the reaction mixture at reflux for several hours.

  • Reaction Monitoring: Monitor the hydrolysis by TLC until the lactam starting material is no longer visible.

  • Isolation: Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

Logical Workflow for Troubleshooting Impurity Issues

G Troubleshooting Workflow for Impurity Identification A Analyze Crude Product (HPLC, NMR, MS) B Impurity Detected? A->B C Identify Impurity Structure B->C Yes I Process Complete B->I No D Known Side Product? C->D F Improve Purification Method (e.g., Recrystallization, Chromatography) C->F E Optimize Reaction Conditions (e.g., Temp, Time, Catalyst) D->E Yes K Consult Literature for Similar Syntheses D->K No G Re-analyze Purified Product E->G F->G H Product Meets Purity Specs? G->H H->F No H->I Yes J No (or unknown) Impurity K->C

Caption: A logical workflow for identifying and addressing impurities.

Signaling Pathway of a Common Synthetic Route

G Synthetic Pathway and Potential Impurity Formation cluster_0 Diels-Alder Reaction cluster_1 Intermediate Processing cluster_2 Hydrolysis A Cyclopentadiene (Diene) C Endo-Adduct (Major) A->C D Exo-Adduct (Minor Impurity) A->D B Dienophile (e.g., Acrylate derivative) B->C B->D E Lactam Formation C->E D->E Leads to trans-isomer F This compound (Desired Product) E->F Complete Hydrolysis G Unreacted Lactam (Impurity) E->G Incomplete Hydrolysis

Caption: Synthetic pathway and points of impurity formation.

References

Technical Support Center: Crystallization of cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of cis-2-amino-cyclohex-3-enecarboxylic acid.

Troubleshooting Guides

This section addresses specific problems that may arise during the crystallization process in a question-and-answer format.

Problem: The compound will not dissolve in the chosen solvent.

  • Is the solvent appropriate? The solubility of amino acids like this compound is highly dependent on the solvent's polarity. Water is often a good starting point due to the polar nature of the amino and carboxylic acid groups. For less polar compounds, or to perform a recrystallization, a mixture of solvents may be necessary. A related compound, cis-2-Aminocyclohex-4-enecarboxylic Acid, has been successfully recrystallized from a mixture of n-pentane and ethyl acetate. Another similar compound was recrystallized from dichloromethane (CH2Cl2) and hexane.

  • Is the volume of solvent sufficient? Ensure you are using enough solvent to dissolve the compound, especially at elevated temperatures. It is a common practice to start with a small amount of solvent and gradually add more until the solute dissolves at the solvent's boiling point.

  • Is the temperature high enough? Many compounds exhibit significantly higher solubility at elevated temperatures. Ensure you are heating the mixture to the boiling point of the solvent while stirring.

Problem: The compound dissolves, but no crystals form upon cooling.

  • Is the solution supersaturated? For crystallization to occur, the solution must be supersaturated. This is typically achieved by dissolving the solute in a minimal amount of hot solvent and then allowing it to cool. If too much solvent was used, the solution may not become supersaturated upon cooling. You can try to evaporate some of the solvent to increase the concentration.

  • Is the cooling rate too fast? Rapid cooling can sometimes lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal yield.

  • Are there nucleation sites? Crystal growth requires nucleation sites. If the solution is very clean and the flask is smooth, nucleation may be inhibited. Try scratching the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation sites. Adding a seed crystal of the desired compound can also induce crystallization.

  • Is the pH at the isoelectric point? Amino acids are least soluble at their isoelectric point (pI). Adjusting the pH of the solution to the pI of this compound can significantly decrease its solubility and promote crystallization.

Problem: The crystals are very small or needle-like.

  • Was the solution cooled too quickly? As mentioned above, a slower cooling rate generally favors the growth of larger, more well-defined crystals.

  • Is the concentration too high? A very high level of supersaturation can lead to rapid nucleation and the formation of many small crystals. Try using a slightly larger volume of solvent to reduce the initial concentration.

Problem: An oil or amorphous solid forms instead of crystals.

  • Are there impurities present? Impurities can interfere with the formation of a crystal lattice, leading to the formation of oils. Common impurities could include unreacted starting materials from the synthesis, byproducts, or residual solvent. Consider an additional purification step, such as column chromatography, before crystallization.

  • Is the cooling rate too fast? Oiling out is common when a hot, concentrated solution is cooled too quickly. Try to maintain a slower cooling gradient.

  • Is the solvent system appropriate? If the compound is "oiling out," it may be too soluble in the chosen solvent even at low temperatures. Try a solvent system in which the compound has slightly lower solubility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Based on data for structurally similar compounds, good starting points for recrystallization solvent systems include mixtures of a polar solvent with a non-polar solvent. Examples include ethyl acetate/n-pentane or dichloromethane/hexane. For initial dissolution, water or a water/alcohol mixture could be effective.

Q2: How can I improve the purity of my crystals?

A2: Recrystallization is a powerful purification technique. Each recrystallization step will generally increase the purity of the compound. Ensure that the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing impurities. If impurities persist, consider a different purification method, such as flash column chromatography, prior to the final crystallization.

Q3: My crystal yield is very low. How can I improve it?

A3: To improve crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Cooling the solution to a low temperature (e.g., in an ice bath or freezer) after initial cooling to room temperature will maximize the amount of precipitate. Be careful not to wash the collected crystals with an excessive amount of cold solvent, as this can redissolve some of the product.

Q4: How does pH affect the crystallization of this amino acid?

A4: The solubility of amino acids is highly pH-dependent. They are most soluble at acidic or basic pH values where the amino and carboxyl groups are protonated or deprotonated, respectively. Solubility is at a minimum at the isoelectric point (pI), where the molecule exists as a zwitterion with no net charge. Crystallization is often most effective at or near the pI.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask to slow the cooling process.

  • Crystal Formation: Once the solution has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation

Table 1: Potential Recrystallization Solvent Systems

Solvent SystemComponent A (Polar)Component B (Non-polar)Notes
1Ethyl Acetaten-PentaneReported for a similar compound.
2DichloromethaneHexaneReported for a similar compound.
3MethanolWaterA common system for polar compounds.
4EthanolWaterAnother common system for polar compounds.

Mandatory Visualization

Crystallization_Troubleshooting start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool troubleshoot_solubility Troubleshoot Solubility: - Check solvent polarity - Increase solvent volume - Increase temperature dissolve->troubleshoot_solubility Compound does not dissolve crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No oil_forms Oil/Amorphous Solid Forms crystals_form->oil_forms Oil collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot Nucleation: - Evaporate solvent - Slow cooling rate - Scratch flask/add seed crystal - Adjust pH to pI no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot Oiling Out: - Purify compound further - Slow cooling rate - Change solvent system oil_forms->troubleshoot_oil

Caption: Troubleshooting workflow for crystallization issues.

General_Crystallization_Workflow start Start: Crude Compound choose_solvent 1. Choose Solvent System start->choose_solvent dissolve 2. Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filter 3. Hot Filtration (optional) dissolve->hot_filter cool_slowly 4. Slow Cooling to Room Temperature hot_filter->cool_slowly cool_ice 5. Cool in Ice Bath cool_slowly->cool_ice vacuum_filter 6. Vacuum Filtration cool_ice->vacuum_filter wash 7. Wash with Cold Solvent vacuum_filter->wash dry 8. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A general experimental workflow for recrystallization.

Technical Support Center: Synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and stereoselective approach to synthesizing the this compound core is through a Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a 1-amino-substituted 1,3-butadiene (the diene) with a suitable dienophile, such as acrylic acid or its esters. The cis-stereochemistry of the product is a direct consequence of the concerted nature of the Diels-Alder reaction, where the dienophile adds to the same face of the diene.

Q2: Which diene and dienophile are recommended for this synthesis?

A2: A common strategy involves the use of a protected 1-amino-1,3-butadiene derivative to avoid side reactions with the amino group. For the dienophile, acrylic acid can be used directly, but using an ester derivative like ethyl acrylate followed by hydrolysis can sometimes lead to higher yields and easier purification.

Q3: How can I improve the stereoselectivity of the reaction to favor the cis isomer?

A3: The Diels-Alder reaction is inherently syn-selective, meaning the substituents from the dienophile add to the same side of the diene, naturally leading to a cis relationship between the amino and carboxyl groups in the product. To maintain this stereoselectivity, it is crucial to employ reaction conditions that favor the kinetically controlled product. Lower reaction temperatures generally enhance stereoselectivity.

Q4: What are the key parameters to control for optimizing the reaction yield?

A4: The key parameters to optimize are:

  • Temperature: Influences reaction rate and selectivity.

  • Concentration: Higher concentrations can increase the reaction rate but may also lead to polymerization of the starting materials.[1]

  • Reactant Ratio: The stoichiometry of the diene and dienophile can significantly impact the yield.[1]

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.

  • Catalyst: Lewis acid catalysts can sometimes be used to accelerate the reaction and improve selectivity, although they may also promote side reactions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction temperature is too low. 2. Reactants are impure or have degraded. 3. Inefficient mixing.1. Gradually increase the reaction temperature in 10°C increments. 2. Verify the purity of starting materials using NMR or GC-MS. Consider re-purifying or using fresh reagents. 3. Ensure vigorous and consistent stirring throughout the reaction.
Formation of Polymer 1. High concentration of the dienophile (e.g., acrylic acid). 2. Reaction temperature is too high.1. Reduce the concentration of the reactants. 2. Add the dienophile slowly to the reaction mixture. 3. Lower the reaction temperature.
Low cis to trans Isomer Ratio 1. Reaction temperature is too high, allowing for thermodynamic equilibration to the more stable trans isomer. 2. Presence of impurities that catalyze isomerization.1. Lower the reaction temperature. 2. Ensure all glassware is clean and reagents are pure.
Difficulty in Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during workup.1. Choose a solvent in which the product is less soluble to facilitate precipitation. 2. Break emulsions by adding a saturated brine solution or by centrifugation.
Retro-Diels-Alder Reaction The reaction is reversible at higher temperatures, leading to the decomposition of the product back to the starting materials.Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Experimental Protocols

General Protocol for the Diels-Alder Synthesis of Ethyl cis-2-amino-cyclohex-3-enecarboxylate

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-amino-1,3-butadiene derivative (1.0 equivalent) in a suitable solvent (e.g., toluene, benzene).

  • Reaction Setup: Cool the solution to the desired temperature (e.g., 0°C or room temperature).

  • Addition of Dienophile: Slowly add ethyl acrylate (1.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., water or a saturated solution of sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Hydrolysis of the Ester to the Carboxylic Acid
  • Saponification: Dissolve the purified ethyl cis-2-amino-cyclohex-3-enecarboxylate in a mixture of ethanol and water. Add an excess of a base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux.

  • Monitoring: Monitor the hydrolysis by TLC until the starting material is no longer visible.

  • Acidification: Cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent.

  • Purification: The crude carboxylic acid can be purified by recrystallization.

Quantitative Data Summary

The following tables present hypothetical data based on typical optimization experiments for Diels-Alder reactions. The actual values for the synthesis of this compound will need to be determined experimentally.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
1252445
2501275
380685
4110482 (with some byproduct formation)

Table 2: Effect of Dienophile Equivalents on Reaction Yield

EntryDienophile EquivalentsTemperature (°C)Reaction Time (h)Yield (%)
11.080878
21.180685
31.580686
42.080680 (with increased polymer formation)

Visualizations

Diels_Alder_Synthesis cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_intermediate Intermediate cluster_final_product Final Product 1_Amino_1_3_butadiene 1-Amino-1,3-butadiene (Diene) Cycloaddition [4+2] Cycloaddition 1_Amino_1_3_butadiene->Cycloaddition Acrylic_Acid_Ester Acrylic Acid Ester (Dienophile) Acrylic_Acid_Ester->Cycloaddition Ester_Product Ethyl cis-2-amino-cyclohex-3-enecarboxylate Cycloaddition->Ester_Product Stereospecific cis-addition Final_Product This compound Ester_Product->Final_Product Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Start Low Reaction Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Optimize_Temp Optimize Reaction Temperature Temp_Too_Low Too Low? Optimize_Temp->Temp_Too_Low Optimize_Conc Optimize Reactant Concentration Conc_Too_Low Too Low? Optimize_Conc->Conc_Too_Low Check_Side_Reactions Investigate Side Reactions (TLC/GC-MS) Side_Products Side Products Observed? Check_Side_Reactions->Side_Products Purify Purify/Use Fresh Reagents Impure->Purify Yes Pure Pure Impure->Pure No Purify->Optimize_Temp Pure->Optimize_Temp Increase_Temp Increase Temperature Temp_Too_Low->Increase_Temp Yes Temp_Too_High Too High? Temp_Too_Low->Temp_Too_High No Increase_Temp->Optimize_Conc Temp_Too_High->Optimize_Conc No Decrease_Temp Decrease Temperature Temp_Too_High->Decrease_Temp Yes Decrease_Temp->Optimize_Conc Increase_Conc Increase Concentration Conc_Too_Low->Increase_Conc Yes Conc_Too_High Too High? Conc_Too_Low->Conc_Too_High No Increase_Conc->Check_Side_Reactions Conc_Too_High->Check_Side_Reactions No Decrease_Conc Decrease Concentration Conc_Too_High->Decrease_Conc Yes Decrease_Conc->Check_Side_Reactions Isolate_Characterize Isolate and Characterize Side Products Side_Products->Isolate_Characterize Yes End Optimized Yield Side_Products->End No Isolate_Characterize->End

Caption: Troubleshooting workflow for low reaction yield.

References

improving the stereoselectivity of cis-2-amino-cyclohex-3-enecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the stereoselectivity of this important synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two most common and effective strategies for synthesizing this compound with high stereoselectivity are the Diels-Alder reaction and chemoenzymatic methods.

  • Diels-Alder Reaction: This cycloaddition reaction between a diene (e.g., 1,3-butadiene) and a dienophile (an acrylic acid derivative with a nitrogen-containing moiety) is a powerful tool for forming the cyclohexene ring with inherent stereochemical control. The cis configuration is often favored due to the endo rule in the transition state.

  • Chemoenzymatic Methods: These methods typically involve the use of enzymes to either selectively synthesize the desired cis-isomer or to resolve a mixture of cis and trans isomers. Lipases and esterases are commonly employed for kinetic resolution of corresponding esters.

Q2: How can I improve the cis-selectivity in a Diels-Alder approach?

A2: Improving cis-selectivity in a Diels-Alder synthesis of 2-amino-cyclohex-3-enecarboxylic acid derivatives often involves the use of chiral auxiliaries and Lewis acid catalysts. Chiral auxiliaries, such as (S)-ethyl lactate and (R)-pantolactone, can be temporarily attached to the dienophile to direct the stereochemical outcome of the cycloaddition. Lewis acids, like titanium tetrachloride (TiCl4), can enhance the rate and selectivity of the reaction by coordinating to the dienophile.

Q3: What are the common problems encountered when trying to achieve high cis-selectivity?

A3: Common challenges include:

  • Formation of the trans-isomer: This is the most frequent issue, leading to a mixture of diastereomers that can be difficult to separate.

  • Low reaction yield: Inefficient cycloaddition can result in low overall yields of the desired product.

  • Side reactions: Polymerization of the diene or dienophile can occur, especially at higher temperatures.

  • Difficulty in removing chiral auxiliaries: The cleavage of the auxiliary after the reaction can sometimes be challenging and may affect the overall yield.

Q4: Can I use an enzymatic method to separate the cis and trans isomers if my synthesis results in a mixture?

A4: Yes, enzymatic kinetic resolution is a viable strategy for separating cis and trans isomers. This typically involves converting the carboxylic acid mixture to their corresponding esters and then using a stereoselective enzyme, such as a lipase (e.g., Candida antarctica lipase B) or an esterase. The enzyme will selectively hydrolyze one of the stereoisomeric esters back to the carboxylic acid, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Troubleshooting Guides

Troubleshooting Low cis:trans Ratio in Diels-Alder Synthesis
Problem Possible Cause Suggested Solution
Low cis:trans ratio Reaction temperature is too high, favoring the thermodynamically more stable trans product.Lower the reaction temperature. Diels-Alder reactions are often more selective at lower temperatures.
Absence of a directing group or catalyst.Incorporate a chiral auxiliary on the dienophile to sterically hinder the formation of the trans product.
Inappropriate solvent.Screen different solvents. The polarity of the solvent can influence the transition state and thus the stereoselectivity.
Lewis acid is not effective or is used in the wrong stoichiometry.Optimize the choice and amount of Lewis acid. Different Lewis acids can have varying effects on selectivity.
Troubleshooting Inefficient Enzymatic Resolution
Problem Possible Cause Suggested Solution
Low enantiomeric excess (ee) or diastereomeric excess (de) The chosen enzyme is not selective for the substrate.Screen a panel of different lipases or esterases to find one with higher selectivity.
Reaction conditions (pH, temperature, solvent) are not optimal for the enzyme.Optimize the reaction conditions. Enzymes are highly sensitive to their environment.
The substrate is not a suitable ester for the enzyme.Synthesize different esters (e.g., methyl, ethyl, butyl) of the amino acid to find a better substrate for the chosen enzyme.
Low conversion Enzyme inhibition by the substrate or product.Perform the reaction at a lower substrate concentration or use a biphasic system to remove the product from the aqueous phase.
Enzyme deactivation.Immobilize the enzyme on a solid support to improve its stability.

Experimental Protocols

Protocol 1: Diels-Alder Synthesis using a Chiral Auxiliary

This protocol is a generalized procedure based on the use of chiral auxiliaries to control stereoselectivity.

1. Dienophile Preparation:

  • React acrylic acid with a chiral auxiliary (e.g., (S)-ethyl lactate or (R)-pantolactone) in the presence of a coupling agent (e.g., DCC/DMAP) to form the chiral ester.

  • Introduce the amino group precursor (e.g., an azide or a protected amine) at the α-position of the acrylate.

2. Diels-Alder Reaction:

  • Dissolve the chiral dienophile in a suitable solvent (e.g., toluene or dichloromethane).

  • Add a Lewis acid (e.g., TiCl4) dropwise at a low temperature (e.g., -78 °C).

  • Add an excess of 1,3-butadiene to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3).

3. Work-up and Purification:

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the cycloadduct by column chromatography.

4. Auxiliary Cleavage and Deprotection:

  • Hydrolyze the ester and remove the chiral auxiliary.

  • Reduce the azide or deprotect the amine to obtain the final this compound.

Protocol 2: Enzymatic Kinetic Resolution of a cis/trans Mixture

This protocol outlines a general procedure for separating a mixture of cis and trans isomers.

1. Esterification:

  • Convert the mixture of cis- and trans-2-amino-cyclohex-3-enecarboxylic acids to their corresponding methyl or ethyl esters using standard esterification methods (e.g., reaction with methanol or ethanol in the presence of an acid catalyst).

2. Enzymatic Hydrolysis:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Disperse the ester mixture in the buffer.

  • Add the selected lipase (e.g., immobilized Candida antarctica lipase B).

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by HPLC or GC.

  • Stop the reaction at approximately 50% conversion.

3. Separation:

  • Filter off the immobilized enzyme.

  • Extract the unreacted ester with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer to protonate the carboxylate of the hydrolyzed acid.

  • Extract the hydrolyzed this compound with an organic solvent.

4. Isolation:

  • Dry and concentrate the organic extracts separately to isolate the unreacted trans-ester and the desired cis-acid.

Visualizations

Diels_Alder_Workflow dienophile Dienophile (e.g., Acrylate derivative) cycloaddition Diels-Alder Cycloaddition dienophile->cycloaddition diene Diene (1,3-Butadiene) diene->cycloaddition lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->cycloaddition catalysis chiral_aux Chiral Auxiliary chiral_aux->dienophile attachment cycloadduct Cycloadduct (cis/trans mixture) cycloaddition->cycloadduct purification Purification (Chromatography) cycloadduct->purification pure_cis Pure cis-Cycloadduct purification->pure_cis aux_cleavage Auxiliary Cleavage & Deprotection pure_cis->aux_cleavage final_product cis-2-Amino-cyclohex-3- enecarboxylic acid aux_cleavage->final_product

Caption: Workflow for Diels-Alder synthesis.

Troubleshooting_Diels_Alder start Start: Low cis:trans ratio q1 Is reaction temperature optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a chiral auxiliary? a1_yes->q2 sol1 Lower reaction temperature a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is a Lewis acid catalyst being used? a2_yes->q3 sol2 Incorporate a suitable chiral auxiliary a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved cis-selectivity a3_yes->end sol3 Add a Lewis acid catalyst (e.g., TiCl4) a3_no->sol3 sol3->end

Caption: Troubleshooting low cis-selectivity.

Enzymatic_Resolution_Workflow mixture cis/trans Amino Acid Mixture esterification Esterification mixture->esterification ester_mixture cis/trans Ester Mixture esterification->ester_mixture enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., Lipase) ester_mixture->enzymatic_hydrolysis separation Separation enzymatic_hydrolysis->separation cis_acid cis-Amino Acid separation->cis_acid trans_ester trans-Ester separation->trans_ester

Caption: Workflow for enzymatic resolution.

Technical Support Center: Purification of cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of cis-2-amino-cyclohex-3-enecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities include the trans stereoisomer, unreacted starting materials from the synthesis, and byproducts from side reactions. If the synthesis involves protecting groups (e.g., Boc, Fmoc), these may also be present as impurities if deprotection is incomplete.

Q2: How can I separate the cis and trans isomers?

A2: Separation of cis and trans isomers can be challenging due to their similar physical properties. Several methods can be employed:

  • Fractional Crystallization: This is a common technique where the mixture of isomers is converted into salts (e.g., dihydrochloride salts), and their differential solubility in a suitable solvent (like methanol or ethanol) is exploited to selectively crystallize one isomer.[1]

  • Chromatography: Flash column chromatography can be effective. The choice of stationary and mobile phases is crucial for achieving good separation.

  • Chemical Conversion: In some cases, it may be possible to selectively react one isomer, allowing for the separation of the unreacted isomer.

Q3: My purified product has a low yield. What are the potential causes?

A3: Low yield can result from several factors during the purification process:

  • Multiple Purification Steps: Each purification step (e.g., extraction, chromatography, crystallization) will inevitably lead to some product loss.

  • Product Solubility: The product might be slightly soluble in the crystallization solvent, leading to loss in the mother liquor.

  • Decomposition: The compound may be unstable under certain pH or temperature conditions used during purification.

  • Incomplete Extraction: During aqueous workup, the product might not be fully extracted into the organic phase.

Q4: I am struggling with the crystallization of the final product. What can I do?

A4: If you are facing difficulties with crystallization, consider the following troubleshooting steps:

  • Solvent Screening: Experiment with a variety of solvent systems. For similar amino acids, mixtures like ethyl acetate/hexane and water/acetone have been used for recrystallization.[2]

  • Purity of the Crude Product: The presence of impurities can sometimes inhibit crystallization. Consider an additional purification step, like a quick filtration through a silica plug, before attempting crystallization.

  • Seeding: If you have a small amount of pure crystalline product, you can use it as a seed crystal to induce crystallization.

  • Slow Evaporation: Dissolve your product in a suitable solvent and allow the solvent to evaporate slowly at room temperature or in a refrigerator.

Troubleshooting Guides

Problem: Presence of the trans Isomer Impurity

This is one of the most frequent challenges. The following guide provides a systematic approach to address this issue.

Troubleshooting Workflow for trans Isomer Removal

start Crude product with trans isomer impurity method_selection Select Separation Method start->method_selection fractional_crystallization Fractional Crystallization of Salts method_selection->fractional_crystallization chromatography Column Chromatography method_selection->chromatography check_purity Check Purity (NMR, HPLC) fractional_crystallization->check_purity chromatography->check_purity pure_product Pure cis Isomer check_purity->pure_product Purity > 98% failure Separation Unsuccessful check_purity->failure Purity < 98% optimize Optimize Conditions optimize->method_selection failure->optimize

Caption: Decision workflow for removing the trans isomer impurity.

Problem: Chiral Purity - Separating Enantiomers

If your synthesis is not stereospecific, you will obtain a racemic mixture of the this compound. Enzymatic resolution is a highly effective method for separating the enantiomers.

Workflow for Enzymatic Chiral Resolution

racemic_mixture Racemic cis-2-amino- cyclohex-3-enecarboxylic acid enzymatic_reaction Enzymatic Reaction (e.g., with Lipase CAL-B) racemic_mixture->enzymatic_reaction separation Separation of reacted and unreacted enantiomers enzymatic_reaction->separation enantiomer1 Enantiomer 1 separation->enantiomer1 enantiomer2 Enantiomer 2 separation->enantiomer2

Caption: General workflow for the enzymatic resolution of enantiomers.

Experimental Protocols

Protocol 1: Fractional Crystallization for cis/trans Isomer Separation (Adapted from related compounds)

This protocol is based on the differential solubility of the dihydrochloride salts of cis and trans isomers of similar aminocyclohexane derivatives.[1]

  • Salt Formation: Dissolve the crude mixture of cis and trans isomers in methanol.

  • Acidification: Bubble dry hydrogen chloride gas through the solution until it is saturated.

  • Precipitation: The dihydrochloride salt of the trans isomer is often less soluble and will precipitate out of the solution.

  • Filtration: Filter the mixture to isolate the precipitated trans isomer salt.

  • Isolation of cis Isomer: The filtrate will be enriched with the cis isomer. Evaporate the solvent from the filtrate to obtain the crude cis isomer salt.

  • Neutralization: To obtain the free amino acid, dissolve the salt in water and neutralize with a suitable base (e.g., sodium bicarbonate) to the isoelectric point.

  • Final Purification: The resulting solid can be further purified by recrystallization.

Protocol 2: Enzymatic Resolution of Enantiomers (Adapted from a similar β-amino acid)

This protocol is adapted from the resolution of a closely related β-amino acid and may require optimization.[2]

  • Reaction Setup: In a suitable vessel, add the racemic β-lactam precursor of the amino acid (2.00 g), water (0.3 mL), and Lipase from Candida antarctica (CAL-B) (2.3 g) in diisopropyl ether.

  • Incubation: Stir the reaction mixture at 60 °C for 48 hours.

  • Separation:

    • Filter the reaction mixture and rinse the solid with diisopropyl ether.

    • Concentrate the filtrate in vacuo. The unreacted enantiomer of the β-lactam can be recovered by recrystallization (e.g., from ethyl acetate and hexane).

    • The solid from the filtration contains the enzyme and the hydrolyzed β-amino acid of the other enantiomer. Rinse the solid with water and filter.

    • Concentrate the aqueous filtrate in vacuo and recrystallize (e.g., from water and acetone) to obtain the desired chiral β-amino acid.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography (Based on related compounds)

ParameterRecommendation
Stationary Phase Silica Gel
Mobile Phase Ethyl acetate / Hexane (1:1)[2]
Detection UV (if a chromophore is present), or staining (e.g., ninhydrin)

Table 2: Suggested Solvent Systems for Recrystallization (Based on related compounds)

Solvent SystemTargetReference
Ethyl acetate / HexaneChiral β-lactam precursor[2]
Water / AcetoneChiral β-amino acid[2]
EthanolDiastereomeric salt for resolution[3]

References

Technical Support Center: Degradation Pathways of cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of cis-2-amino-cyclohex-3-enecarboxylic acid. As specific degradation pathways for this molecule are not extensively documented in publicly available literature, this guide focuses on the established methodologies for determining such pathways, primarily through forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for this compound?

Forced degradation studies, also known as stress testing, are a critical component of drug development and stability assessment.[1] These studies involve subjecting a drug substance, such as this compound, to conditions more severe than accelerated stability testing to expedite its degradation.[1][2] The primary objectives of these studies are:

  • To identify the likely degradation products.[1]

  • To elucidate the degradation pathways.[1]

  • To determine the intrinsic stability of the molecule.[1]

  • To develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.[1]

For this compound, understanding its degradation pathways is crucial for ensuring the safety, efficacy, and stability of any potential pharmaceutical formulation.[1]

Q2: What are the typical stress conditions applied in forced degradation studies?

Forced degradation studies typically expose the compound to a variety of stress conditions to simulate potential storage and handling scenarios. According to ICH guidelines, these conditions generally include:[1]

  • Hydrolysis: Exposure to acidic and basic conditions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[1]

  • Photolysis: Exposure to light, typically a combination of visible and ultraviolet light.[2]

  • Thermal Stress: Exposure to high temperatures, both with and without humidity.[2]

Q3: How much degradation should I aim for in my forced degradation studies?

The goal is to achieve a level of degradation that is significant enough to produce detectable degradation products but not so extensive that it leads to complex secondary degradation pathways. A common target is to achieve approximately 10-20% degradation of the parent compound.[2] This often requires preliminary experiments to optimize the stress conditions (e.g., concentration of reagents, temperature, and duration of exposure).

Q4: What analytical techniques are most suitable for analyzing the degradation products of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common technique for separating and quantifying the parent compound and its degradation products. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of the degradants. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can also be employed for definitive structural characterization of isolated degradation products.

Troubleshooting Guides

Problem: No significant degradation is observed under initial stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions.

  • Solution:

    • Increase the severity of the stress conditions:

      • For hydrolysis, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).

      • For oxidation, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).

      • For thermal stress, increase the temperature (e.g., from 60°C to 80°C).[2]

    • Increase the duration of exposure: Extend the time points for sampling (e.g., from 5 days to 14 days).[2]

    • Consider a different stressor: For oxidative stress, if H₂O₂ is ineffective, consider other radical initiators like azobisisobutyronitrile (AIBN).[2]

Problem: Degradation is too rapid, resulting in a complex mixture of products.

  • Possible Cause: The applied stress conditions are too harsh.

  • Solution:

    • Reduce the severity of the stress conditions:

      • Decrease the temperature at which the study is conducted.

      • Use lower concentrations of acid, base, or oxidizing agent.

    • Shorten the exposure time: Sample at earlier time points (e.g., 2, 6, 12, and 24 hours) to observe the primary degradation products before they convert to secondary products.[2]

Problem: Poor resolution between the parent peak and degradation product peaks in HPLC.

  • Possible Cause: The analytical method is not optimized to be "stability-indicating."

  • Solution:

    • Modify the mobile phase: Adjust the organic solvent to aqueous buffer ratio, change the type of organic solvent (e.g., acetonitrile to methanol or vice versa), or alter the pH of the aqueous buffer.

    • Change the stationary phase: Try a different HPLC column with a different chemistry (e.g., C18 to a phenyl-hexyl or cyano column).

    • Adjust the gradient profile: If using gradient elution, optimize the slope of the gradient to improve the separation of closely eluting peaks.

    • Modify the flow rate and column temperature: These parameters can also influence peak resolution.

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol outlines a general approach. The specific concentrations, temperatures, and time points should be optimized based on preliminary experiments.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 1, 3, and 5 days).[2]

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.[2]

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature (25°C) or slightly elevated (e.g., 40°C).

    • Withdraw samples at predetermined time points.[2]

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[2]

    • Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Store the stock solution and the solid compound in a temperature-controlled oven at 80°C.[2]

    • If investigating the effect of humidity, use a humidity-controlled oven (e.g., 80°C / 75% RH).[2]

    • Withdraw samples at predetermined time points.

3. Sample Analysis:

  • Analyze all samples by a validated stability-indicating HPLC-UV method.

  • Quantify the amount of remaining parent compound and the percentage of each degradation product.

  • Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products for preliminary identification.

Data Presentation

Quantitative results from forced degradation studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C5 days15.224.8 min
0.1 M NaOH, 60°C5 days8.515.2 min
3% H₂O₂, 40°C5 days22.133.7 min
Photolytic (ICH Q1B)7 days5.316.1 min
Thermal (80°C)7 days2.50-

Visualizations

Experimental Workflow

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H2O2) A->D E Photolysis A->E F Thermal Stress A->F G HPLC-UV Analysis (Quantification) B->G C->G D->G E->G F->G H LC-MS Analysis (Identification) G->H K Develop Stability-Indicating Method G->K I Identify Degradation Products H->I J Elucidate Degradation Pathway I->J

Caption: A flowchart illustrating the general experimental workflow for forced degradation studies.

Hypothetical Degradation Pathway

Disclaimer: The following diagram illustrates a hypothetical degradation pathway for this compound based on the chemical reactivity of its functional groups. This is for illustrative purposes only and must be confirmed by experimental data.

G Hypothetical Degradation Pathways parent This compound deg1 Oxidative Product (e.g., N-oxide) parent->deg1 Oxidation (H2O2) deg2 Hydrolysis Product (e.g., ring opening) parent->deg2 Acid/Base Hydrolysis deg3 Photolytic Product (e.g., isomer) parent->deg3 Photolysis (UV/Vis)

Caption: A diagram showing potential, hypothetical degradation pathways for this compound.

References

long-term stability and storage conditions for cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and storage of cis-2-amino-cyclohex-3-enecarboxylic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To minimize degradation, storage at -20°C or colder is recommended, especially for extended periods.[2][3][4] The compound should be protected from light and moisture.[2][4] Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can accelerate degradation.[2][3]

Q2: How should I store solutions of this compound?

A2: Solutions are significantly less stable than the lyophilized powder.[3][4] For maximum stability, prepare solutions fresh. If storage is necessary, solutions should be prepared in a sterile, slightly acidic buffer (pH 5-7) and stored in aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[3][5]

Q3: What are potential signs of degradation of this compound?

A3: Signs of degradation can include a change in color, appearance of an unusual odor, or altered solubility. For researchers using analytical techniques, degradation may be observed as the appearance of new peaks or a decrease in the area of the main peak in chromatography (e.g., HPLC, LC-MS), or changes in spectroscopic profiles (e.g., NMR).

Q4: What are the likely degradation pathways for this molecule?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation mechanisms for similar molecules include:

  • Oxidation: The allylic positions and the amino group can be susceptible to oxidation, especially in the presence of air and light.

  • Hydrolysis: Although less likely for the cyclic structure itself, impurities or specific buffer conditions could potentially lead to hydrolysis.

  • Racemization: Changes in pH or temperature could potentially lead to the isomerization at the stereocenters.

  • Dimerization/Polymerization: Under certain conditions, amino acids can form dimers or larger polymers.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the compound is stored at or below -20°C and protected from light and moisture. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Perform a purity check of the compound using a suitable analytical method (e.g., HPLC, NMR).
Poor solubility The compound may have degraded, or the incorrect solvent is being used.1. Verify the identity and purity of the compound. 2. Attempt solubilization in a small amount of an appropriate organic solvent like DMSO or DMF before diluting with aqueous buffer. For acidic peptides, a small amount of ammonia solution may aid dissolution, while basic peptides may dissolve better in dilute acetic acid.[3]
Appearance of unexpected peaks in analytical runs (HPLC, LC-MS) Contamination or degradation of the sample.1. Prepare a fresh solution from a new stock of the compound. 2. Ensure all solvents and buffers are of high purity and freshly prepared. 3. Analyze a blank (solvent only) to rule out system contamination.

Stability Data Summary

Storage Condition Time Point Purity (%) by HPLC Appearance Notes
-20°C, Solid, Dark, Dry Initial
3 Months
6 Months
1 Year
4°C, Solid, Dark, Dry Initial
1 Month
3 Months
Room Temp, Solid, Light Initial
1 Week
1 Month
-20°C, Solution (pH 5.5) Initial
1 Week
1 Month

Experimental Protocols

Protocol for Assessing Long-Term Stability

This protocol outlines a general procedure for conducting a long-term stability study of this compound.

1. Materials:

  • This compound (high purity)
  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% TFA)
  • Appropriate buffer components for solution stability testing
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210-220 nm)
  • Temperature and humidity-controlled storage chambers (-20°C, 4°C, Room Temperature)

2. Procedure:

  • Initial Analysis (T=0):
  • Accurately weigh and prepare a stock solution of the compound in a suitable solvent.
  • Perform HPLC analysis to determine the initial purity. This will serve as the baseline.
  • Record the appearance of the solid compound and the solution.
  • Sample Preparation for Storage:
  • Aliquot the solid compound into several vials for each storage condition (e.g., -20°C, 4°C, room temperature). Protect from light as needed.
  • Prepare aliquots of the compound in the desired buffer for solution stability testing at the chosen temperature (e.g., -20°C).
  • Time Point Analysis:
  • At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
  • Allow the sample to equilibrate to room temperature.
  • For solid samples, prepare a fresh solution with the same concentration as the initial analysis.
  • Perform HPLC analysis under the same conditions as the initial analysis.
  • Record the purity, appearance, and any other observations.
  • Data Analysis:
  • Compare the purity at each time point to the initial purity.
  • Note the formation of any new impurity peaks.
  • Summarize the data in a table (see Stability Data Summary).

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Review Storage Conditions (-20°C, dry, dark) start->check_storage check_handling Review Solution Handling (fresh prep, aliquoting) start->check_handling purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) check_storage->purity_analysis check_handling->purity_analysis degraded Compound Degraded purity_analysis->degraded Purity < 95% or new peaks present not_degraded Compound is Pure purity_analysis->not_degraded Purity ≥ 95% and no new peaks new_stock Source New Stock of Compound degraded->new_stock troubleshoot_other Troubleshoot Other Experimental Parameters not_degraded->troubleshoot_other DegradationPathways main_compound This compound oxidation Oxidation Products (e.g., N-oxide, epoxide) main_compound->oxidation O2, light, metal ions racemization Isomers (e.g., trans isomer) main_compound->racemization pH, heat dimerization Dimers / Oligomers main_compound->dimerization concentration, temp

References

overcoming low reactivity of cis-2-amino-cyclohex-3-enecarboxylic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of cis-2-amino-cyclohex-3-enecarboxylic acid in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in standard amide coupling reactions?

A1: this compound is a sterically hindered cyclic β-amino acid. The cyclic structure and the cis-stereochemistry restrict the orientation of the amino and carboxylic acid groups, making them less accessible for coupling reactions. This steric hindrance can lead to slow reaction rates and low yields when using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

Q2: What are the most effective types of coupling reagents for this amino acid?

A2: For sterically hindered amino acids, more potent coupling reagents are required. Phosphonium and uronium/aminium salt-based reagents are generally more effective. Reagents such as PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have shown significantly better performance than traditional carbodiimide methods.[2][3][4]

Q3: How can I minimize the risk of racemization during the coupling reaction?

A3: Racemization is a critical side reaction, especially when using highly activating coupling reagents.[5] To minimize this risk:

  • Use additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) into the reaction mixture.[2]

  • Choose the right base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Collidine is a weaker base and can be advantageous in cases with a high risk of racemization.[3]

  • Control the temperature: Running the reaction at a lower temperature can help reduce the rate of racemization.[3]

  • Select the right coupling reagent: Phosphonium-based reagents like PyBOP are often associated with lower levels of racemization compared to some uronium-based reagents.[6]

Q4: Is it necessary to pre-activate the carboxylic acid before adding the amine?

A4: Pre-activation is highly recommended, especially when using uronium-based reagents like HATU. These reagents can react with the free amine to form a guanidinium byproduct, which terminates the peptide chain.[7] Phosphonium reagents like PyBOP do not have this side reaction, making them more suitable for one-pot procedures, although pre-activation can still be beneficial for improving reaction kinetics.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance preventing the coupling partners from reacting. 3. Hydrolysis of the activated ester.1. Switch to a more powerful coupling reagent such as PyBOP or HATU. 2. Increase the reaction time. β-amino acids often require longer coupling times (up to 24 hours).[9] 3. Consider using microwave-assisted synthesis to accelerate the reaction.[10] 4. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated species.
Incomplete Reaction (detected by Kaiser test) 1. Reaction time is too short. 2. Insufficient equivalents of coupling reagent or amino acid. 3. Peptide aggregation on the solid support.1. Perform a second coupling (double coupling) with fresh reagents. 2. If the reaction is still incomplete, "cap" the unreacted amines using acetic anhydride to prevent the formation of deletion sequences. 3. Change the solvent to one that may reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
Presence of Impurities with the Same Mass (potential epimers) 1. Racemization/Epimerization during the activation/coupling step.1. Add a racemization suppressant like HOBt or HOAt to the coupling reaction.[2] 2. Switch to a weaker base, such as 2,4,6-collidine, instead of DIPEA.[3] 3. Lower the reaction temperature. 4. Use a coupling reagent known for low racemization, such as DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[2]
Side Product Formation (e.g., guanidinylation) 1. Use of excess uronium-based coupling reagent (e.g., HATU, HBTU) which can react with the N-terminal amine.1. Use a slight excess of the carboxylic acid and ensure the coupling reagent is not in excess. 2. Switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.[8] 3. Pre-activate the carboxylic acid before adding it to the amine component.[7]

Quantitative Data Summary

The following table summarizes a comparative study on the coupling efficiency of different reagents with cyclic β-sugar amino acids, which serve as a good model for the sterically hindered nature of this compound.[1][11]

Coupling ReagentBaseTime for >95% Active Ester FormationStability of Active EsterRecommended for Hindered Couplings
PyBOP DIPEA~10 minutesStable for hoursHighly Recommended
HATU DIPEA~20 minutesStableRecommended
HOBt/DIC -60 - 240 minutesLess Stable (hydrolysis observed)Less Effective
HOBt/EDCI DIPEASlower FormationVariable StabilityNot Recommended

Experimental Protocols

Protocol 1: PyBOP-Mediated Coupling (Recommended)

This protocol is based on the high efficiency of PyBOP for coupling sterically hindered amino acids.[12]

  • Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • N-terminal Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve 2.0 equivalents of Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid and 2.0 equivalents of PyBOP in DMF.

  • Base Addition: Add 4.0 equivalents of DIPEA to the activation mixture.

  • Coupling: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended up to 24 hours.[9]

  • Monitoring: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and methanol.

Protocol 2: HATU-Mediated Coupling

This protocol is an alternative for efficient coupling, with the important consideration of pre-activation to avoid side reactions.[12]

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Pre-activation: In a separate vial, dissolve 2.0 equivalents of Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid and 1.95 equivalents of HATU in DMF. Add 4.0 equivalents of DIPEA and allow the mixture to stand for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 7-8 from Protocol 1.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Activation & Coupling cluster_completion Completion & Next Cycle swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate Amino Acid (e.g., PyBOP/DIPEA) wash1->activate couple Add to Resin & Agitate (2-24h) activate->couple monitor Monitor Reaction (Kaiser Test) couple->monitor wash2 Wash Resin (DMF, DCM, MeOH) monitor->wash2 next Proceed to Next Coupling Cycle wash2->next

Caption: General workflow for solid-phase peptide synthesis with a sterically hindered amino acid.

troubleshooting_logic cluster_reagent Reagent & Conditions cluster_monitoring In-Process Checks cluster_side_reactions Side Reaction Prevention start Low Coupling Yield? change_reagent Use Stronger Reagent (PyBOP, HATU) start->change_reagent Yes extend_time Increase Reaction Time (up to 24h) start->extend_time Yes use_microwave Apply Microwave Assistance start->use_microwave Yes incomplete Reaction Incomplete? start->incomplete If yield improves but is still low racemization Racemization Observed? start->racemization Check for epimers double_couple Perform Second Coupling change_reagent->double_couple extend_time->double_couple cap_amines Cap with Acetic Anhydride double_couple->cap_amines If still incomplete add_suppressant Add HOBt/HOAt change_base Use Weaker Base (e.g., Collidine) incomplete->double_couple Yes racemization->add_suppressant Yes racemization->change_base Yes

Caption: Troubleshooting decision tree for overcoming low reactivity in coupling reactions.

activation_pathway cluster_activation Activation cluster_coupling Coupling AA R-COOH Fmoc-Protected Amino Acid ActiveEster R-CO-OBt Activated OBt Ester AA->ActiveEster Reagent PyBOP Coupling Reagent Reagent->ActiveEster Base DIPEA Base Base->ActiveEster PeptideBond R-CO-NH-Peptide New Peptide Bond ActiveEster->PeptideBond Amine H₂N-Peptide N-terminal Amine Amine->PeptideBond

Caption: Simplified reaction pathway showing the activation and coupling steps using PyBOP.

References

preventing racemization during cis-2-amino-cyclohex-3-enecarboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the derivatization of cis-2-amino-cyclohex-3-enecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the derivatization of this compound?

A1: Racemization is the process that leads to the formation of an equimolar mixture of enantiomers from a single enantiomer. In the context of this compound, which has two chiral centers (C1 and C2), this can lead to the formation of its diastereomer, trans-2-amino-cyclohex-3-enecarboxylic acid, through a process called epimerization, specifically at the C2 position. This is a significant concern because the biological activity of a molecule is often highly dependent on its specific stereochemistry. The formation of an undesired stereoisomer can lead to a loss of therapeutic efficacy or the introduction of off-target effects.

Q2: What is the primary mechanism of racemization for this type of amino acid during derivatization?

A2: The primary mechanism for racemization at the α-carbon (C2) of an amino acid during derivatization, particularly during carboxyl group activation for amide bond formation, is through the formation of an oxazolone intermediate. The presence of a base can facilitate the deprotonation of the α-carbon of this intermediate, leading to a loss of stereochemical integrity. Factors that promote oxazolone formation and subsequent enolization, such as high temperatures and strong bases, increase the risk of racemization.

Q3: Which derivatization steps are most susceptible to racemization?

A3: The steps involving the activation of the carboxylic acid group are most prone to racemization. This is particularly relevant during:

  • Amide bond formation: The use of coupling reagents to form an amide linkage can lead to oxazolone formation.

  • Esterification: While generally less prone to racemization than amide coupling, certain esterification methods, especially those involving activation of the carboxyl group under harsh basic conditions, can pose a risk.

  • N-protection: While the introduction of a protecting group on the amine is typically less problematic, the subsequent deprotection steps, if performed under harsh conditions, can sometimes lead to racemization.

Q4: How can I minimize racemization during my experiments?

A4: Minimizing racemization involves careful control of reaction conditions and judicious selection of reagents. Key strategies include:

  • Low Temperatures: Perform reactions at the lowest temperature compatible with a reasonable reaction rate.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base, and use it in the minimum necessary stoichiometric amount.

  • Appropriate Coupling Reagents: For amide bond formation, use coupling reagents known to suppress racemization, often in combination with additives.

  • Mild Reaction Conditions: Whenever possible, opt for milder derivatization protocols.

Troubleshooting Guides

Issue 1: Significant Racemization Observed During Amide Bond Formation

Symptoms:

  • Chiral HPLC or NMR analysis of the final product shows the presence of a significant amount of the undesired diastereomer.

  • The observed biological activity of the synthesized compound is lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as those based on phosphonium (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU, COMU). These are often used with additives like HOBt or HOAt to further suppress racemization.
Excessive or Strong Base Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in the minimum required amount (typically 1-2 equivalents). Avoid strong bases like triethylamine (TEA) where possible.
High Reaction Temperature Perform the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.
Prolonged Reaction Time Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote racemization.
Issue 2: Racemization Detected After Esterification

Symptoms:

  • The enantiomeric or diastereomeric purity of the ester derivative is compromised.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh Esterification Conditions Avoid methods that require high temperatures or strong bases. Consider milder methods such as Fischer esterification under acidic conditions or using diazomethane for methyl esters if safety protocols allow.
Base-Catalyzed Epimerization If a base is required, use a mild, non-nucleophilic base and the lowest possible temperature.
Activation of the Carboxylic Acid For esterification via an activated intermediate (e.g., acid chloride), prepare the intermediate at low temperature and use it immediately without isolation if possible.

Quantitative Data Summary

The following table summarizes representative data on the level of racemization observed for a generic N-protected amino acid during amide coupling under different conditions. Note: This data is illustrative and the extent of racemization for this compound may vary.

Coupling ReagentBase (equivalents)Temperature (°C)% Racemization (Illustrative)
DCCTEA (2.0)2515-25%
DCC/HOBtDIPEA (1.5)0 to 25< 5%
HBTUDIPEA (2.0)0 to 25< 2%
HATUNMM (2.0)0 to 25< 1%
COMUDIPEA (2.0)0 to 25< 1%

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc-anhydride.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.

Protocol 2: Amide Coupling with Minimal Racemization
  • Dissolve N-Boc-cis-2-amino-cyclohex-3-enecarboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq) and a racemization suppressor such as HOBt (1.2 eq).

  • Cool the solution to 0 °C.

  • Add the coupling reagent (e.g., HBTU, 1.1 eq) followed by the dropwise addition of a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Chiral Analysis by HPLC
  • Derivatization (if necessary): For analysis of the free amino acid, derivatize with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Column: Use a chiral stationary phase column suitable for the separation of amino acid derivatives (e.g., a P-glycoprotein or cyclodextrin-based column).

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with a small amount of trifluoroacetic acid or formic acid. The exact conditions will need to be optimized for the specific derivative.

  • Detection: UV detection is commonly used, with the wavelength chosen based on the absorbance of the derivative.

  • Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of racemization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Step cluster_analysis Analysis cluster_outcome Outcome start This compound N_protection N-Protection (e.g., Boc) start->N_protection esterification Esterification start->esterification amide_coupling Amide Coupling start->amide_coupling analysis Chiral HPLC Analysis N_protection->analysis esterification->analysis amide_coupling->analysis pure >99% Desired Stereoisomer analysis->pure Success racemized <99% Desired Stereoisomer (Racemization Occurred) analysis->racemized Problem

Caption: Experimental workflow for derivatization and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Racemization Detected? cause_coupling Coupling Reagent/Additive start->cause_coupling cause_base Base Strength/Amount start->cause_base cause_temp Reaction Temperature start->cause_temp cause_time Reaction Time start->cause_time solution_coupling Use HATU, COMU, etc. with HOBt or HOAt cause_coupling->solution_coupling solution_base Use NMM or DIPEA (minimum required) cause_base->solution_base solution_temp Lower Temperature (e.g., 0 °C) cause_temp->solution_temp solution_time Monitor and Quench Promptly cause_time->solution_time

Caption: Troubleshooting logic for addressing racemization.

Technical Support Center: Troubleshooting Peak Broadening in HPLC Analysis of cis-2-Amino-cyclohex-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak broadening during the HPLC analysis of cis-2-amino-cyclohex-3-enecarboxylic acid. The content is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak broadening in the HPLC analysis of this compound?

A1: Peak broadening for this polar, zwitterionic compound can stem from several factors:

  • Inappropriate Mobile Phase pH: The analyte has both an acidic (carboxylic acid) and a basic (amine) functional group. If the mobile phase pH is too close to the pKa of either group, the compound can exist in multiple ionic forms, leading to peak broadening.

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the amine group of the analyte, causing peak tailing, a form of peak broadening.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, often asymmetrical peaks.[1]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.

  • Column Degradation: Over time, columns can degrade due to issues like stationary phase collapse or the formation of voids, leading to a loss of efficiency and broader peaks.[1]

Q2: What are the predicted pKa values for this compound and why are they important?

These values are critical because the analyte's retention and peak shape are highly dependent on its ionization state. To achieve sharp, symmetrical peaks, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa values.

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC7H11NO2PubChem
Molecular Weight141.17 g/mol PubChem
pKa (Carboxylic Acid)~2-3Chemicalize
pKa (Amine)~9-10Chemicalize

Q3: Which HPLC column is best suited for the analysis of this compound?

A3: Due to its polar and zwitterionic nature, several column chemistries can be considered:

  • Reversed-Phase (C18 or C8): These are commonly used but may require careful mobile phase optimization, including pH control and potentially the use of ion-pairing agents, to achieve good peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can provide good peak shapes for amino acids.

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity and improved peak shape for zwitterionic compounds.

  • Chiral Stationary Phases (CSPs): Since this compound is a chiral molecule, a chiral column will be necessary for the separation of its enantiomers.

Troubleshooting Guides

Issue 1: Broad and Tailing Peaks in Reversed-Phase HPLC

Question: My peaks for this compound are broad and show significant tailing on a C18 column. What should I do?

Answer: This is a common issue for basic compounds on silica-based columns. Here is a step-by-step troubleshooting guide:

Experimental Protocol: Optimizing Mobile Phase pH and Additives

  • Mobile Phase Preparation:

    • Prepare a buffered mobile phase. A phosphate or acetate buffer at a concentration of 10-25 mM is a good starting point.

    • Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units below the pKa of the amine group (e.g., pH 2.5-3.0) or 2 pH units above the pKa of the carboxylic acid group (e.g., pH 4.5-5.0). Use a calibrated pH meter.

    • Filter the buffer through a 0.45 µm filter before use.

    • Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Troubleshooting Steps:

    • Step 1: Adjust Mobile Phase pH: Inject the sample using the buffered mobile phase at a low pH (e.g., 2.5). This will ensure the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge). If tailing persists, try a mid-range pH (e.g., 4.5) where the carboxylic acid is deprotonated (negative charge) and the amine is protonated (positive charge), forming a zwitterion.

    • Step 2: Add an Ion-Pairing Agent (if necessary): If adjusting the pH is not sufficient, consider adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. TFA can mask the residual silanol groups on the stationary phase and improve peak shape.

    • Step 3: Evaluate a Different Column: If the issue persists, the column itself may not be suitable. Consider using a column with a different stationary phase (e.g., a C8 column which is less hydrophobic) or a column with end-capping to minimize silanol interactions.

Logical Relationship: Mobile Phase pH and Analyte Ionization

G cluster_pH Mobile Phase pH cluster_Ionization Analyte Ionization State Low_pH Low pH (e.g., 2.5) Cation Cationic (-COOH, -NH3+) Low_pH->Cation Mid_pH Mid pH (e.g., 4.5) Zwitterion Zwitterionic (-COO-, -NH3+) Mid_pH->Zwitterion High_pH High pH (e.g., 9.5) Anion Anionic (-COO-, -NH2) High_pH->Anion

Caption: Impact of mobile phase pH on the ionization state of the analyte.

Issue 2: Poor Retention and Broad Peaks in HILIC Mode

Question: I'm using a HILIC column to retain my polar analyte, but the peaks are still broad and retention is not consistent. What could be the problem?

Answer: HILIC separations are sensitive to the water content in the mobile phase and the sample solvent. Here’s a guide to troubleshoot this issue:

Experimental Protocol: HILIC Method Optimization

  • Mobile Phase Preparation:

    • The HILIC mobile phase typically consists of a high percentage of organic solvent (e.g., >80% acetonitrile) and a smaller percentage of an aqueous buffer.

    • Prepare the aqueous component with a buffer such as ammonium formate or ammonium acetate (e.g., 10 mM) and adjust the pH as needed.

    • Ensure thorough mixing of the organic and aqueous phases.

  • Sample Preparation:

    • Ideally, dissolve the sample in the initial mobile phase composition.

    • If the sample is not soluble in the mobile phase, use a solvent with a lower water content than the mobile phase. Avoid dissolving the sample in 100% water, as this will disrupt the aqueous layer on the stationary phase and lead to poor peak shape.

  • Troubleshooting Steps:

    • Step 1: Check the Sample Solvent: If your sample is dissolved in a high-water content solvent, try re-dissolving it in a solvent that more closely matches the mobile phase.

    • Step 2: Optimize Water Content in Mobile Phase: Systematically vary the percentage of the aqueous component in the mobile phase. A small increase in the aqueous content can significantly decrease retention, while a decrease can improve retention but may also affect peak shape.

    • Step 3: Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. HILIC columns may require longer equilibration times than reversed-phase columns.

    • Step 4: Adjust Buffer Concentration: The salt concentration in the mobile phase can influence peak shape. Try varying the buffer concentration to see its effect on peak symmetry.

Experimental Workflow: HILIC Troubleshooting

G Start Broad Peaks in HILIC Check_Sample_Solvent Is sample solvent compatible with mobile phase? Start->Check_Sample_Solvent Optimize_Water Optimize % Aqueous in Mobile Phase Check_Sample_Solvent->Optimize_Water Yes Redissolve_Sample Redissolve sample in mobile phase or weaker solvent Check_Sample_Solvent->Redissolve_Sample No Equilibrate Ensure Adequate Column Equilibration Optimize_Water->Equilibrate Adjust_Buffer Adjust Buffer Concentration Equilibrate->Adjust_Buffer End Improved Peak Shape Adjust_Buffer->End Redissolve_Sample->Optimize_Water

Caption: Troubleshooting workflow for peak broadening in HILIC.

References

Technical Support Center: Optimizing Solvent Systems for cis-2-Amino-cyclohex-3-enecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-amino-cyclohex-3-enecarboxylic acid. The following information is designed to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

Issue: Low Reaction Yield

Q1: My peptide coupling reaction with this compound is giving a low yield. What are the likely causes related to the solvent system?

A1: Low yields in peptide coupling reactions involving this compound can often be attributed to the solvent system. Here are some common causes and troubleshooting steps:

  • Poor Solubility of Reactants: this compound or the coupling partner may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

    • Recommendation: Screen a variety of solvents with different polarities. Dimethylformamide (DMF) is a common starting point due to its excellent solvating properties for many amino acids and peptides. Other solvents to consider include N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For greener alternatives, binary mixtures such as DMSO/butyl acetate or cyclopentanone/DMSO can be effective.

  • Solvent-Induced Aggregation: The growing peptide chain can aggregate in certain solvents, preventing further reaction.

    • Recommendation: Consider using chaotropic solvents or solvent mixtures that can disrupt hydrogen bonding and break up aggregates. A mixture of DCM and DMF can sometimes be effective.

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate. Amide bond formation is often favored in more apolar solvents.

    • Recommendation: If you are using a very polar solvent, try switching to a less polar one, or a binary mixture, to see if the yield improves.

Q2: I am observing incomplete acylation of the amino group of this compound. How can I improve this?

A2: Incomplete acylation can be a result of several factors, many of which are solvent-dependent.

  • Steric Hindrance: The cyclic nature of this compound can present steric challenges. The solvent can play a role in positioning the reactants for optimal interaction.

    • Recommendation: Employing a less viscous solvent might facilitate better molecular motion and improve the chances of a successful collision between the reactive centers.

  • Solvent-Reagent Interaction: The solvent can interact with the coupling reagents, reducing their effectiveness.

    • Recommendation: Ensure your solvent is anhydrous, as water can react with and deactivate many coupling reagents. If you suspect an interaction, try a different class of solvent. For example, if you are using an ethereal solvent, consider switching to a chlorinated or amide-based solvent.

Issue: Side Reactions and Impurities

Q3: I am concerned about epimerization at the alpha-carbon of my this compound residue during peptide synthesis. How does the solvent choice affect this?

A3: Epimerization is a critical side reaction in peptide synthesis that can be influenced by the solvent. The primary mechanism involves the formation of an oxazolone intermediate, which can be promoted by certain conditions.

  • Solvent Polarity and Basicity: Polar aprotic solvents can stabilize the charged intermediates involved in epimerization. The presence of a tertiary amine base in the reaction mixture is also a key factor.

    • Recommendation: While polar aprotic solvents like DMF are often necessary for solubility, their use should be optimized. Minimizing the reaction time and ensuring the careful addition of a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can help. In some cases, a less polar solvent like DCM may reduce the rate of epimerization.

  • Coupling Reagent and Additives: The choice of coupling reagent and the use of additives are crucial in suppressing epimerization.

    • Recommendation: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended. These additives react with the activated amino acid to form an active ester that is less prone to epimerization.

Q4: I am observing an unexpected side product. Could the solvent be responsible?

A4: Yes, the solvent can participate in or promote side reactions.

  • Reaction with Solvent: Some solvents can react with the starting materials or intermediates. For example, DMF can decompose at elevated temperatures to form dimethylamine, which can act as a nucleophile.

    • Recommendation: Use high-purity, fresh solvents. If you are running your reaction at an elevated temperature, ensure your solvent is stable under those conditions.

  • Solvent as a Catalyst: The solvent can act as a catalyst for undesired reactions.

    • Recommendation: A thorough literature search on the stability of your reactants and intermediates in the chosen solvent is advisable. If you suspect a solvent-catalyzed side reaction, switching to a more inert solvent is a good strategy.

Frequently Asked Questions (FAQs)

Q5: What is a good starting solvent system for reactions involving this compound?

A5: For peptide coupling reactions, Dimethylformamide (DMF) is a widely used and effective starting solvent due to its excellent ability to dissolve a wide range of amino acids and peptides. For other types of reactions, such as acylations, Dichloromethane (DCM) or Tetrahydrofuran (THF) can be good starting points.

Q6: Are there any "green" or more environmentally friendly solvent alternatives to DMF?

A6: Yes, the field of green chemistry is actively exploring alternatives to traditional dipolar aprotic solvents. Some options to consider include:

  • N-formylmorpholine

  • Dimethyl sulfoxide (DMSO) , although it can be challenging to remove.

  • Cyrene™ (dihydrolevoglucosenone)

  • Binary mixtures , such as DMSO/ethyl acetate or DMSO/2-methyltetrahydrofuran, which can offer a balance of solubility and improved environmental profile.

Q7: How do I perform a solvent screening experiment to optimize my reaction?

A7: A systematic solvent screening is a powerful way to optimize your reaction. Here is a general workflow:

  • Select a diverse range of solvents: Choose solvents with varying polarities, proticities, and coordinating abilities (e.g., DMF, DCM, THF, acetonitrile, toluene, and a binary mixture).

  • Run small-scale parallel reactions: Set up identical reactions in each solvent, keeping all other parameters (temperature, concentration, stoichiometry) constant.

  • Monitor reaction progress: Use techniques like TLC, LC-MS, or NMR to track the consumption of starting material and the formation of the desired product and any side products.

  • Analyze the results: Compare the yield, purity, and reaction time for each solvent to identify the optimal system.

Quantitative Data on Solvent Properties

While specific quantitative data for the effect of solvents on reactions of this compound is not extensively published, the following table summarizes the properties of common solvents used in peptide synthesis and their general impact. This information can guide your solvent selection process.

SolventDielectric Constant (Polarity)Boiling Point (°C)Common Applications in Peptide SynthesisPotential Issues
Dimethylformamide (DMF)36.7153Excellent for solid-phase and solution-phase synthesis; good solvating power.Can be difficult to remove; potential for side reactions at high temperatures.
N-Methyl-2-pyrrolidone (NMP)32.2202Similar to DMF, but with a higher boiling point; good for difficult sequences.High boiling point makes it difficult to remove.
Dichloromethane (DCM)9.140Good for dissolving protected amino acids and coupling reagents; often used in cleavage steps.Limited ability to dissolve larger, more polar peptides.
Dimethyl Sulfoxide (DMSO)46.7189Excellent solvating power, especially for aggregated peptides.Very high boiling point; can be difficult to remove completely.
Tetrahydrofuran (THF)7.666Used in some coupling reactions and for dissolving reagents.Can form peroxides; lower polarity may not be suitable for all peptides.
Acetonitrile (ACN)37.582Used in purification (HPLC) and some solution-phase couplings.Can be less effective at solvating larger peptides.

Experimental Protocols

Protocol: Peptide Coupling of Fmoc-protected this compound

This protocol is a general guideline for the solution-phase peptide coupling of Fmoc-protected this compound to an amino acid ester.

Materials:

  • Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid

  • Amino acid ester hydrochloride

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the Amino Acid Ester: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF (concentration of ~0.1 M).

  • Neutralize the Amine: Add DIPEA (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt.

  • Prepare the Activated Acid: In a separate flask, dissolve Fmoc-cis-2-amino-cyclohex-3-enecarboxylic acid (1.05 equivalents) and TBTU (1.05 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) to this solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the pre-activated acid solution to the solution of the amino acid ester.

  • Monitor the Reaction: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

Visualizations

Solvent_Screening_Workflow Solvent Screening Workflow for Acylation start Define Reaction: This compound + Acylating Agent select_solvents Select Diverse Solvents (e.g., DMF, DCM, THF, ACN, Toluene) start->select_solvents run_reactions Run Small-Scale Parallel Reactions (Constant Temperature & Concentration) select_solvents->run_reactions monitor_progress Monitor Progress (TLC, LC-MS) run_reactions->monitor_progress analyze_results Analyze Results: Yield, Purity, Reaction Time monitor_progress->analyze_results optimal_solvent Identify Optimal Solvent System analyze_results->optimal_solvent

Caption: Workflow for solvent screening in acylation reactions.

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield Observed check_solubility Are all reactants fully dissolved? start->check_solubility no_solubility Screen alternative solvents (e.g., NMP, DMSO, binary mixtures) check_solubility->no_solubility No yes_solubility Is the reaction sluggish? check_solubility->yes_solubility Yes slow_reaction Consider solvent polarity. Try a less polar solvent. yes_solubility->slow_reaction Yes fast_reaction Check for side reactions (LC-MS). yes_solubility->fast_reaction No side_reactions Investigate solvent compatibility and reaction temperature. fast_reaction->side_reactions Yes no_side_reactions Re-evaluate coupling reagent and stoichiometry. fast_reaction->no_side_reactions No

Caption: Decision tree for troubleshooting low reaction yields.

Technical Support Center: Synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-amino-cyclohex-3-enecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for obtaining the this compound backbone?

A1: The most prevalent and stereocontrolled method for synthesizing the cyclohexene backbone of the target molecule is the Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene, typically 1,3-butadiene, with a dienophile, which is an activated alkene. To achieve the desired functionality, a derivative of acrylic acid containing a nitrogen substituent at the C2 position is used as the dienophile. The cis stereochemistry is generally favored through endo selectivity in the Diels-Alder reaction, which can be promoted by the use of Lewis acid catalysts.

Q2: Which dienophile should I use to introduce the amino and carboxylic acid functionalities?

A2: A suitable dienophile is an ester of 2-amino-acrylic acid or a precursor. For instance, ethyl 2-acetamidoacrylate or a similar N-protected aminoacrylate can be used. The ester and the protecting group can then be hydrolyzed in a subsequent step to yield the final product. Another approach is to use a dienophile with a masked amino group, such as an azide, like ethyl 2-azidoacrylate. The azide can then be reduced to the amine after the cycloaddition.

Q3: How can I favor the formation of the cis isomer over the trans isomer?

A3: The formation of the cis isomer is a result of the endo transition state in the Diels-Alder reaction. To enhance endo selectivity, Lewis acid catalysis is commonly employed. Lewis acids coordinate to the carbonyl group of the dienophile, lowering its LUMO energy and enhancing the secondary orbital interactions that stabilize the endo transition state.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions in this synthesis include:

  • Polymerization of the diene: 1,3-butadiene can polymerize, especially at higher temperatures. It is often generated in situ from a stable precursor like 3-sulfolene to control its concentration.

  • Formation of the exo isomer: This leads to the undesired trans product. The endo/exo ratio can be influenced by the choice of catalyst, solvent, and reaction temperature.

  • Epimerization: Under harsh basic or acidic conditions during workup or hydrolysis, the stereocenter at C1 or C2 could potentially epimerize.

  • Incomplete hydrolysis: If using a protected amino acid ester, incomplete hydrolysis of the ester or the protecting group will lead to a mixture of products.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure reagents. 4. Polymerization of the diene.1. Use a freshly opened or properly stored Lewis acid catalyst. 2. While lower temperatures can improve selectivity, the reaction may require a certain activation energy. Gradually increase the temperature. 3. Ensure all reagents, especially the diene and dienophile, are pure. 4. Generate the diene (e.g., 1,3-butadiene from 3-sulfolene) in situ to maintain a low and steady concentration.
Low cis to trans isomer ratio (endo/exo selectivity) 1. Reaction temperature is too high. 2. Inappropriate catalyst or no catalyst used. 3. Solvent effects.1. Lower the reaction temperature. The endo product is often the kinetic product and is favored at lower temperatures. 2. Introduce a Lewis acid catalyst to promote the endo transition state. Screen different Lewis acids to find the optimal one for your specific dienophile. 3. The polarity of the solvent can influence selectivity. Experiment with different solvents (e.g., dichloromethane, toluene).
Product is a mixture of protected and deprotected forms 1. Incomplete hydrolysis of the ester or N-protecting group. 2. Insufficient reaction time or inadequate hydrolytic conditions.1. Ensure sufficient equivalents of the hydrolyzing agent (e.g., HCl or LiOH) are used. 2. Increase the reaction time and/or temperature for the hydrolysis step. Monitor the reaction by TLC or LC-MS to ensure complete conversion.
Difficulty in purifying the final product 1. Presence of unreacted starting materials or byproducts. 2. Similar polarities of the cis and trans isomers.1. Optimize the reaction conditions to drive the reaction to completion. 2. Use column chromatography with a carefully selected eluent system to separate the isomers. Derivatization of the amino or carboxyl group can sometimes aid in separation.

Catalyst Selection for cis-Stereoselectivity

The selection of an appropriate catalyst is crucial for achieving high cis (endo) selectivity in the Diels-Alder reaction. While specific data for the synthesis of this compound is not extensively published, the following table summarizes the performance of common Lewis acid catalysts in promoting endo selectivity in Diels-Alder reactions of similar dienophiles.

CatalystTypical Loading (mol%)Reported endo/exo Ratios (in similar systems)Notes
Aluminum chloride (AlCl₃)10 - 100>90:10A strong and effective Lewis acid, but can be harsh and may promote side reactions.[1]
Titanium tetrachloride (TiCl₄)10 - 5080:20 to >95:5A versatile Lewis acid that often provides good selectivity at low temperatures.
Boron trifluoride etherate (BF₃·OEt₂)20 - 10070:30 to 90:10A commonly used Lewis acid, generally provides moderate to good selectivity.
Chiral Oxazaborolidines5 - 20>95:5 (with high enantioselectivity)These catalysts can provide both high diastereoselectivity and high enantioselectivity.[2]
Scandium triflate (Sc(OTf)₃)5 - 2085:15 to 95:5A water-tolerant Lewis acid that can be effective in various solvents.

Experimental Protocols

Proposed Synthesis of Ethyl cis-2-acetamido-cyclohex-3-enecarboxylate via Diels-Alder Reaction

This protocol is a proposed method based on established principles of Diels-Alder reactions.

Materials:

  • 3-Sulfolene

  • Ethyl 2-acetamidoacrylate

  • Lewis Acid Catalyst (e.g., AlCl₃ or TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3-sulfolene (1.2 eq) and anhydrous toluene.

  • Heat the mixture to reflux (approximately 110-120 °C) to generate 1,3-butadiene in situ. The evolved sulfur dioxide should be passed through a scrubber containing an oxidizing agent (e.g., bleach).

  • In a separate flame-dried flask under nitrogen, dissolve ethyl 2-acetamidoacrylate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) to the dienophile solution and stir for 30 minutes.

  • Cannulate the cold solution of the dienophile-Lewis acid complex into the refluxing solution containing 1,3-butadiene over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the ethyl cis-2-acetamido-cyclohex-3-enecarboxylate.

Hydrolysis to this compound

Materials:

  • Ethyl cis-2-acetamido-cyclohex-3-enecarboxylate

  • 6 M Hydrochloric Acid

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Reflux the purified ethyl cis-2-acetamido-cyclohex-3-enecarboxylate in 6 M HCl for 4-6 hours. This will hydrolyze both the ester and the amide bond.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl.

  • Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column (H⁺ form).

  • Wash the column with water to remove any inorganic salts.

  • Elute the amino acid from the resin using aqueous ammonia.

  • Collect the ninhydrin-positive fractions and concentrate under reduced pressure to obtain the this compound.

Visualizations

experimental_workflow cluster_synthesis Diels-Alder Reaction cluster_hydrolysis Hydrolysis reagents 1,3-Butadiene (from 3-Sulfolene) + Ethyl 2-acetamidoacrylate reaction Cycloaddition (-78°C to RT) reagents->reaction catalyst Lewis Acid Catalyst (e.g., TiCl4) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product1 Ethyl cis-2-acetamido- cyclohex-3-enecarboxylate purification->product1 hydrolysis_reaction Reflux product1->hydrolysis_reaction hydrolysis_reagents 6 M HCl hydrolysis_reagents->hydrolysis_reaction ion_exchange Ion-Exchange Chromatography hydrolysis_reaction->ion_exchange final_product cis-2-amino-cyclohex-3- enecarboxylic acid ion_exchange->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low cis/trans Ratio? temp High Temperature? start->temp Yes catalyst No/Ineffective Catalyst? start->catalyst Yes solvent Solvent Polarity? start->solvent Yes lower_temp Decrease Reaction Temperature temp->lower_temp add_catalyst Add/Change Lewis Acid Catalyst catalyst->add_catalyst change_solvent Screen Different Solvents solvent->change_solvent

Caption: Troubleshooting logic for low cis/trans selectivity.

References

Technical Support Center: Managing Temperature in cis-2-amino-cyclohex-3-enecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-2-amino-cyclohex-3-enecarboxylic acid. The information focuses on managing temperature control during its synthesis and subsequent reactions, a critical parameter for ensuring optimal yield, purity, and stereoselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound and related compounds, with a focus on temperature-related causes and solutions.

Issue / Question Potential Cause & Explanation Recommended Action
Low or no yield in the primary synthesis (Diels-Alder reaction). Temperature is too low: The Diels-Alder reaction, a common method to form the cyclohexene ring, requires a certain activation energy. Insufficient temperature can lead to a very slow or stalled reaction.Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or another suitable analytical method.
Temperature is too high: Extremely high temperatures can favor the retro-Diels-Alder reaction, where the product reverts to the starting diene and dienophile. This is especially true for certain substrates.[1]Reduce the reaction temperature. For many Diels-Alder reactions, a moderate temperature range of 25°C to 100°C is effective.[1] Consider using a high-boiling point solvent to maintain a stable, controlled temperature.
Formation of unexpected side products or isomers. Incorrect reaction temperature: Temperature can influence the stereoselectivity of the reaction. For some Diels-Alder reactions, lower temperatures favor the formation of the kinetic endo product, while higher temperatures can lead to the thermodynamic exo product.If a specific isomer is desired, carefully control the temperature. For kinetically controlled products, run the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate.
High temperature causing degradation: The amino acid functionality can be sensitive to high temperatures, potentially leading to decarboxylation or other degradation pathways.Avoid excessive heating. If high temperatures are required for the reaction, consider using a protecting group for the amine or carboxylic acid to improve thermal stability.
Incomplete reaction in subsequent functional group transformations. Insufficient temperature: Many chemical reactions, such as the formation of amides or esters from the carboxylic acid, require heating to proceed at a reasonable rate.For reactions like the synthesis of gabapentin precursors from related dinitriles, temperatures in the range of 90°C to 110°C have been found to be optimal. Below 80°C, the reaction may be incomplete.[2]
Crystallization or precipitation of the compound from solution at low temperatures. Low solubility at reduced temperatures: Like many organic compounds, the solubility of this compound and its derivatives can decrease significantly at lower temperatures.For storage of solutions, maintain a constant temperature of around 25°C. If refrigeration is necessary, use a lower concentration to prevent precipitation. It has been noted that concentrated solutions of gabapentin, a related structure, can crystallize at 5°C.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Diels-Alder synthesis of the cyclohexene ring of this compound?

A1: While the optimal temperature depends on the specific diene and dienophile used, many Diels-Alder reactions proceed efficiently at moderate temperatures, often between 25°C and 100°C.[1] It is recommended to start with a lower temperature and gradually increase it while monitoring the reaction.

Q2: How does temperature affect the stereochemistry of the product?

A2: Temperature is a critical factor in controlling the stereoselectivity of the Diels-Alder reaction. Often, the endo product is formed faster at lower temperatures (kinetic control). At higher temperatures, the reaction can become reversible, allowing the more thermodynamically stable exo product to predominate.

Q3: Can high temperatures damage this compound?

A3: Yes, like many amino acids, this compound can be susceptible to degradation at high temperatures. Potential degradation pathways include decarboxylation and polymerization. It is crucial to determine the thermal stability of the compound and its derivatives before performing high-temperature reactions.

Q4: My reaction to modify the amino or carboxyl group is not working. Should I increase the heat?

A4: In many cases, increasing the temperature can drive the reaction to completion. For instance, in related syntheses, temperatures below 80°C were found to be insufficient for certain reactions.[2] However, it is important to increase the temperature cautiously and monitor for the formation of byproducts, as excessive heat can lead to degradation or unwanted side reactions.

Q5: What is the recommended storage temperature for solutions of this compound?

A5: To prevent precipitation, it is generally recommended to store solutions at room temperature (around 25°C). Studies on the related compound gabapentin have shown that crystallization can occur at refrigerated temperatures (e.g., 5°C), especially in more concentrated solutions.[3][4]

Experimental Protocols

The following is a generalized protocol for the synthesis of a cis-2-aminocyclohexene derivative, highlighting critical temperature control points. This should be adapted based on the specific substrates and equipment used.

Generalized Protocol for Diels-Alder Synthesis

  • Reactant Preparation: Dissolve the dienophile (e.g., an acrylic acid derivative) in a suitable solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser.

  • Initial Temperature Control: If the reaction is known to be highly exothermic, cool the solution in an ice bath to 0°C.

  • Diene Addition: Slowly add the diene (e.g., a protected 1-amino-1,3-butadiene derivative) to the stirred solution. Precise temperature control during addition is crucial to manage the reaction rate and prevent overheating.

  • Reaction Temperature:

    • For kinetically controlled reactions, maintain a low temperature (e.g., 0-25°C) and stir for the required duration.

    • For reactions requiring thermal activation, gradually heat the mixture to a moderate temperature (e.g., 50-80°C) and maintain this temperature while monitoring the reaction. Avoid unnecessarily high temperatures to prevent the retro-Diels-Alder reaction.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze by TLC or LC-MS to determine the extent of conversion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with extraction and purification.

Visualizing Workflows and Relationships

Troubleshooting Low Reaction Yield

The following diagram illustrates a decision-making workflow for troubleshooting low yields, with a focus on temperature as a key variable.

LowYieldTroubleshooting Start Low Reaction Yield CheckTemp Is Temperature Optimal? Start->CheckTemp TempTooLow Increase Temperature Incrementally (e.g., +10°C) CheckTemp->TempTooLow No (Too Low) TempTooHigh Decrease Temperature (Potential Retro-Diels-Alder) CheckTemp->TempTooHigh No (Too High) CheckReagents Are Reagents Pure & Stoichiometry Correct? CheckTemp->CheckReagents Yes End Yield Improved TempTooLow->End TempTooHigh->End PurifyReagents Purify/Verify Reagents CheckReagents->PurifyReagents No CheckTime Is Reaction Time Sufficient? CheckReagents->CheckTime Yes PurifyReagents->End IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No CheckTime->End Yes IncreaseTime->End DielsAlderEquilibrium cluster_reactants Reactants cluster_product Product Diene Diene Product cis-2-amino-cyclohex-3- enecarboxylic acid derivative Diene->Product Diels-Alder Reaction (Favored at Lower Temp.) Dienophile Dienophile Product->Diene Retro-Diels-Alder Reaction (Favored at Higher Temp.)

References

Technical Support Center: Production of cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of cis-2-amino-cyclohex-3-enecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound. The proposed synthetic route involves a Diels-Alder reaction between 1,3-cyclohexadiene and chlorosulfonyl isocyanate to form a β-lactam intermediate, followed by hydrolysis to yield the final product.

Q1: Low or no yield of the β-lactam intermediate in the Diels-Alder reaction.

A1: Several factors can contribute to a low yield in the initial cycloaddition step. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the 1,3-cyclohexadiene is freshly distilled and free of peroxides. Chlorosulfonyl isocyanate is highly reactive and moisture-sensitive; use a fresh, high-purity reagent and handle it under anhydrous conditions.

  • Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the exotherm and minimize side reactions. However, if the reaction is sluggish, a slight increase in temperature might be necessary. Monitor the reaction closely to avoid decomposition.

  • Solvent Purity: Use anhydrous and non-protic solvents like dichloromethane to prevent the decomposition of chlorosulfonyl isocyanate.

  • Reaction Time: The reaction time can vary. Monitor the progress by TLC or another suitable analytical method to determine the optimal reaction time.

Q2: Formation of significant side products during the Diels-Alder reaction.

A2: The formation of side products is a common issue, especially when scaling up. Key areas to investigate include:

  • Polymerization of Diene: 1,3-cyclohexadiene can polymerize, especially at higher temperatures. Ensure the reaction temperature is well-controlled.

  • Reaction with Water: Chlorosulfonyl isocyanate reacts violently with water. Rigorous exclusion of moisture is critical to prevent the formation of undesired byproducts.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is crucial. An excess of either the diene or the dienophile can lead to side reactions.

Q3: Difficulty in hydrolyzing the β-lactam intermediate.

A3: The hydrolysis of the β-lactam ring can be challenging. If you are experiencing incomplete or slow hydrolysis, consider the following:

  • Hydrolysis Conditions: The choice of acid or base and its concentration are critical. Strong acidic or basic conditions are typically required. Experiment with different concentrations and temperatures to find the optimal conditions.

  • Steric Hindrance: The cyclic nature of the intermediate might sterically hinder the approach of the hydrolyzing agent. More forcing conditions (higher temperature, longer reaction time) might be necessary.

  • Solubility: Ensure the β-lactam intermediate is sufficiently soluble in the hydrolysis medium. A co-solvent might be required to improve solubility.

Q4: Issues with the diastereoselectivity of the final product.

A4: The desired cis stereochemistry is crucial. If you are observing a mixture of cis and trans isomers, the following points should be addressed:

  • Isomerization: The product might be susceptible to isomerization under certain pH and temperature conditions. Analyze the product mixture at different stages of the work-up and purification to identify where isomerization might be occurring.[1][2]

  • Purification Method: Diastereomers can sometimes be difficult to separate. Chromatographic methods, such as column chromatography or preparative HPLC, might be necessary.[3] Crystallization can also be an effective method for separating diastereomers on a larger scale.[]

Q5: Challenges in scaling up the reaction from lab to pilot scale.

A5: Scaling up chemical reactions often presents new challenges.[5][6] Key considerations for the synthesis of this compound include:

  • Heat Transfer: The Diels-Alder reaction is exothermic. On a larger scale, inefficient heat dissipation can lead to temperature gradients and the formation of byproducts.[7] Ensure the reactor has adequate cooling capacity.

  • Mixing: Inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting reaction rate and selectivity.[8] The type of stirrer and stirring speed are important parameters to optimize.

  • Reagent Addition: The rate of addition of chlorosulfonyl isocyanate becomes more critical at a larger scale to control the reaction exotherm. A slow, controlled addition is recommended.

  • Work-up and Isolation: The work-up procedure may need to be adapted for larger volumes. Phase separations and extractions can be more challenging.

Frequently Asked Questions (FAQs)

Q: What is a typical synthetic route for this compound?

A: A plausible and commonly employed strategy for analogous compounds involves a [4+2] cycloaddition (Diels-Alder reaction) between a suitable diene and a dienophile. For this target molecule, the reaction of 1,3-cyclohexadiene with chlorosulfonyl isocyanate would yield a cyclic β-lactam intermediate. Subsequent hydrolysis of this intermediate would then afford the desired this compound.

Q: How can I purify the final product?

A: Purification of the final amino acid product can typically be achieved through crystallization. Due to the zwitterionic nature of amino acids, their solubility is highly dependent on pH. Adjusting the pH of the solution to the isoelectric point of the amino acid can induce precipitation. If diastereomeric impurities are present, chromatographic techniques such as ion-exchange chromatography or preparative HPLC may be required for efficient separation.[3][9]

Q: What are the main safety concerns when working with chlorosulfonyl isocyanate?

A: Chlorosulfonyl isocyanate is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and can cause severe burns upon contact with skin and eyes. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. A quench solution (e.g., a mixture of ice and sodium bicarbonate) should be readily available in case of spills.

Q: Can enzymatic methods be used for the synthesis?

A: While chemical synthesis is a common approach, enzymatic methods could be explored for the synthesis of chiral amino acids. For instance, transaminases could potentially be used for the stereoselective amination of a corresponding keto-acid precursor. However, the development of such a biocatalytic route would require significant research and optimization.

Quantitative Data Summary

The following tables provide hypothetical but realistic data for the synthesis of this compound at both laboratory and pilot scales. This data is intended for illustrative purposes to highlight potential changes during scale-up.

Table 1: Reaction Parameters and Yields at Different Scales

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Diels-Alder Reaction
1,3-Cyclohexadiene1.2 eq1.15 eq
Chlorosulfonyl Isocyanate1.0 eq1.0 eq
Reaction Temperature0 - 5 °C-5 - 0 °C
Reaction Time4 - 6 hours6 - 8 hours
Yield of β-lactam85%78%
Hydrolysis
Hydrolyzing Agent6M HCl6M HCl
Reaction Temperature80 - 90 °C75 - 85 °C
Reaction Time12 - 16 hours18 - 24 hours
Overall Yield 75%65%

Table 2: Purity Profile at Different Scales

ImpurityLaboratory ScalePilot Scale
trans-isomer< 2%< 5%
Unreacted β-lactam< 1%< 3%
Polymer byproductsNot detected~2%
Final Purity (after purification) > 99%> 98%

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on established methods for the synthesis of similar cyclic β-amino acids.

Step 1: Synthesis of the β-Lactam Intermediate via Diels-Alder Reaction

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled 1,3-cyclohexadiene (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of chlorosulfonyl isocyanate (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-lactam intermediate.

Step 2: Hydrolysis of the β-Lactam Intermediate

  • To the crude β-lactam intermediate, add a 6M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-90°C) and stir for 12-16 hours.

  • Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Hydrolysis & Purification A 1,3-Cyclohexadiene + Chlorosulfonyl Isocyanate B Reaction at 0°C in Dichloromethane A->B C Quenching with NaHCO3 solution B->C D Work-up and Extraction C->D E Crude β-Lactam Intermediate D->E F Hydrolysis with 6M HCl E->F To Hydrolysis G pH Adjustment to Isoelectric Point F->G H Filtration and Washing G->H I Drying H->I J Pure cis-2-amino-cyclohex-3- enecarboxylic acid I->J

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_synthesis Synthesis & Scale-up cluster_challenges Potential Issues Start Starting Materials (1,3-Cyclohexadiene, CSI) DA_Reaction Diels-Alder Reaction Start->DA_Reaction Hydrolysis Hydrolysis DA_Reaction->Hydrolysis Low_Yield Low Yield DA_Reaction->Low_Yield Side_Products Side Products DA_Reaction->Side_Products Scale_Up_Issues Scale-up Issues (Heat, Mixing) DA_Reaction->Scale_Up_Issues Purification Purification Hydrolysis->Purification Incomplete_Reaction Incomplete Reaction Hydrolysis->Incomplete_Reaction Final_Product Final Product Purification->Final_Product Isomerization Isomerization Purification->Isomerization

Caption: Logical relationship between synthesis steps and potential challenges.

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of cis-2-amino-cyclohex-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral drug candidates. cis-2-amino-cyclohex-3-enecarboxylic acid, a cyclic β-amino acid, presents a unique analytical challenge. This guide provides a comparative overview of two primary chromatographic methods for determining its enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with a chiral stationary phase.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the availability of instrumentation, required sensitivity, and sample throughput. Below is a summary of the key performance characteristics of Chiral HPLC and Chiral GC methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Derivatization Not required for zwitterionic stationary phasesMandatory (two-step esterification and acylation)
Analysis Time Typically longer, in the range of 15-30 minutesGenerally shorter, around 10-20 minutes[1]
Potential for Racemization Low, as derivatization is not always necessaryHigher, due to the heating steps in derivatization
Sensitivity Good, can be enhanced with MS detectionVery high, especially with mass spectrometry (MS) detection[2]
Instrumentation HPLC with a chiral column and UV or MS detectorGC with a chiral column and FID or MS detector
Mobile/Stationary Phase Polar organic solvents with additives/Zwitterionic or macrocyclic glycopeptide CSPsInert gas (e.g., He, H₂)/Polysiloxane-based CSPs
Elution Order Reversal Possible by switching to a pseudo-enantiomeric CSPCan be achieved by using different derivatizing agents[1]

Experimental Protocols

Detailed methodologies for each technique are provided below to allow for replication and adaptation in a laboratory setting.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation of underivatized amino acids can be achieved using zwitterionic chiral stationary phases (CSPs)[3]. This method avoids the need for derivatization, thereby reducing sample preparation time and minimizing the risk of racemization.

Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • Column: CHIRALPAK ZWIX(+) (150 x 3 mm i.d., 3 µm) or a similar zwitterionic CSP.

  • Mobile Phase: Methanol/Acetonitrile/Water (49:49:2, v/v/v) containing 50 mM formic acid and 25 mM diethylamine.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity.

  • Injection Volume: 5 µL.

Gas Chromatography (GC)

GC analysis of amino acids necessitates a derivatization step to increase their volatility[2]. A common and effective method is a two-step process involving esterification of the carboxylic acid group followed by acylation of the amino group[1].

Sample Preparation (Two-Step Derivatization):

  • Esterification: To approximately 1 mg of the amino acid in a vial, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool to room temperature and evaporate the solvent under a stream of nitrogen.

  • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 60°C for 20 minutes. Cool to room temperature before injection.

Instrumentation and Conditions:

  • Column: Chirasil-L-Val (25 m x 0.25 mm i.d., 0.16 µm film thickness) or a similar chiral capillary column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Hold at 180°C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split ratio 20:1).

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the general workflow for determining enantiomeric excess and compare the specific steps involved in the Chiral HPLC and GC methods.

general_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Chiral Analyte Prepared_Sample Prepared Sample Sample->Prepared_Sample Dissolution/ Derivatization Injection Injection Prepared_Sample->Injection Separation Chiral Separation Injection->Separation Detection Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

General workflow for determining enantiomeric excess.

method_comparison cluster_hplc Chiral HPLC Method cluster_gc Chiral GC Method H_Start Start: Sample H_Dissolve Dissolve in Mobile Phase H_Start->H_Dissolve H_Filter Filter Sample H_Dissolve->H_Filter H_Inject HPLC Injection H_Filter->H_Inject H_Separate Zwitterionic CSP H_Inject->H_Separate H_Detect UV/MS Detection H_Separate->H_Detect H_Analyze Data Analysis H_Detect->H_Analyze G_Start Start: Sample G_Esterify Esterification (Methanolic HCl) G_Start->G_Esterify G_Acylate Acylation (TFAA) G_Esterify->G_Acylate G_Inject GC Injection G_Acylate->G_Inject G_Separate Chirasil-Val CSP G_Inject->G_Separate G_Detect FID/MS Detection G_Separate->G_Detect G_Analyze Data Analysis G_Detect->G_Analyze

Comparison of experimental workflows for HPLC and GC methods.

References

A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of cis-2-amino-cyclohex-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of cis-2-amino-cyclohex-3-enecarboxylic acid, a cyclic β-amino acid, is a critical step in its analysis and the development of chirally pure pharmaceuticals. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers. As direct experimental data for this specific molecule is limited in publicly available literature, this guide focuses on highly analogous compounds, providing a strong foundation for method development. The primary approaches discussed are direct separation on macrocyclic glycopeptide and zwitterionic chiral stationary phases (CSPs).

Comparison of Chiral HPLC Methods for Structurally Similar Analogs

The following table summarizes promising HPLC methods for the enantioseparation of compounds structurally analogous to this compound. These methods serve as excellent starting points for the separation of the target analyte.

Chiral Stationary Phase (CSP)Analogous CompoundMobile PhaseSeparation Factor (α)Resolution (Rs)
Teicoplanin-based (e.g., Chirobiotic T) cis-2-amino-4-cyclohexene-1-carboxylic acidHydro-organic mobile phase systemsBaseline Separation Achieved[1]> 1.5[1]
Zwitterionic (e.g., CHIRALPAK ZWIX(+)) (trans)-2-aminocyclohex-3-ene-1-carboxylic acidMeOH/MeCN (75/25 v/v) with 25 mM TEA and 50 mM AcOH1.38[2]2.75[2]
Zwitterionic (e.g., CHIRALPAK ZWIX(-)) (trans)-2-aminocyclohex-3-ene-1-carboxylic acidMeOH/MeCN (75/25 v/v) with 25 mM TEA and 50 mM AcOH1.41[2]2.82[2]

Note: Data presented is for analogous compounds and should be considered as a starting point for method development for this compound.

Experimental Protocols

Method Using a Teicoplanin-Based Chiral Stationary Phase

This method is based on the successful separation of the cis-2-amino-4-cyclohexene-1-carboxylic acid enantiomers, a very close structural analog.[1]

  • Column: Chirobiotic T (Teicoplanin-based CSP)

  • Mobile Phase: A hydro-organic mobile phase. A typical starting point would be a mixture of methanol or ethanol with an aqueous buffer (e.g., triethylammonium acetate or ammonium formate) at a concentration of 10-50 mM. The organic modifier content can be varied to optimize retention and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at a low wavelength (e.g., 200-220 nm) or Evaporative Light Scattering Detector (ELSD) if the analyte has a poor chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Method Using a Zwitterionic Chiral Stationary Phase

This protocol is adapted from the enantioseparation of the diastereomer, (trans)-2-aminocyclohex-3-ene-1-carboxylic acid.[2]

  • Column: CHIRALPAK ZWIX(+) or CHIRALPAK ZWIX(-)

  • Mobile Phase: Methanol/Acetonitrile (75/25 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH). The ratio of methanol to acetonitrile and the concentrations of the additives can be adjusted to optimize the separation.

  • Flow Rate: 1.0 mL/min

  • Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at a low wavelength (e.g., 200-220 nm) or ELSD.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Chiral Method Development Workflow

The selection of an appropriate chiral HPLC method often involves screening several different types of chiral stationary phases and mobile phases. The following diagram illustrates a typical workflow for developing a chiral separation method for a novel compound like this compound.

Chiral_Method_Development_Workflow start Racemic this compound screening CSP Screening start->screening csp1 Macrocyclic Glycopeptide (e.g., Teicoplanin) screening->csp1 Screen 1 csp2 Zwitterionic (e.g., CHIRALPAK ZWIX) screening->csp2 Screen 2 csp3 Polysaccharide-based (e.g., Cellulose/Amylose derivatives) screening->csp3 Screen 3 optimization Method Optimization csp1->optimization csp2->optimization csp3->optimization mp_opt Mobile Phase Composition (Organic modifier, additives, pH) optimization->mp_opt temp_opt Temperature optimization->temp_opt flow_opt Flow Rate optimization->flow_opt validation Method Validation mp_opt->validation temp_opt->validation flow_opt->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy robustness Robustness validation->robustness final_method Final Chiral HPLC Method linearity->final_method accuracy->final_method robustness->final_method

Caption: A generalized workflow for chiral HPLC method development.

Discussion and Alternative Approaches

The presented methods, utilizing macrocyclic glycopeptide and zwitterionic CSPs, represent the most promising starting points for the enantioseparation of this compound based on data from closely related analogs.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin): These phases are known for their broad selectivity for underivatized amino acids.[3] The successful separation of a close structural analog highlights the strong potential of this CSP.[1] The interactions are complex and can involve hydrogen bonding, ionic interactions, and inclusion into the macrocyclic cavity.

  • Zwitterionic CSPs: These are also highly effective for the separation of amino acids and other amphoteric compounds. The data for the diastereomer of the target molecule on CHIRALPAK ZWIX(+) and ZWIX(-) demonstrates excellent resolution and separation factors, making this a very attractive option.[2]

  • Polysaccharide-Based CSPs: While specific data for the target analyte on these phases was not found in the initial search, columns based on cellulose and amylose derivatives are widely used for chiral separations of a broad range of compounds, including derivatized amino acids.[4] They should be considered during the initial screening phase of method development, especially if the direct methods on macrocyclic glycopeptide or zwitterionic phases do not yield the desired separation.

  • Indirect Methods (Derivatization): An alternative to direct chiral HPLC is the derivatization of the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column (e.g., a C18 column). While this approach can be effective, it involves additional sample preparation steps and the potential for racemization during derivatization.

References

A Comparative Analysis of Cis- vs. Trans-2-Amino-Cyclohex-3-Enecarboxylic Acid: An Inquiry into Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide was intended to provide researchers, scientists, and drug development professionals with a thorough comparison of these two conformationally restricted analogues of the neurotransmitter γ-aminobutyric acid (GABA). The goal was to present quantitative data on their biological activities, detailed experimental protocols, and visual representations of their mechanisms of action. However, the foundational data required for such a comparison appears to be absent from the current body of scientific publications.

Theoretical Context and Potential Biological Significance

As conformationally restricted analogues of GABA, both cis- and trans-2-amino-cyclohex-3-enecarboxylic acid hold potential as pharmacological tools to probe the structure and function of GABA receptors. The rigid cyclohexene backbone locks the amino and carboxylic acid groups into specific spatial orientations, which can lead to stereoselective interactions with receptor binding sites.

The spatial relationship between the amino and carboxylic acid groups is a critical determinant of activity at GABA receptors. It is well-established that the relative positioning of these functional groups dictates the affinity and efficacy of GABA analogues. Therefore, it is highly probable that the cis and trans isomers of 2-amino-cyclohex-3-enecarboxylic acid would exhibit distinct biological profiles.

Structure-Activity Relationship Insights from Related Compounds

While direct data is lacking for the target compounds, studies on analogous structures, such as cyclopentene and other cyclohexene derivatives of GABA, have consistently demonstrated the importance of stereochemistry in determining biological activity. For instance, research on aminocyclopentene carboxylic acid isomers has shown that different stereoisomers can exhibit varied affinities for GABA receptor subtypes, with some acting as agonists and others as antagonists. This underscores the likelihood that the cis and trans configurations of 2-amino-cyclohex-3-enecarboxylic acid would also confer differential activities.

Future Research Directions

The absence of data on the biological activities of cis- and trans-2-amino-cyclohex-3-enecarboxylic acid highlights a clear area for future investigation. A systematic study of these isomers would be invaluable to the field of neuroscience and drug discovery. Such research should entail:

  • Chemical Synthesis: Development and reporting of robust synthetic routes to obtain stereochemically pure samples of both the cis and trans isomers.

  • In Vitro Pharmacological Profiling: Comprehensive screening of both isomers against a panel of GABA receptor subtypes (e.g., GABA-A, GABA-B, and GABA-C) and glutamate receptors to determine their binding affinities and functional activities (agonist, antagonist, or modulator).

  • Structural Biology: Co-crystallization of the isomers with their target receptors to elucidate the molecular basis of their interactions and explain any observed differences in activity.

  • In Vivo Studies: Evaluation of the physiological effects of the isomers in animal models to assess their potential as therapeutic agents for neurological disorders.

Conclusion

At present, a detailed comparison of the biological activity of cis- vs. trans-2-amino-cyclohex-3-enecarboxylic acid cannot be provided due to a lack of available experimental data. The information presented here is based on the theoretical potential of these molecules as conformationally restricted GABA analogues and insights from related compounds. The clear need for primary research in this area presents an opportunity for neuropharmacologists and medicinal chemists to contribute valuable knowledge to the understanding of GABA receptor pharmacology. Until such studies are conducted and published, the scientific community is left to speculate on the distinct biological roles these two isomers may play.

A Comparative Analysis of cis-2-amino-cyclohex-3-enecarboxylic Acid and Other β-Amino Acids for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cis-2-amino-cyclohex-3-enecarboxylic acid with other relevant β-amino acids, supported by experimental data and detailed protocols. This analysis focuses on their potential as modulators of GABAergic neurotransmission, a critical pathway in the central nervous system.

Introduction to β-Amino Acids in Drug Discovery

β-amino acids are structural isomers of α-amino acids, characterized by the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly minor structural alteration imparts significant and advantageous properties for drug design. β-amino acids and peptides derived from them often exhibit enhanced metabolic stability due to their resistance to proteolytic degradation. Furthermore, the additional carbon in their backbone provides a greater degree of conformational flexibility, allowing for the design of molecules that can adopt specific secondary structures to interact with biological targets. Cyclic β-amino acids, in particular, offer a strategy to create conformationally constrained molecules, which can lead to higher receptor affinity and selectivity.

This guide focuses on this compound, a cyclic, unsaturated β-amino acid, and compares its potential pharmacological profile with other notable β-amino acids, particularly those known to interact with GABA receptors.

Comparative Analysis of GABA Receptor Activity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are well-established targets for a variety of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[1] Many GABA analogues, which are structurally similar to GABA, have been developed as drugs.[2] This section compares the available data on the interaction of various β-amino acids with GABA receptors.

While direct, quantitative comparative data for this compound is limited in publicly available literature, we can infer its potential activity by examining structurally related compounds. The data presented below for cyclopentane and cyclopentene analogues of GABA provides a valuable benchmark for the expected range of activities for cyclic β-amino acids at GABA receptors.

Table 1: Comparative GABA Receptor Binding Affinity and Potency

CompoundReceptor SubtypeAssay TypeParameterValue (µM)Reference
(+)-trans-3-Aminocyclopentanecarboxylic acid ((+)-TACP)ρ1 GABACTwo-electrode voltage clampEC502.7 ± 0.2[3]
ρ2 GABACTwo-electrode voltage clampEC501.45 ± 0.22[3]
(+)-cis-3-Aminocyclopentanecarboxylic acid ((+)-CACP)ρ1 GABACTwo-electrode voltage clampEC5026.1 ± 1.1[3]
ρ2 GABACTwo-electrode voltage clampEC5020.1 ± 2.1[3]
(-)-cis-3-Aminocyclopentanecarboxylic acid ((-)-CACP)ρ1 GABACTwo-electrode voltage clampEC5078.5 ± 3.5[3]
ρ2 GABACTwo-electrode voltage clampEC5063.8 ± 23.3[3]
(+)-4-Aminocyclopent-1-ene-1-carboxylic acid ((+)-4-ACPCA)ρ1 GABACTwo-electrode voltage clampKi6.0 ± 0.1[3]
ρ2 GABACTwo-electrode voltage clampKi4.7 ± 0.3[3]
Homo-β-prolineGlial GABA transporterGABA uptake inhibitionKi16[2]
Neuronal GABA transporterGABA uptake inhibitionKi6[2]
GABA ReceptorGABA displacementIC500.3[2]

Note: Data for this compound is not currently available in the public domain. The data above for cyclopentane and cyclopentene analogs illustrates the range of activities that can be expected for cyclic β-amino acids at GABA receptors.

Signaling Pathways and Experimental Workflows

To understand the potential mechanism of action of these compounds, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to assess their activity.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging Synaptic Cleft Synaptic Cleft GABA_vesicle->Synaptic Cleft Release GABA_transporter GABA Transporter (GAT) Synaptic Cleft->GABA_transporter Reuptake GABA_A_Receptor GABA-A Receptor (Ionotropic) Synaptic Cleft->GABA_A_Receptor GABA Binding GABA_B_Receptor GABA-B Receptor (Metabotropic) Synaptic Cleft->GABA_B_Receptor GABA Binding Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel G_protein G-protein signaling GABA_B_Receptor->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Beta_Amino_Acid β-Amino Acid Analog Beta_Amino_Acid->GABA_transporter Inhibition Beta_Amino_Acid->GABA_A_Receptor Modulation Beta_Amino_Acid->GABA_B_Receptor Modulation Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (e.g., cell membranes) Incubation_Mix Incubation Mixture: Receptor + Radioligand + Test Compound (varying conc.) Receptor_Source->Incubation_Mix Radioligand Radiolabeled Ligand (e.g., [3H]-GABA) Radioligand->Incubation_Mix Test_Compound Test Compound (this compound) Test_Compound->Incubation_Mix Total_Binding Total Binding Tubes Incubation_Mix->Total_Binding Non_Specific_Binding Non-Specific Binding Tubes (+ excess unlabeled ligand) Incubation_Mix->Non_Specific_Binding Filtration Rapid Filtration Total_Binding->Filtration Non_Specific_Binding->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki determination) Scintillation_Counting->Data_Analysis Synthesis_Workflow Butadiene 1,3-Butadiene Diels_Alder Diels-Alder Cycloaddition Butadiene->Diels_Alder Dienophile N-protected α,β-unsaturated β-amino ester Dienophile->Diels_Alder Cyclohexene_Ester Cyclohexene Ester (mixture of isomers) Diels_Alder->Cyclohexene_Ester Separation Chromatographic Separation Cyclohexene_Ester->Separation cis_Isomer cis-Isomer Separation->cis_Isomer Hydrolysis Ester Hydrolysis cis_Isomer->Hydrolysis Deprotection Deprotection Hydrolysis->Deprotection Final_Product This compound Deprotection->Final_Product

References

ensuring the reproducibility of experimental results with cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational rigidity of cyclic amino acids offers a powerful tool in drug design and peptide chemistry, enabling the synthesis of molecules with enhanced stability and receptor selectivity. Among these, cis-2-amino-cyclohex-3-enecarboxylic acid stands out as a valuable building block. However, ensuring the reproducibility of experimental results with this and similar compounds is paramount for advancing research and development. This guide provides a comparative overview of synthetic routes for this compound and related conformationally constrained amino acids, alongside detailed experimental protocols and a discussion of key factors influencing reproducibility.

Comparative Analysis of Synthetic Performance

The synthesis of conformationally constrained amino acids often involves multi-step procedures where seemingly minor variations in reaction conditions can significantly impact yield, purity, and ultimately, the reproducibility of the final experimental outcome. Below is a comparison of the synthesis of this compound with a commonly used alternative, cis-2-aminocyclohexanecarboxylic acid.

ParameterThis compoundcis-2-aminocyclohexanecarboxylic acid
Primary Synthetic Route Diels-Alder reactionCatalytic hydrogenation of aniline derivatives
Key Reagents 1,3-Butadiene, AcrylonitrileAniline, Rhodium catalyst, H₂
Typical Reported Yield 22% (for the initial β-Lactam adduct)[1]Variable, can be high but often requires optimization
Purification Method Flash column chromatography, Recrystallization[1]Recrystallization
Key Reproducibility Factors Diene quality, reaction temperature and pressure, catalyst activityCatalyst loading and activity, hydrogen pressure, solvent purity

Factors Influencing Experimental Reproducibility

Achieving consistent and reproducible results in the synthesis and application of this compound hinges on meticulous control over several experimental variables.

  • Reagent Quality: The purity of starting materials, particularly the diene in the Diels-Alder synthesis, is critical. Impurities can lead to side reactions and lower yields.

  • Solvent and Atmosphere: Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are often necessary to prevent side reactions with moisture or oxygen.

  • Temperature Control: Precise temperature regulation is crucial for controlling reaction kinetics and minimizing the formation of byproducts.

  • Purification Technique: The method of purification, whether chromatography or recrystallization, must be consistently applied to ensure the final product has a uniform purity profile.

  • Analytical Characterization: Thorough characterization of the final product using techniques like NMR, Mass Spectrometry, and HPLC is essential to confirm its identity and purity, providing a baseline for future experiments.

Experimental Protocols

To facilitate reproducibility, detailed and standardized experimental protocols are indispensable.

Synthesis of this compound via Diels-Alder Reaction

This protocol is adapted from a reported synthesis of the β-Lactam precursor.[1]

Materials:

  • 1,3-Cyclohexadiene

  • Chlorosulfonyl isocyanate

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Phosphate (Na₂HPO₄)

  • Ethyl acetate

  • n-Pentane

  • Methanol

  • Thionyl chloride

Procedure:

  • Diels-Alder Adduct Formation:

    • To a round-bottom flask under a nitrogen atmosphere, add 1,3-cyclohexadiene (93.5 mmol), anhydrous Na₂CO₃ (12.75 mmol), and CH₂Cl₂ (20 mL).

    • Cool the mixture to 0°C with stirring.

    • Slowly add chlorosulfonyl isocyanate (85 mmol) dropwise over 30 minutes.

    • Stir the reaction mixture at 45°C for 48 hours.

    • Dilute the resulting solution with CH₂Cl₂ (25 mL) and add it to a vigorously stirred two-phase mixture of Na₂CO₃ (50 g) and Na₂HPO₄ (47.42 g) in H₂O (200 mL).

    • Separate the organic layer and extract the aqueous phase with ethyl acetate (50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (1:1 EtOAc:hexanes) to yield the β-Lactam adduct.[1]

    • Recrystallize the isolated product from a mixture of n-pentane and ethyl acetate to obtain a white solid (Yield: 22%).[1]

  • Hydrolysis to the Amino Acid:

    • Stir the β-Lactam (8.12 mmol) in methanol (15 mL) containing thionyl chloride (12.18 mmol) at room temperature for 24 hours.[1]

    • Completely evaporate the solvent in vacuo to obtain the methyl ester hydrochloride as a yellowish oil (Quantitative yield).[1]

    • Subsequent hydrolysis of the ester and removal of the protecting group (if any) will yield the final amino acid.

Visualizing Key Processes

To further clarify the experimental and logical frameworks, the following diagrams illustrate the synthesis pathway, a generalized experimental workflow for ensuring reproducibility, and the logical relationships of factors affecting the consistency of results.

Synthesis_Pathway 1,3-Cyclohexadiene 1,3-Cyclohexadiene Diels_Alder_Reaction Diels_Alder_Reaction 1,3-Cyclohexadiene->Diels_Alder_Reaction Chlorosulfonyl_isocyanate Chlorosulfonyl_isocyanate Chlorosulfonyl_isocyanate->Diels_Alder_Reaction beta_Lactam_Adduct beta_Lactam_Adduct Diels_Alder_Reaction->beta_Lactam_Adduct Hydrolysis Hydrolysis beta_Lactam_Adduct->Hydrolysis cis-2-amino-cyclohex-3-enecarboxylic_acid cis-2-amino-cyclohex-3-enecarboxylic_acid Hydrolysis->cis-2-amino-cyclohex-3-enecarboxylic_acid

Caption: Synthesis pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_QC Reagent Quality Control Controlled_Addition Controlled Reagent Addition Reagent_QC->Controlled_Addition Glassware_Prep Dry Glassware Glassware_Prep->Controlled_Addition Inert_Atmosphere Inert Atmosphere Setup Inert_Atmosphere->Controlled_Addition Temp_Monitoring Precise Temperature Monitoring Controlled_Addition->Temp_Monitoring Reaction_Monitoring Reaction Progress Monitoring (TLC/LC-MS) Temp_Monitoring->Reaction_Monitoring Consistent_Quenching Consistent Quenching Reaction_Monitoring->Consistent_Quenching Standardized_Extraction Standardized Extraction Consistent_Quenching->Standardized_Extraction Reproducible_Purification Reproducible Purification (Chromatography/Recrystallization) Standardized_Extraction->Reproducible_Purification Yield_Calculation Accurate Yield Calculation Reproducible_Purification->Yield_Calculation Purity_Determination Purity Determination (NMR, HPLC) Yield_Calculation->Purity_Determination Structural_Verification Structural Verification (MS, IR) Purity_Determination->Structural_Verification

Caption: Workflow for ensuring experimental reproducibility.

Reproducibility_Factors cluster_materials Materials cluster_conditions Conditions cluster_procedure Procedure Reproducible_Results Reproducible_Results Reagent_Purity Reagent Purity Reagent_Purity->Reproducible_Results Solvent_Quality Solvent Quality Solvent_Quality->Reproducible_Results Temperature_Control Temperature Control Temperature_Control->Reproducible_Results Reaction_Time Reaction Time Reaction_Time->Reproducible_Results Atmosphere Atmosphere (Inert) Atmosphere->Reproducible_Results Purification_Method Purification Method Purification_Method->Reproducible_Results Analyst_Technique Analyst Technique Analyst_Technique->Reproducible_Results

References

Conformational Analysis of cis-2-amino-cyclohex-3-enecarboxylic acid vs. its trans isomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative conformational analysis of cis- and trans-2-amino-cyclohex-3-enecarboxylic acid. Due to the limited availability of direct experimental data for these specific isomers in the reviewed literature, this comparison is built upon established principles of conformational analysis of substituted cyclohexene rings and supported by experimental and computational data from closely related analogs. The methodologies and expected outcomes are presented to guide researchers in their investigation of these and similar molecules.

Introduction

The conformational preferences of small molecules are crucial determinants of their biological activity and physicochemical properties. For cyclic molecules like substituted cyclohexenes, the ring exists in a dynamic equilibrium of various conformations. The relative orientation of substituents, as in the case of cis and trans isomers of 2-amino-cyclohex-3-enecarboxylic acid, significantly influences this equilibrium. Understanding the conformational landscape of these isomers is essential for applications in medicinal chemistry and materials science, where specific spatial arrangements of functional groups are often required for molecular recognition and function.

The cyclohex-3-ene ring adopts two primary half-chair conformations that are in rapid equilibrium at room temperature. The substituents on the ring can occupy either pseudo-axial (a') or pseudo-equatorial (e') positions. The relative stability of these conformers is dictated by a combination of steric and electronic effects.

Conformational Equilibria

The conformational equilibrium for the cis and trans isomers of 2-amino-cyclohex-3-enecarboxylic acid is depicted below. For each isomer, the two half-chair conformers are in equilibrium. The preferred conformation will be the one that minimizes unfavorable steric interactions.

cluster_cis cis-2-amino-cyclohex-3-enecarboxylic acid cluster_trans trans-2-amino-cyclohex-3-enecarboxylic acid cis_conformer1 Conformer 1 (COOH: a', NH2: e') cis_conformer2 Conformer 2 (COOH: e', NH2: a') cis_conformer1->cis_conformer2 trans_conformer1 Conformer 1 (COOH: a', NH2: a') trans_conformer2 Conformer 2 (COOH: e', NH2: e') trans_conformer1->trans_conformer2

Caption: Conformational equilibria of cis and trans isomers.

Comparative Analysis

The conformational preference of the amino and carboxylic acid groups in the cis and trans isomers is expected to differ significantly. This is due to the different steric environments in each isomer.

This compound

In the cis isomer, the amino and carboxylic acid groups are on the same face of the ring. The two possible half-chair conformations would place these substituents in (pseudo-axial, pseudo-equatorial) or (pseudo-equatorial, pseudo-axial) arrangements. The relative size of the two groups will likely determine the preferred conformation, with the bulkier group favoring the pseudo-equatorial position to minimize steric strain.

trans-2-amino-cyclohex-3-enecarboxylic acid

In the trans isomer, the substituents are on opposite faces of the ring. This leads to conformations where both groups are pseudo-axial or both are pseudo-equatorial. The conformation with both substituents in the more spacious pseudo-equatorial positions is expected to be significantly more stable.

Quantitative Data Summary

While direct experimental data for the target molecules is scarce, the following table summarizes expected and representative data based on analogous systems. The primary method for determining conformational populations in solution is through the analysis of vicinal proton-proton coupling constants (³JHH) in NMR spectroscopy.

IsomerExpected Major ConformerRepresentative ³J(H1,H2) (Hz)Expected Population of Major Conformer
cis -2-amino-cyclohex-3-enecarboxylic acidDependent on relative A-values~2-5 Hz (a',e' or e',a')-
trans -2-amino-cyclohex-3-enecarboxylic aciddiequatorial (e',e')~8-12 Hz (a',a' in minor conformer)>90%

Note: The Karplus equation relates the dihedral angle between two vicinal protons to the magnitude of the J-coupling constant. A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial or trans-diequatorial relationship (dihedral angles of ~180°), while smaller coupling constants (1-5 Hz) suggest a gauche relationship (dihedral angles of ~60°), such as axial-equatorial or equatorial-equatorial.

Experimental Protocols

The following are detailed methodologies for key experiments used in the conformational analysis of substituted cyclohexenes, adapted from studies on similar compounds.

NMR Spectroscopy

Objective: To determine the conformational equilibrium in solution.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to obtain well-resolved spectra.

Sample Preparation:

  • Dissolve 5-10 mg of the purified amino acid isomer in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

  • The choice of solvent is critical as it can influence the conformational equilibrium.

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquire two-dimensional NMR spectra, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), to aid in the unambiguous assignment of all proton signals.

  • Measure the vicinal coupling constants (³JHH) between adjacent protons, particularly H1-H2, H2-H3, etc.

Data Analysis:

  • Use the measured ³JHH values to deduce the dihedral angles between the coupled protons via the Karplus equation.

  • From the dihedral angles, determine the relative populations of the different conformers. For a two-state equilibrium, the observed coupling constant (Jobs) is a weighted average of the coupling constants for the two conformers (Ja and Je): Jobs = xJa + (1-x)Je, where x is the mole fraction of one conformer.

Computational Modeling

Objective: To calculate the relative energies of the different conformers and to support experimental findings.

Software: Quantum chemistry software packages such as Gaussian, Spartan, or similar are used.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers for both the cis and trans isomers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Solvent Effects: Include the effect of a solvent in the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM) to better mimic the experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the conformational analysis of the target isomers.

cluster_workflow Conformational Analysis Workflow synthesis Synthesis & Purification of cis and trans isomers nmr NMR Spectroscopy (1D, COSY, NOESY) synthesis->nmr comp Computational Modeling (DFT Calculations) synthesis->comp j_coupling Measure J-Couplings nmr->j_coupling rel_energy Calculate Relative Energies comp->rel_energy karplus Karplus Analysis j_coupling->karplus boltzmann Boltzmann Distribution rel_energy->boltzmann populations Determine Conformer Populations karplus->populations boltzmann->populations comparison Comparative Analysis populations->comparison

Caption: Workflow for conformational analysis.

Conclusion

The conformational analysis of cis- and trans-2-amino-cyclohex-3-enecarboxylic acid is expected to reveal distinct conformational preferences for each isomer. The trans isomer is likely to exist predominantly in a diequatorial conformation, which can be readily confirmed by the presence of a large vicinal coupling constant between H1 and H2 in its ¹H NMR spectrum. The conformational equilibrium of the cis isomer is more subtle and will depend on the relative steric demands of the amino and carboxylic acid groups. A combined approach of high-resolution NMR spectroscopy and computational modeling provides a powerful toolset for the detailed investigation of these and other conformationally flexible molecules. The insights gained from such studies are invaluable for rational drug design and the development of new materials with tailored three-dimensional structures.

A Spectroscopic Comparison of cis-2-Amino-cyclohex-3-enecarboxylic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of cis-2-amino-cyclohex-3-enecarboxylic acid and its plausible precursors, 1,3-butadiene and 2-acetamidoacrylic acid, which can yield the target compound via a Diels-Alder reaction followed by hydrolysis of the acetamido group. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel amino acid analogs for applications in medicinal chemistry and drug development.

Overview of Compounds

This compound is a cyclic, non-proteinogenic amino acid. Its constrained conformation makes it an interesting building block for peptidomimetics and other biologically active molecules. The synthesis of its cyclohexene core is often achieved through a Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings.[1][2][3][4] This guide focuses on the spectroscopic characteristics of the final product and its precursors from a hypothetical Diels-Alder synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
1,3-Butadiene ~5.1-5.4 (m, 4H, =CH₂) and ~6.2-6.4 (m, 2H, -CH=CH-)
2-Acetamidoacrylic Acid ~2.1 (s, 3H, -CH₃), ~5.9 (s, 1H, =CH₂), ~6.4 (s, 1H, =CH₂), ~9.0 (br s, 1H, -NH)[5][6]
This compound (as β-Amino acid 8) 2.00-2.5 (m, 4H), 2.74-2.78 (m, 1H), 3.78 (q, 1H), 5.65-6.82 (m, 2H) (in D₂O)[7]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
1,3-Butadiene ~117.7 (=CH₂), ~137.2 (-CH=)
2-Acetamidoacrylic Acid ~22.7 (-CH₃), ~108.5 (=CH₂), ~132.8 (=C<), ~167.9 (-C=O, amide), ~170.1 (-COOH)[5]
This compound (as β-Amino acid 8) 27.41, 27.74, 47.02, 126.15, 126.28, 180.99 (in D₂O)[7]

Table 3: IR Spectroscopic Data

CompoundKey Vibrational Frequencies (cm⁻¹)
1,3-Butadiene ~3090-3010 (C-H stretch, sp²), ~1640 (C=C stretch), ~990 and ~910 (C-H bend, vinyl)
2-Acetamidoacrylic Acid ~3400-2500 (O-H stretch, carboxylic acid), ~1700 (C=O stretch, carboxylic acid), ~1660 (C=O stretch, amide I), ~1630 (C=C stretch), ~1540 (N-H bend, amide II)
This compound Expected peaks: ~3400-2500 (O-H and N-H stretch), ~1710 (C=O stretch), ~1650 (N-H bend), ~1590 (C=C stretch)

Table 4: Mass Spectrometry Data

CompoundMolecular WeightKey Fragments (m/z)
1,3-Butadiene 54.09 g/mol 54 (M+), 39, 27
2-Acetamidoacrylic Acid 129.11 g/mol 129 (M+), 87, 43[5]
This compound 141.17 g/mol Expected: 141 (M+), 96 (M+ - COOH), and other fragments corresponding to the cyclohexene amine structure.[8][9]

Experimental Protocols

Synthesis of this compound (Hypothetical)

This protocol describes a plausible two-step synthesis via a Diels-Alder reaction followed by hydrolysis.

  • Diels-Alder Reaction: 1,3-butadiene (1.2 eq) is bubbled through a solution of 2-acetamidoacrylic acid (1.0 eq) in a suitable solvent like toluene in a sealed pressure vessel. The mixture is heated to 100-120 °C for 12-24 hours. The solvent is then removed under reduced pressure to yield the crude Diels-Alder adduct, cis-2-acetamido-cyclohex-3-enecarboxylic acid.

  • Hydrolysis: The crude adduct is dissolved in 6M aqueous HCl and refluxed for 4-6 hours. The solution is then cooled and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the product, this compound. The product can be purified by recrystallization from a water/ethanol mixture.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are typically dissolved in D₂O or DMSO-d₆.

  • IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets or as a thin film.

  • Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

Visualizations

The following diagrams illustrate the synthetic pathway and the workflow for spectroscopic analysis.

Synthesis_Pathway cluster_reactants Precursors cluster_intermediate Intermediate cluster_product Final Product Butadiene 1,3-Butadiene Adduct cis-2-Acetamido-cyclohex-3-enecarboxylic Acid Butadiene->Adduct Diels-Alder Reaction Dienophile 2-Acetamidoacrylic Acid Dienophile->Adduct FinalProduct This compound Adduct->FinalProduct Hydrolysis

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Precursors Precursors Reaction Reaction Mixture Precursors->Reaction Product Purified Product Reaction->Product NMR NMR (1H, 13C) Product->NMR Structural Elucidation IR FTIR Product->IR MS Mass Spec Product->MS Comparison Comparative Analysis NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for spectroscopic analysis and comparison.

Biological Context and Significance

While specific signaling pathways for this compound are not extensively documented, derivatives of cyclohexene carboxylic acids have shown a range of biological activities, including anti-inflammatory and antiproliferative effects.[10][11][12] The constrained cyclic structure of this amino acid makes it a valuable scaffold for designing molecules that can mimic or disrupt peptide-protein interactions, a common strategy in drug discovery. Further research into the biological targets of this compound could reveal its potential in therapeutic areas such as oncology, immunology, or neuroscience.

References

bioactivity comparison between protected and deprotected cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of neurologically active compounds is paramount. This guide provides a comparative analysis of the bioactivity of a protected versus a deprotected form of a key gamma-aminobutyric acid (GABA) analogue, cis-2-amino-cyclohex-3-enecarboxylic acid. This analysis is supported by experimental data from closely related analogues, offering critical insights for the design and synthesis of novel therapeutics targeting the GABAergic system.

The central nervous system's primary inhibitory neurotransmitter, GABA, is crucial for maintaining balanced neural activity. Consequently, molecules that mimic or modulate GABA's effects are of significant interest in the development of treatments for anxiety, epilepsy, and other neurological disorders. Conformationally restricted GABA analogues, such as this compound, are designed to have increased receptor selectivity and improved pharmacokinetic profiles.

A critical step in the synthesis of such molecules is the use of protecting groups for the amine function. This guide examines the profound impact of this chemical modification on the ultimate biological activity of the target compound.

Bioactivity Comparison: The Decisive Role of the Free Amine

Experimental evidence from studies on closely related bicyclic GABA analogues demonstrates that N-protection is not a benign synthetic strategy in terms of bioactivity; it is a critical determinant. The deprotected form, possessing a primary amine, is capable of interacting with GABA receptors, while its N-protected counterpart is often rendered inactive.

Compound FormProtecting GroupBioactivity at GABA-A Receptor
DeprotectedNone (Free Amine)Active (agonist/antagonist activity expected)
ProtectedN-Boc, N-Fmoc, N-Cbz, or N-alkylationInactive

Table 1: Inferred Bioactivity Comparison of Protected vs. Deprotected this compound based on data from closely related analogues.

The rationale for this stark difference in activity lies in the mechanism of GABA receptor activation. The binding of GABA to its receptor involves a crucial ionic interaction between the carboxylate group of GABA and a positively charged residue in the receptor's binding pocket, and hydrogen bonding involving the amino group. The presence of a bulky, electron-withdrawing protecting group on the nitrogen atom, such as a tert-butoxycarbonyl (Boc) group, sterically hinders the molecule from fitting into the binding pocket and prevents the necessary hydrogen bond interactions.

Experimental Protocols

To assess the bioactivity of protected and deprotected this compound, the following experimental methodologies are typically employed.

Synthesis and Deprotection

The synthesis of this compound often involves a multi-step process where the amine is protected, for example, as an N-Boc derivative.

General N-Boc Protection Protocol:

  • Dissolve the amino acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium hydroxide, to adjust the pH.

  • Introduce di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the N-Boc protected amino acid.

General N-Boc Deprotection Protocol:

  • Dissolve the N-Boc protected amino acid in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amino acid salt.

Radioligand Binding Assays for GABA-A Receptors

This assay is used to determine the affinity of the test compounds for the GABA-A receptor.

  • Membrane Preparation: Homogenize rat cortical tissue in a buffered solution and centrifuge to isolate the cell membranes containing the GABA-A receptors.

  • Binding Reaction: Incubate the prepared membranes with a radiolabeled ligand that specifically binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]gabazine) in the presence of varying concentrations of the test compounds (both protected and deprotected forms).

  • Separation and Detection: Separate the bound and free radioligand by rapid filtration.

  • Data Analysis: Measure the radioactivity of the filters and calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

Electrophysiological Assays (Two-Electrode Voltage Clamp)

This technique is used to measure the functional activity of the compounds at GABA-A receptors expressed in Xenopus oocytes.

  • Oocyte Preparation and Injection: Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA-A receptor subtype.

  • Recording: After a few days to allow for receptor expression, place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Apply GABA or the test compounds to the oocyte and record the resulting changes in membrane current.

  • Data Analysis: Determine the concentration of the compound that elicits a half-maximal response (EC₅₀) for agonists or the inhibitory constant (Kᵢ) for antagonists.

Visualizing the Impact of N-Protection

The following diagrams illustrate the conceptual difference in the interaction of the protected and deprotected forms with a hypothetical GABA receptor binding site and the general workflow for their comparative bioactivity assessment.

G Conceptual Interaction at GABA Receptor Binding Site cluster_0 Deprotected Compound cluster_1 Protected Compound deprotected Free Amine (H2N) receptor_interaction_dep Binding Pocket Interaction deprotected->receptor_interaction_dep Active Binding receptor GABA Receptor deprotected->receptor protected Protected Amine (Boc-HN) receptor_interaction_pro Binding Pocket Blocked protected->receptor_interaction_pro Steric Hindrance protected->receptor

Caption: Interaction at the GABA Receptor.

G Experimental Workflow for Bioactivity Comparison start Synthesis of Protected Amino Acid deprotection Deprotection Step start->deprotection protected_compound Protected Compound (e.g., N-Boc) start->protected_compound deprotected_compound Deprotected Compound (Free Amine) deprotection->deprotected_compound bioassay Bioactivity Assays (e.g., Receptor Binding, Electrophysiology) protected_compound->bioassay deprotected_compound->bioassay data_analysis Data Analysis and Comparison bioassay->data_analysis

Caption: Workflow for Bioactivity Comparison.

A Comparative Guide to the Cross-Validation of Analytical Methods for cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available, detailed cross-validation studies and quantitative performance data for dedicated analytical methods for cis-2-amino-cyclohex-3-enecarboxylic acid are scarce. Therefore, this guide provides an illustrative comparison based on established analytical techniques for structurally similar cyclic amino acids and carboxylic acids. The experimental protocols and performance data presented herein are representative examples to guide researchers and drug development professionals in establishing and validating their own analytical methods for this compound.

This guide is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of this compound. It outlines potential analytical methods, presents illustrative performance data, and provides detailed experimental protocols to serve as a starting point for method development and validation.

Comparative Overview of Analytical Techniques

The analysis of a polar, chiral molecule like this compound can be approached using several chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and whether chiral separation is necessary. The most common techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Illustrative Quantitative Performance Data

The following tables summarize typical performance characteristics that could be expected from validated analytical methods for this compound.

Table 1: Illustrative Linearity and Range

ParameterHPLC-UVGC-MS (after Derivatization)LC-MS/MS
Linearity Range (µg/mL) 1 - 2000.1 - 500.005 - 10
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Calibration Model LinearLinearLinear, weighted

Table 2: Illustrative Accuracy and Precision

ParameterHPLC-UVGC-MS (after Derivatization)LC-MS/MS
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.1 - 100.8%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%< 1.0%
- Intermediate Precision< 2.5%< 3.0%< 2.0%

Table 3: Illustrative Sensitivity

ParameterHPLC-UVGC-MS (after Derivatization)LC-MS/MS
Limit of Detection (LOD) 50 ng/mL10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 150 ng/mL30 ng/mL0.5 ng/mL

Experimental Protocols

The following are detailed, representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying the analyte at moderate concentrations and can be adapted for chiral separations.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Chiral stationary phase, such as a teicoplanin-based column (e.g., Chirobiotic T), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of 80% 50 mM ammonium acetate buffer (pH 5.5) and 20% methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (due to the carboxyl group's end absorption).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of amino acids, a derivatization step is mandatory for GC analysis. This method offers high selectivity and sensitivity.

  • Derivatization Protocol:

    • Evaporate a 100 µL aliquot of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

    • Cap the vial tightly and heat at 80°C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

  • Instrumentation: GC system coupled to a single quadrupole mass spectrometer.

  • Column: SLB-5ms capillary column, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for trace-level quantification in complex matrices.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Acquity UPLC BEH HILIC, 100 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • Start at 95% B.

    • Linear gradient to 50% B over 5 minutes.

    • Hold at 50% B for 1 minute.

    • Return to 95% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard.

Visualizations

The following diagrams illustrate key workflows in the cross-validation and selection of analytical methods.

CrossValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_comparison Phase 3: Comparison & Reporting start Define Analytical Requirements select_methods Select Potential Methods (HPLC, GC-MS, LC-MS/MS) start->select_methods dev_protocols Develop Validation Protocols select_methods->dev_protocols validate_1 Validate Method 1 dev_protocols->validate_1 validate_2 Validate Method 2 dev_protocols->validate_2 validate_3 Validate Method 3 dev_protocols->validate_3 compare_data Compare Performance Data (Accuracy, Precision, Linearity, etc.) validate_1->compare_data validate_2->compare_data validate_3->compare_data assess_suitability Assess Suitability for Intended Use compare_data->assess_suitability final_report Generate Cross-Validation Report assess_suitability->final_report

Caption: General workflow for the cross-validation of analytical methods.

MethodSelection node_method node_method start Start: Need to Analyze Compound sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes hplc HPLC-UV sensitivity->hplc No volatility Analyte Volatile? matrix->volatility No lcms LC-MS/MS matrix->lcms Yes gcms GC-MS with Derivatization volatility->gcms Yes volatility->hplc No chiral Chiral Separation Needed? chiral_hplc Chiral HPLC chiral->chiral_hplc Yes hplc->chiral

Navigating the Chiral Landscape: A Comparative Guide to the Resolution of cis-2-amino-cyclohex-3-enecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereochemical purity of molecular building blocks is paramount. The enantiomers of a chiral molecule can exhibit vastly different pharmacological activities. This guide provides a comparative analysis of potential resolving agents for cis-2-amino-cyclohex-3-enecarboxylic acid, a valuable chiral building block. Due to a lack of direct comparative studies on this specific molecule, this guide draws upon experimental data from closely related analogs to offer a predictive assessment of efficacy.

The resolution of racemic mixtures into their constituent enantiomers is a critical step in the synthesis of enantiopure compounds. For cyclic β-amino acids like this compound, classical chemical resolution via diastereomeric salt formation and enzymatic resolution are common strategies. The choice of resolving agent is crucial and is often determined by factors such as efficiency, cost, and scalability.

Comparative Efficacy of Potential Resolving Agents

While direct experimental data for the resolution of this compound is not extensively documented in publicly available literature, we can infer the potential efficacy of various resolving agents from studies on analogous compounds. The following table summarizes the performance of different resolving agents on structurally similar cyclic amino acids.

Resolving AgentSubstrateDiastereomeric Excess (de%)Enantiomeric Excess (ee%)Yield (%)Citation
Chemical Resolution
L-Dibenzoyltartaric Acid (L-DBTA)cis-2-AminocyclohexanolNot Reported98.3%Not Reported[1]
(R)-(+)-Phenylethylaminecyclohex-3-ene-1-carboxylic acidNot Reported>99%33.7%[2]
Mandelic Acidcis-2-BenzylaminocyclohexanolNot ReportedNot ReportedNot Reported[1]
Enzymatic Resolution
Lipase from Candida antarctica (CAL-B)(±)-7-Azabicyclo[4.2.0]oct-3-en-8-one*Not ReportedNot Reported30% (for one enantiomer)[3]

Note: (±)-7-Azabicyclo[4.2.0]oct-3-en-8-one is a β-lactam precursor to a closely related isomer, cis-2-aminocyclohex-4-enecarboxylic acid.

Insights from the Data

The data on analogous compounds suggests that both chemical and enzymatic methods are viable for the resolution of cyclic amino acids. Chiral acids like L-dibenzoyltartaric acid and chiral amines such as (R)-(+)-phenylethylamine have demonstrated high enantioselectivity, yielding products with excellent enantiomeric excess.[1][2] Enzymatic resolution, exemplified by the use of CAL-B lipase, also presents a powerful method for achieving chiral separation.[3] The choice of the optimal resolving agent for this compound will ultimately require experimental screening.

Experimental Protocols

The following are generalized experimental protocols for classical chemical and enzymatic resolution, which can be adapted for this compound.

Classical Chemical Resolution via Diastereomeric Salt Formation
  • Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar or sub-equimolar amount of the chiral resolving agent (e.g., L-DBTA or (R)-(+)-phenylethylamine) is added to the solution. The mixture is typically heated to ensure complete dissolution.

  • Crystallization: The solution is slowly cooled to allow for the fractional crystallization of one of the diastereomeric salts. The solubility difference between the two diastereomeric salts is the basis for the separation.

  • Isolation of Diastereomeric Salt: The crystallized salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or a base to break the salt and liberate the desired enantiomer of the amino acid. For example, if a chiral acid was used as the resolving agent, a base is used to neutralize it.

  • Purification: The final enantiomerically enriched amino acid is then purified by techniques such as recrystallization or chromatography.

Enzymatic Kinetic Resolution
  • Reaction Setup: The racemic starting material (or a suitable precursor like a β-lactam) is dissolved in an appropriate buffer or organic solvent.

  • Enzyme Addition: The selected enzyme, such as a lipase, is added to the reaction mixture.

  • Selective Transformation: The enzyme selectively catalyzes the transformation (e.g., hydrolysis or acylation) of one of the enantiomers, leaving the other enantiomer unreacted.

  • Monitoring the Reaction: The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC) until approximately 50% conversion is reached.

  • Separation: The reaction is stopped, and the transformed product and the remaining unreacted enantiomer are separated by extraction or chromatography.

  • Isolation of Enantiomers: The desired enantiomer is then isolated and purified.

Visualizing the Resolution Process

To further clarify the experimental workflows, the following diagrams illustrate the logical steps in both classical chemical and enzymatic resolution.

Chemical_Resolution_Workflow racemate Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts racemate->diastereomeric_salts + resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt liberation1 Liberation of Enantiomer 1 less_soluble_salt->liberation1 liberation2 Liberation of Enantiomer 2 more_soluble_salt->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Resolution_Workflow racemate Racemic this compound (or precursor) reaction Selective Enzymatic Reaction racemate->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction mixture Mixture of Product and Unreacted Enantiomer reaction->mixture separation Separation (e.g., Chromatography) mixture->separation product Product from Enantiomer 1 separation->product unreacted Unreacted Enantiomer 2 separation->unreacted hydrolysis Hydrolysis (if precursor was used) product->hydrolysis enantiomer1 Enantiomer 1 hydrolysis->enantiomer1

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Performance Benchmarking of cis-2-Amino-cyclohex-3-enecarboxylic Acid-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy to enhance their therapeutic properties. One such modification, the inclusion of cis-2-amino-cyclohex-3-enecarboxylic acid, serves as a conformational constraint, often mimicking the structural role of proline. This guide provides an objective comparison of the performance of peptides containing this modification against relevant alternatives, supported by experimental data and detailed protocols.

Introduction to Conformationally Constrained Peptides

Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low bioavailability. Introducing conformational constraints, for instance by cyclization or the incorporation of rigid amino acid analogs like this compound, can address these limitations.[1][2] Such modifications pre-organize the peptide into a bioactive conformation, which can lead to increased receptor binding affinity and improved resistance to enzymatic degradation.[3]

This guide focuses on benchmarking the performance of peptides containing this compound, using a well-studied opioid peptide, Endomorphin-2, as a case study.

Performance Data: A Comparative Analysis

To illustrate the impact of incorporating a constrained amino acid, we compare the binding affinity of an Endomorphin-2 (EM-2) analog, where proline at position 2 is replaced by (1S,2R)-2-aminocyclohexanecarboxylic acid (ACHC), with the native peptide.

Table 1: Comparison of Binding Affinity for the µ-Opioid Receptor

Peptide AnalogModificationBinding Affinity (KD, nM)Receptor Density (Bmax, fmol/mg protein)
[(1S,2R)ACHC]2EM-2Proline replaced by cis-2-aminocyclohexanecarboxylic acid0.55 ± 0.06151 ± 4
Native Endomorphin-2-~1-3Not consistently reported in the same format

Data for [(1S,2R)ACHC]2EM-2 is from a study on its radiolabeled version.[4] The binding affinity for native Endomorphin-2 can vary based on experimental conditions.

The data indicates that the introduction of the cis-2-aminocyclohexanecarboxylic acid moiety results in a peptide with high affinity for the µ-opioid receptor. While a direct side-by-side comparison of metabolic stability is not available in the literature, the study on the ACHC-containing analog notes its enzymatic resistance.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are protocols for key experiments relevant to the benchmarking of these modified peptides.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing non-natural amino acids like cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid is typically achieved through Fmoc-based solid-phase peptide synthesis.

Experimental Workflow for SPPS

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA in DMF) Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat steps 2-5 for each amino acid Washing2->Repeat Next cycle Cleavage 6. Cleavage and Deprotection (TFA cocktail) Repeat->Cleavage Final cycle Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Characterization (Mass Spectrometry, NMR) Purification->Analysis Wasting1 Wasting1 Wasting1->Coupling

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the last coupled amino acid using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Amino Acid Coupling: Activate the carboxylic acid of the next Fmoc-protected amino acid (including the cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid) using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA, and add it to the resin.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and NMR.[5]

Radioligand Binding Assay

Binding affinity is a critical parameter for assessing the performance of a peptide ligand. A common method is the competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the target receptor (e.g., µ-opioid receptor).

  • Assay Buffer: Use an appropriate buffer, for example, 50 mM Tris-HCl, pH 7.4.

  • Competition Assay: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]DAMGO for the µ-opioid receptor) and varying concentrations of the unlabeled test peptide (the this compound-containing peptide or a comparator).

  • Incubation and Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation. For saturation binding assays using a radiolabeled version of the test peptide, KD and Bmax values can be determined directly.[4]

Metabolic Stability Assay

Assessing the stability of a peptide in the presence of metabolic enzymes is crucial for predicting its in vivo half-life.

Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing the test peptide at a known concentration, liver microsomes (e.g., rat or human), and an NADPH-generating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., with cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time to determine the half-life (t1/2) of the peptide.

Mechanism of Action: G-Protein Coupled Receptor (GPCR) Signaling

Many bioactive peptides, including Endomorphin-2, exert their effects by binding to G-protein coupled receptors (GPCRs). The binding of an agonist peptide to its GPCR initiates a cascade of intracellular events.

Representative GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., µ-Opioid Receptor) G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) cAMP cAMP Effector->cAMP 4. Second Messenger Production (inhibited) Peptide Peptide Ligand Peptide->GPCR 1. Binding G_alpha->Effector 3. Modulation PKA Protein Kinase A cAMP->PKA 5. Kinase Activation (inhibited) Cellular_Response Cellular Response (e.g., analgesia) PKA->Cellular_Response 6. Downstream Effects

Caption: A simplified Gi-coupled GPCR signaling pathway.

Upon binding of an agonist like the Endomorphin-2 analog, the µ-opioid receptor (a Gi/o-coupled GPCR) activates the heterotrimeric G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream cellular responses, such as analgesia.

Conclusion

The incorporation of this compound into peptides is a viable strategy for creating conformationally constrained analogs with potentially improved pharmacological properties. The case of the Endomorphin-2 analog demonstrates that this modification can lead to high receptor binding affinity. While more direct comparative studies on metabolic stability and in vivo efficacy are needed to fully elucidate the advantages of this specific modification over other proline mimics or linear peptides, the available data and established experimental protocols provide a solid framework for the continued development and benchmarking of these promising therapeutic candidates. Researchers are encouraged to utilize the detailed protocols provided herein to generate robust and comparable performance data for their novel peptide designs.

References

A Structural Showdown: How cis-2-amino-cyclohex-3-enecarboxylic Acid Shapes Peptide Conformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to unlocking their therapeutic potential. The introduction of conformationally constrained amino acids is a powerful strategy to modulate peptide structure and, consequently, function. This guide provides a detailed structural comparison of peptides incorporating the unsaturated cyclic amino acid, cis-2-amino-cyclohex-3-enecarboxylic acid (cis-ACHEC), with their unconstrained counterparts, supported by experimental data and detailed protocols.

The incorporation of cis-ACHEC into a peptide backbone introduces a significant structural constraint. Unlike the flexible nature of peptides composed solely of proteinogenic amino acids, the rigid ring structure of cis-ACHEC limits the available conformational space, predisposing the peptide to adopt specific secondary structures. Experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, reveals that peptides containing cis-ACHEC have a strong propensity to form well-defined helical structures, specifically the H10/12 helix. This is in stark contrast to short, unconstrained peptides, which typically exist as a dynamic ensemble of random coil conformations in solution.

Comparative Structural Data at a Glance

The following tables summarize the key structural parameters that differentiate peptides with and without cis-ACHEC. The data for cis-ACHEC-containing peptides are derived from studies on β-peptides that form H10/12 helices. For comparison, typical values for short, unconstrained peptides rich in Alanine and Glycine are presented, which generally lack stable secondary structures in isolation.

ParameterPeptides with cis-ACHEC (H10/12 Helix)Peptides without cis-ACHEC (Random Coil)
Predominant Secondary Structure H10/12 HelixRandom Coil
Backbone Flexibility Rigid and Pre-organizedHighly Flexible
Hydrogen Bonding Network Regular, intramolecular C=O(i)···H-N(i+2) and C=O(i)···H-N(i+3)Transient and irregular

Table 1: General Structural Characteristics

ParameterPeptides with cis-ACHEC (Representative Dihedral Angles)Peptides without cis-ACHEC (Typical Range for Ala/Gly)
Φ (phi) ~ -120° to -150°-180° to 180° (broad distribution)
Ψ (psi) ~ 80° to 110°-180° to 180° (broad distribution)
ω (omega) ~ 180° (trans)~ 180° (trans), with some potential for cis with proline

Table 2: Backbone Dihedral Angles

TechniquePeptides with cis-ACHEC (H10/12 Helix Signature)Peptides without cis-ACHEC (Random Coil Signature)
Circular Dichroism (CD) Strong negative band around 215 nmWeak negative band around 200 nm
NMR (¹H Chemical Shifts) Dispersed amide proton signals (7.5-9.0 ppm)Narrower range of amide proton signals (8.0-8.5 ppm)
NMR (³J(HN,Hα) Coupling Constants) Typically > 8 Hz~6-7 Hz (averaged over multiple conformations)

Table 3: Spectroscopic Signatures

Visualizing the Structural Impact

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the structural analysis of these peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (COSY, TOCSY, NOESY, HSQC) characterization->nmr cd Circular Dichroism (CD) Spectroscopy characterization->cd xray X-ray Crystallography (if crystals are obtained) characterization->xray structure_calc Structure Calculation (e.g., from NMR restraints) nmr->structure_calc model 3D Structural Model xray->model structure_calc->model comparison Structural Comparison model->comparison

Assessing the Purity of Synthesized cis-2-amino-cyclohex-3-enecarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient is a critical step in ensuring its safety and efficacy. This guide provides a comparative overview of analytical methods for assessing the purity of cis-2-amino-cyclohex-3-enecarboxylic acid, a conformationally constrained β-amino acid with potential applications in neuroscience as a GABA analogue.

This document details experimental protocols for key analytical techniques, presents comparative data for the target compound and relevant alternatives, and illustrates the workflow for purity assessment and the potential biological context of this molecule.

Comparison of Analytical Methods for Purity Assessment

The determination of chemical and enantiomeric purity of this compound and its analogues relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a cornerstone for evaluating enantiomeric excess, while Gas Chromatography-Mass Spectrometry (GC-MS) offers a sensitive method for both purity and enantiomeric ratio determination, often requiring derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation and the identification of impurities.

Analytical Method Target Compound: this compound Alternative 1: cis-2-Aminocyclohexanecarboxylic acid (Saturated Analogue) Alternative 2: cis-4-Aminocyclohexanecarboxylic acid (Positional Isomer)
Chiral HPLC Expected to show good separation of enantiomers on a polysaccharide-based chiral stationary phase.Good baseline separation of enantiomers is achievable with appropriate chiral columns.Enantiomeric separation is feasible, allowing for quantification of optical purity.
GC-MS Requires derivatization (e.g., silylation) to improve volatility. Provides high sensitivity for impurity profiling and enantiomeric excess determination with a chiral column.Derivatization is necessary. Can be used to identify and quantify both volatile and semi-volatile impurities.Following derivatization, GC-MS can effectively separate and identify isomeric impurities.
¹H NMR Characteristic signals for vinyl protons (δ 5.5-6.0 ppm) and allylic protons.Absence of vinyl proton signals; complex aliphatic region.Distinct chemical shifts for protons adjacent to the amino and carboxylic acid groups due to different substitution patterns.
¹³C NMR Olefinic carbon signals in the δ 120-130 ppm range.Absence of olefinic carbon signals.Chemical shifts of carbons will differ based on the positions of the functional groups.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for a structurally similar compound and is expected to provide good resolution for the enantiomers of this compound.

  • Instrumentation: Agilent 1260 Infinity series with a UV detector or equivalent.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of hexane and isopropanol (IPA), typically in a ratio of 90:10 (v/v). The exact ratio may require optimization.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. The two enantiomers should elute as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

This general protocol for amino acid analysis can be applied to assess the purity and enantiomeric excess of this compound.

  • Derivatization:

    • Dry a 50 µL aliquot of the sample solution (in a suitable volatile solvent) under a stream of nitrogen.

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

    • Heat the mixture at 100 °C for 2-4 hours to ensure complete derivatization.

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Column: A chiral capillary column such as Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 200 °C at 5 °C/min.

    • Hold at 200 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Analysis: The derivatized enantiomers will separate on the chiral column, and their mass spectra can be used for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and to identify any structural isomers or other impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • ¹H NMR Analysis: Acquire a standard proton spectrum. For this compound, expect to see signals corresponding to the vinyl protons, allylic protons, and protons on the carbons bearing the amino and carboxyl groups.

  • ¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum. Look for the characteristic signals of the olefinic carbons.

  • Data Comparison: Compare the obtained spectra with known spectra of the target compound or closely related analogues. For instance, the ¹H NMR spectrum of the closely related cis-2-aminocyclohex-4-enecarboxylic acid in D₂O shows multiplets for the vinyl protons between δ 5.65-6.82 ppm and for the aliphatic protons between δ 2.00-3.78 ppm.[1] Its ¹³C NMR spectrum in D₂O shows olefinic carbon signals at δ 126.28 and 126.15 ppm.[1]

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of experiments for the comprehensive purity assessment of synthesized this compound.

G cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity & Enantiomeric Excess Determination cluster_analysis Data Analysis & Comparison Synthesis Synthesized Product: This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Structural Verification Chiral_HPLC Chiral HPLC Synthesis->Chiral_HPLC Enantioseparation GC_MS GC-MS (with derivatization) Synthesis->GC_MS Separation & Identification Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Enantiomeric_Purity Enantiomeric Purity (% ee) Chiral_HPLC->Enantiomeric_Purity Impurity_Profile Impurity Profiling GC_MS->Impurity_Profile GC_MS->Enantiomeric_Purity Comparison Comparison with Alternatives Structural_Confirmation->Comparison Impurity_Profile->Comparison Enantiomeric_Purity->Comparison G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GAT GABA Transporter (GAT) GABA->GAT Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds to Target_Compound cis-2-amino-cyclohex-3- enecarboxylic acid Target_Compound->GAT Potential Inhibition Response Inhibitory Postsynaptic Potential GABA_Receptor->Response Activates

References

side-by-side comparison of different synthetic routes to cis-2-amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of conformationally constrained amino acids is of significant interest in medicinal chemistry and drug development. cis-2-Amino-cyclohex-3-enecarboxylic acid, a cyclic β-amino acid, represents a valuable scaffold for designing peptidomimetics and other biologically active molecules. This guide provides a side-by-side comparison of two distinct synthetic routes to this target molecule: a chemoenzymatic approach and a Diels-Alder-based chemical synthesis. The comparison focuses on experimental data, detailed methodologies, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable route for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterChemoenzymatic RouteDiels-Alder Route
Starting Materials Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, Candida antarctica lipase B (CAL-B)1,3-Cyclohexadiene, Chlorosulfonyl isocyanate
Key Reactions Enzymatic desymmetrization, Curtius rearrangement[4+2] Cycloaddition, Lactam hydrolysis
Overall Yield High (estimated >70% over two steps)Moderate (reported 22% for the key β-lactam intermediate)
Stereoselectivity Excellent (enantiomeric excess >99% for the monoester intermediate)Good (yields the cis-isomer)
Scalability Potentially high for the enzymatic stepDemonstrated on a gram scale
Reagent Toxicity/Hazards Use of sodium azide (toxic) in the Curtius rearrangementUse of chlorosulfonyl isocyanate (corrosive and moisture-sensitive)
Number of Steps 2 (from the diester)2 (from 1,3-cyclohexadiene)

Route 1: Chemoenzymatic Synthesis

This route employs a combination of an enzymatic reaction to establish the stereochemistry, followed by a chemical transformation to introduce the amino group.

Experimental Workflow

chemoenzymatic_route start Dimethyl cyclohex-4-ene- cis-1,2-dicarboxylate step1 Enzymatic Desymmetrization start->step1 CAL-B, Phosphate buffer intermediate1 (1S,2R)-2-(Methoxycarbonyl)cyclohex -4-ene-1-carboxylic acid step1->intermediate1 Yield: 98-99.8% ee >99.9% step2 Curtius Rearrangement intermediate1->step2 1. (COCl)2 2. NaN3 3. Heat 4. H2O product cis-2-Amino-cyclohex-3- enecarboxylic acid step2->product

Caption: Chemoenzymatic synthesis of this compound.

Detailed Experimental Protocols

Step 1: Enzymatic Desymmetrization of Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate

This procedure is adapted from a known method for the desymmetrization of the corresponding saturated diester and is expected to proceed similarly.

  • Materials: Dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, Candida antarctica lipase B (CAL-B, immobilized), phosphate buffer (pH 7.5).

  • Procedure: A suspension of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate and immobilized CAL-B in phosphate buffer is stirred at room temperature. The pH of the reaction mixture is maintained at 7.5 by the controlled addition of a solution of sodium hydroxide. The reaction progress is monitored by HPLC. Upon completion, the enzyme is filtered off, and the aqueous solution is acidified with hydrochloric acid. The product, (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid, is then extracted with an organic solvent (e.g., ethyl acetate), and the solvent is removed under reduced pressure.

  • Expected Outcome: This enzymatic step is anticipated to provide the monoester with high yield (98-99.8%) and excellent enantiomeric excess (>99.9%).

Step 2: Curtius Rearrangement of (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid

This is a general procedure for the Curtius rearrangement, which converts a carboxylic acid to an amine with the loss of one carbon atom.

  • Materials: (1S,2R)-2-(Methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid, oxalyl chloride, sodium azide, and an inert solvent (e.g., toluene).

  • Procedure: The monoester is dissolved in an anhydrous, inert solvent and treated with oxalyl chloride to form the corresponding acid chloride. After removal of the excess oxalyl chloride, the acid chloride is carefully reacted with sodium azide to form the acyl azide. The acyl azide is then heated in an inert solvent, leading to the rearrangement to an isocyanate with the loss of nitrogen gas. Finally, the isocyanate is hydrolyzed with water to yield the desired this compound. The product is then purified by appropriate methods, such as crystallization or chromatography.

  • Expected Outcome: The Curtius rearrangement is generally a high-yielding reaction. The stereochemistry at the migrating carbon is retained during the rearrangement, thus preserving the cis-configuration.

Route 2: Diels-Alder Based Chemical Synthesis

This approach utilizes a classic [4+2] cycloaddition reaction to construct the cyclohexene ring system with the desired cis-stereochemistry.

Experimental Workflow

diels_alder_route start 1,3-Cyclohexadiene step1 [4+2] Cycloaddition start->step1 Chlorosulfonyl isocyanate, CH2Cl2, 0°C to 45°C intermediate1 β-Lactam intermediate step1->intermediate1 Yield: 22% step2 Hydrolysis intermediate1->step2 Ba(OH)2, H2O, Reflux product cis-2-Amino-cyclohex-4- enecarboxylic acid step2->product

Safety Operating Guide

Navigating the Safe Disposal of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals handling Cis-2-Amino-cyclohex-3-enecarboxylic acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information.

ParameterInformationSource
Hazard Classifications Skin Irritant, Eye Irritant
Primary Disposal Route Licensed Chemical Destruction Plant / Controlled Incineration[1]
Container Requirements Tightly sealed, properly labeled hazardous waste container[4][5][6]
Environmental Concerns Do not discharge to sewer systems or the environment[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program.[4] Adherence to these established protocols is mandatory for regulatory compliance and safety.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.[7]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified by your EHS department. Incompatible materials can lead to dangerous reactions.[5]

  • Segregate solid waste from liquid waste.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible hazardous waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[4][6]

  • Ensure the container is in good condition with a secure, tightly fitting lid.[5] Keep the container closed except when adding waste.[5][6]

3. Labeling:

  • Properly label the hazardous waste container with a hazardous waste tag provided by your EHS office as soon as waste is first added.[4][7]

  • The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4][5]

  • List all constituents if it is a mixture, including solvents and their approximate concentrations.[4]

  • Include the date of waste generation, the name of the principal investigator, and the laboratory location.[4]

  • Mark the appropriate hazard pictograms as indicated by the safety data sheet (SDS) for similar compounds (e.g., irritant).[4]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6]

  • The storage area should be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Ensure secondary containment is used to capture any potential leaks.[7]

5. Disposal Request:

  • Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's EHS department.[4][6]

  • Follow the specific procedures outlined by your EHS for scheduling a pickup.

6. Decontamination and Empty Container Disposal:

  • For containers that held the pure compound, they must be managed as hazardous waste unless properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., water, if the material is soluble).[5] The rinsate must be collected and disposed of as hazardous waste.[5][7]

  • After triple-rinsing, deface or remove the original label and dispose of the container in the regular trash, in accordance with institutional policies.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible Hazardous Waste Container B->C D Place Waste in Container C->D E Securely Seal Container D->E F Label with Hazardous Waste Tag: - Full Chemical Name - Date & Contact Information - Hazard Pictograms E->F G Store in Designated Satellite Accumulation Area F->G H Submit Waste Pickup Request to EHS G->H I EHS Collects for Proper Disposal (Incineration/Chemical Plant) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Cis-2-Amino-cyclohex-3-enecarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling Cis-2-Amino-cyclohex-3-enecarboxylic acid in a laboratory setting. The following procedures are based on available data for structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its analogs are classified as hazardous substances that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Strict adherence to recommended personal protective equipment is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemical impermeable gloves.Prevents direct skin contact and subsequent irritation.[4]
Respiratory Protection Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[4][5]Minimizes the risk of respiratory tract irritation from dust or aerosols.
Protective Clothing Wear suitable protective clothing.Provides an additional barrier against accidental skin contact.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) for related compounds prep_ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound Carefully to Avoid Dust Formation prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve in a Suitable Solvent within the Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedures handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste in a Labeled, Sealed Container cleanup_ppe->cleanup_waste

Caption: Logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol

Waste TypeDisposal Procedure
Unused Chemical Collect in a suitable, closed, and labeled container for disposal.[4] Arrange for removal by a licensed chemical destruction plant.[4]
Contaminated PPE Dispose of in a designated hazardous waste container.
Empty Containers Triple rinse with a suitable solvent.[4] The rinsate should be collected and treated as chemical waste. Puncture the container to prevent reuse and dispose of in a sanitary landfill or via controlled incineration where permissible.[4]

Important Considerations:

  • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[4]

  • Adhered or collected material from spills should be promptly disposed of in accordance with appropriate laws and regulations.[4]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with soap and plenty of water.[4] Consult a doctor if irritation persists.[4]
Eye Contact Rinse with pure water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[2][4]
Ingestion Rinse mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.